molecular formula C27H45NO3 B8249604 OMDM-2

OMDM-2

Cat. No.: B8249604
M. Wt: 431.7 g/mol
InChI Key: ICDMLAQPOAVWNH-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OMDM-2 is a useful research compound. Its molecular formula is C27H45NO3 and its molecular weight is 431.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/t25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDMLAQPOAVWNH-RUZDIDTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC=CCCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

OMDM-2 and its Mechanism of Action in Endocannabinoid Transport: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. Central to the function of the ECS are the endocannabinoids, primarily anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The spatial and temporal dynamics of endocannabinoid signaling are tightly regulated, not only by their synthesis and degradation but also by their transport across the cell membrane. While the existence of a specific endocannabinoid membrane transporter (EMT) is still a topic of intense research, small molecule inhibitors have proven invaluable in elucidating the mechanisms of endocannabinoid transport. This technical guide provides a comprehensive overview of the mechanism of action of OMDM-2, a widely used inhibitor of endocannabinoid transport.

This compound: An Inhibitor of Endocannabinoid Transport

This compound, (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a synthetic compound that has been instrumental in characterizing the facilitated transport of endocannabinoids. It is structurally analogous to anandamide and is believed to competitively inhibit the putative EMT.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's inhibitory action on endocannabinoid transport.

ParameterValueCell LineEndocannabinoidReference
IC50 5.2 µMU937Anandamide (AEA)[1][2]
IC50 (effective concentration) ~5 µMU9372-Arachidonoylglycerol (2-AG)[2][3]

Note: While a specific IC50 for this compound on 2-AG transport is not definitively reported, studies on bidirectional transport demonstrate its effectiveness at a concentration of 5 µM[2]. A definitive dissociation constant (Kd) for this compound binding to the putative endocannabinoid transporter has not yet been established.

Mechanism of Action: Inhibition of Bidirectional Transport

This compound inhibits the facilitated diffusion of endocannabinoids across the plasma membrane. A critical aspect of its mechanism is the inhibition of bidirectional transport , meaning it blocks both the uptake of endocannabinoids from the extracellular space into the cell and their release from the cell into the extracellular space. This has significant implications for its effects on synaptic signaling.

Experimental Workflow for Bidirectional Transport Assay

G cluster_uptake Uptake Assay cluster_release Release (Efflux) Assay U_Start 1. Plate cells (e.g., U937) U_Pretreat 2. Pre-incubate with this compound or vehicle U_Start->U_Pretreat U_Add_eCB 3. Add radiolabeled eCB ([3H]AEA or [3H]2-AG) U_Pretreat->U_Add_eCB U_Incubate 4. Incubate for a defined time (e.g., 5 min) U_Add_eCB->U_Incubate U_Separate 5. Separate cells from medium (centrifugation/filtration) U_Incubate->U_Separate U_Lyse 6. Lyse cells U_Separate->U_Lyse U_Quantify_Extra 8. Quantify extracellular radioactivity U_Separate->U_Quantify_Extra U_Quantify_Intra 7. Quantify intracellular radioactivity U_Lyse->U_Quantify_Intra R_Start 1. Pre-load cells with radiolabeled eCB R_Wash 2. Wash cells to remove extracellular eCB R_Start->R_Wash R_Add_Inhibitor 3. Add this compound or vehicle R_Wash->R_Add_Inhibitor R_Incubate 4. Incubate for a defined time R_Add_Inhibitor->R_Incubate R_Separate 5. Separate cells from medium R_Incubate->R_Separate R_Quantify_Extra 6. Quantify radioactivity in the medium R_Separate->R_Quantify_Extra

Bidirectional Endocannabinoid Transport Assay Workflow

Impact on Synaptic Transmission and Retrograde Signaling

Endocannabinoids, particularly 2-AG, act as retrograde messengers at many synapses. They are synthesized and released from the postsynaptic neuron and travel backward across the synaptic cleft to activate presynaptic cannabinoid type 1 (CB1) receptors. This activation leads to a reduction in neurotransmitter release from the presynaptic terminal.

By inhibiting the release of endocannabinoids from the postsynaptic neuron, this compound can attenuate this retrograde signaling pathway. This leads to a disinhibition of the presynaptic terminal, resulting in increased neurotransmitter release compared to a state with active endocannabinoid signaling.

Signaling Pathway of Presynaptic Inhibition by Endocannabinoids

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Voltage-gated Ca2+ Channel Gi_o->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vesicle_fusion Vesicle Fusion Ca_channel->Vesicle_fusion triggers NT_release Neurotransmitter Release Vesicle_fusion->NT_release eCB_synthesis Endocannabinoid Synthesis eCB_release Endocannabinoid Release eCB_synthesis->eCB_release eCB eCB (AEA, 2-AG) eCB_release->eCB eCB->CB1 activates EMT EMT eCB->EMT transport OMDM2 This compound OMDM2->EMT inhibits

Presynaptic Inhibition by Endocannabinoid Signaling

Experimental Protocols

In Vitro Endocannabinoid Uptake Assay

This protocol is adapted from studies investigating endocannabinoid transport in U937 cells.

1. Cell Culture:

  • Culture human U937 leukemia cells in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Reagents:

  • This compound stock solution (in DMSO or ethanol).

  • Radiolabeled endocannabinoid: [3H]Anandamide or [3H]2-Arachidonoylglycerol.

  • Unlabeled anandamide and 2-AG.

  • Assay buffer (e.g., PBS with 1% fatty acid-free BSA).

  • Scintillation cocktail.

3. Assay Procedure:

  • Harvest U937 cells and wash with assay buffer.

  • Resuspend cells in assay buffer to a final concentration of 1 x 106 cells/mL.

  • Pre-incubate the cell suspension with varying concentrations of this compound or vehicle for 20 minutes at 37°C.

  • Initiate the uptake by adding a mixture of radiolabeled and unlabeled endocannabinoid (e.g., 100 nM final concentration for AEA) to the cell suspension.

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters or by centrifugation of the cell suspension.

  • Wash the filters or cell pellets with ice-cold assay buffer to remove extracellular radioligand.

  • Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of inhibition of endocannabinoid uptake for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Microdialysis for Measuring Extracellular Endocannabinoid Levels

This protocol is a generalized procedure based on in vivo microdialysis studies in rodents.

1. Animals:

  • Use adult male rats or mice.

  • House animals under standard laboratory conditions with ad libitum access to food and water.

2. Surgical Procedure:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, paraventricular thalamic nucleus).

  • Secure the cannula to the skull with dental cement.

  • Allow the animal to recover from surgery.

3. Microdialysis:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

4. Drug Administration:

  • After collecting baseline samples, administer this compound via the microdialysis probe (retrodialysis) at a known concentration (e.g., 10, 20, or 30 µM).

  • Continue to collect dialysate samples.

5. Sample Analysis:

  • Quantify the levels of endocannabinoids (AEA and 2-AG) and other neurotransmitters (e.g., dopamine) in the dialysate samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

6. Data Analysis:

  • Express the concentrations of analytes as a percentage of the baseline levels.

  • Compare the endocannabinoid and neurotransmitter levels before and after this compound administration.

Logical Relationships in this compound's Effect on Retrograde Signaling

The following diagram illustrates the logical cascade of events following the application of this compound at a synapse with endocannabinoid-mediated retrograde signaling.

G OMDM2 This compound Applied Inhibit_Release Inhibition of Postsynaptic Endocannabinoid Release OMDM2->Inhibit_Release Decrease_eCB Decreased Extracellular Endocannabinoid Concentration Inhibit_Release->Decrease_eCB Reduce_CB1 Reduced Presynaptic CB1 Receptor Activation Decrease_eCB->Reduce_CB1 Disinhibit_Pre Disinhibition of Presynaptic Terminal Reduce_CB1->Disinhibit_Pre Increase_NT Increased Neurotransmitter Release Disinhibit_Pre->Increase_NT

Logical Flow of this compound's Action on Synaptic Transmission

Conclusion

This compound is a valuable pharmacological tool for investigating the role of endocannabinoid transport in cellular and systemic physiology. Its ability to inhibit the bidirectional transport of both anandamide and 2-arachidonoylglycerol provides a means to probe the functional consequences of altered endocannabinoid flux. A thorough understanding of its mechanism of action, as detailed in this guide, is essential for the accurate interpretation of experimental results and for its potential application in the development of novel therapeutics targeting the endocannabinoid system. Further research is warranted to identify the molecular entity of the endocannabinoid transporter and to fully elucidate the physiological and pathological roles of endocannabinoid transport.

References

OMDM-2: An In-Depth Technical Guide on a Selective Anandamide Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-2, also known as (R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide, is a synthetic compound that has garnered significant interest within the scientific community for its role as a selective inhibitor of anandamide (B1667382) uptake. Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. The termination of anandamide signaling is primarily mediated by its transport into the cell followed by enzymatic degradation by fatty acid amide hydrolase (FAAH). By selectively blocking the uptake of anandamide, this compound offers a promising therapeutic strategy to enhance endocannabinoid tone in a localized and controlled manner, potentially avoiding the undesirable psychotropic effects associated with direct cannabinoid receptor agonists. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and relevant biological pathways.

Core Mechanism of Action

This compound functions as a selective inhibitor of the putative anandamide transporter (AMT). While the exact molecular identity of the AMT remains a subject of ongoing research, it is understood to be a carrier-mediated process responsible for the facilitated diffusion of anandamide across the cell membrane. By inhibiting this transporter, this compound effectively increases the extracellular concentration and prolongs the signaling of anandamide at cannabinoid receptors (CB1 and CB2) and other targets. A key feature of this compound is its selectivity for the uptake process over the primary catabolic enzyme, FAAH, and direct interaction with cannabinoid receptors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and related compounds, providing a comparative overview of their potency and selectivity.

CompoundTargetParameterValueReference
This compound Anandamide UptakeIC50Data not explicitly found in searches
O-2093 (related compound)Anandamide UptakeIC5017.3 ± 2.0 µM[1]
This compound FAAH InhibitionIC50> 25 µM[1]
This compound CB1 Receptor BindingKi> 10 µM[1]
This compound CB2 Receptor BindingKi1.3 to > 8 µM[1]

Table 1: Inhibitory Potency and Receptor Affinity of this compound. Note: A specific IC50 value for this compound on anandamide uptake was not found in the performed searches. The value for the structurally related compound O-2093 is provided for context.

Experimental Protocols

Anandamide Uptake Inhibition Assay

This protocol is adapted from methodologies used for characterizing anandamide uptake inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the cellular uptake of anandamide.

Materials:

  • Cell line expressing the anandamide transporter (e.g., RBL-2H3 or Neuro-2a cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • [¹⁴C]-Anandamide or [³H]-Anandamide (radiolabeled AEA)

  • Unlabeled anandamide

  • This compound and other test compounds

  • Assay buffer (e.g., serum-free medium or PBS with 1% w/v BSA)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture: Plate cells in 24-well plates at an appropriate density and allow them to adhere and grow to confluence.

  • Pre-incubation: On the day of the assay, wash the cells with warm assay buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in assay buffer for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add radiolabeled anandamide (e.g., 100 nM) to each well to initiate the uptake process. Incubate for a short period (e.g., 1-5 minutes) at 37°C. To determine non-specific uptake, a parallel set of experiments should be conducted at 4°C.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that at 37°C. Plot the percentage of inhibition of anandamide uptake against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

FAAH Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound on FAAH activity.

Materials:

  • Source of FAAH enzyme (e.g., rat brain homogenates or recombinant FAAH)

  • [¹⁴C]-Anandamide or other suitable FAAH substrate

  • This compound and other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Enzyme Preparation: Prepare the FAAH enzyme source according to established protocols.

  • Incubation: In a reaction tube, combine the FAAH enzyme preparation, assay buffer, and varying concentrations of this compound (or vehicle control). Pre-incubate for a defined period at 37°C.

  • Initiation of Reaction: Add radiolabeled anandamide to initiate the enzymatic reaction. Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).

  • Extraction and Measurement: Separate the aqueous and organic phases by centrifugation. The product of FAAH-mediated hydrolysis of anandamide, [¹⁴C]-ethanolamine, will be in the aqueous phase. Measure the radioactivity of an aliquot of the aqueous phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of FAAH activity for each concentration of this compound. Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors.

  • Radioligand with high affinity for the target receptor (e.g., [³H]CP55,940).

  • This compound and other test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a reaction tube, combine the receptor-containing membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound (or vehicle control) in binding buffer. Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known cannabinoid receptor agonist) from total binding. Calculate the percentage of inhibition of radioligand binding for each concentration of this compound. Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Anandamide Signaling Pathway

Anandamide_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor G_protein Gi/o CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle prevents fusion NAPE_PLD NAPE-PLD Anandamide_intra Anandamide (intracellular) NAPE_PLD->Anandamide_intra synthesizes FAAH FAAH Anandamide_intra->FAAH degradation Anandamide_synapse Anandamide Anandamide_intra->Anandamide_synapse release Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Anandamide_synapse->CB1 binds AMT Anandamide Transporter (AMT) Anandamide_synapse->AMT uptake AMT->Anandamide_intra OMDM2 This compound OMDM2->AMT inhibits

Caption: Anandamide signaling at the synapse and its inhibition by this compound.

Experimental Workflow for Anandamide Uptake Inhibition Assay

AEA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Seed cells in 24-well plate A2 Culture to confluence A1->A2 B1 Wash cells with assay buffer A2->B1 B2 Pre-incubate with This compound or vehicle B1->B2 B3 Add radiolabeled Anandamide (37°C & 4°C) B2->B3 B4 Incubate for short duration B3->B4 B5 Terminate uptake and wash with cold buffer B4->B5 C1 Lyse cells B5->C1 C2 Measure radioactivity (Scintillation Counting) C1->C2 C3 Calculate specific uptake C2->C3 C4 Plot % inhibition vs. [this compound] C3->C4 C5 Determine IC50 value C4->C5

Caption: Workflow for determining the IC50 of this compound on anandamide uptake.

Selectivity Profile of this compound

OMDM2_Selectivity cluster_targets Molecular Targets OMDM2 This compound AMT Anandamide Transporter (AMT) OMDM2->AMT High Affinity (Selective Inhibition) FAAH FAAH OMDM2->FAAH Low Affinity (Weak Inhibition) CB1 CB1 Receptor OMDM2->CB1 Very Low Affinity (No Direct Binding) CB2 CB2 Receptor OMDM2->CB2 Low Affinity (No Direct Binding)

Caption: Selectivity profile of this compound for its primary and off-targets.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound was not explicitly available in the conducted searches. However, based on the synthesis of structurally similar oleamides and N-acylethanolamines, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of oleic acid with (R)-2-(4-hydroxyphenyl)glycinol.

Proposed Synthetic Scheme:

  • Activation of Oleic Acid: Oleic acid would first be converted to a more reactive species, such as an acyl chloride or an activated ester. This can be achieved by reacting oleic acid with a chlorinating agent like thionyl chloride (SOCl₂) or by using a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

  • Amide Bond Formation: The activated oleic acid derivative would then be reacted with (R)-2-(4-hydroxyphenyl)glycinol in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to facilitate the nucleophilic attack of the amine group of the glycinol on the activated carboxyl group of oleic acid, forming the amide bond.

  • Purification: The final product, this compound, would be purified from the reaction mixture using standard techniques such as column chromatography.

Conclusion

This compound represents a valuable pharmacological tool for studying the physiological and pathological roles of anandamide. Its selectivity for the anandamide uptake mechanism over FAAH and cannabinoid receptors makes it a promising lead compound for the development of novel therapeutics aimed at modulating the endocannabinoid system with enhanced spatial and temporal precision. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Bidirectional Transport Inhibition of OMDM-2

This technical guide provides a comprehensive overview of the bidirectional transport inhibition of this compound, a key small molecule inhibitor of the endocannabinoid transport system. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action of this compound and its implications for therapeutic development.

Core Concept: Bidirectional Endocannabinoid Transport

Endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are lipid signaling molecules that modulate a wide range of physiological processes. Their signaling is terminated by cellular uptake from the extracellular space, followed by intracellular enzymatic degradation. Evidence suggests that this transport across the cell membrane is not a one-way street but a bidirectional process, mediated by a putative endocannabinoid membrane transporter (EMT). This means the same transporter is likely responsible for both the uptake of endocannabinoids into the cell and their release from it.[1][2]

This compound is a synthetic compound that has been identified as an inhibitor of this transport process. Crucially, studies have demonstrated that this compound inhibits both the influx and efflux of AEA and 2-AG, providing strong evidence for the bidirectional nature of the transporter it targets.[1][2] This bidirectional inhibition has significant implications for the modulation of endocannabinoid signaling, as blocking both uptake and release can lead to complex and context-dependent effects on synaptic transmission and behavior.[3]

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data from studies investigating the inhibitory effects of this compound on endocannabinoid transport.

Table 1: Inhibitory Potency of this compound on Anandamide (AEA) Uptake

Cell LineSubstrateInhibitorIC50 ValueReference
U937 Cells[3H]AEAThis compound~5 µM

Table 2: Synergistic Effects of this compound with FAAH Inhibitors on AEA Uptake

Cell LineTreatment[3H]AEA Uptake InhibitionKey FindingReference
U937 Cells5 µM this compound~30-40% reductionThis compound at this concentration specifically inhibits transport without significantly affecting FAAH activity.
U937 CellsURB597 (FAAH inhibitor) + 5 µM this compoundSignificantly greater inhibition than either compound aloneThe synergistic effect suggests this compound and FAAH inhibitors act on two distinct targets (EMT and FAAH, respectively).
U937 CellsPMSF (FAAH inhibitor) + 5 µM this compoundSignificantly greater inhibition than either compound aloneReinforces the conclusion that EMT and FAAH are separate entities in the endocannabinoid inactivation process.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the key experimental protocols used to characterize the bidirectional transport inhibition of this compound.

1. Cell Culture

  • Cell Line: Human U937 leukemia cells are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

2. Anandamide (AEA) Uptake Assay

  • Objective: To quantify the inhibition of AEA uptake by this compound.

  • Procedure:

    • U937 cells (e.g., 106 cells) are pre-incubated with various concentrations of this compound for a specified time (e.g., 20 minutes).

    • Radiolabeled AEA ([3H]AEA) at a specific concentration (e.g., 100 nM) is added to the cell suspension.

    • The mixture is incubated for a short period (e.g., 5 minutes) to allow for cellular uptake.

    • The uptake is terminated by rapid filtration or centrifugation through an oil layer to separate the cells from the extracellular medium.

    • The amount of radioactivity inside the cells is measured using liquid scintillation counting.

    • The IC50 value is calculated from the concentration-response curve of this compound's inhibition of [3H]AEA uptake.

3. Endocannabinoid Release Assay

  • Objective: To determine the effect of this compound on the cellular release of endocannabinoids.

  • Procedure:

    • Cells are pre-loaded with a radiolabeled endocannabinoid precursor or the endocannabinoid itself.

    • After washing, the cells are incubated in a fresh medium containing this compound or a vehicle control.

    • The extracellular medium is collected at different time points.

    • The amount of radiolabeled endocannabinoid released into the medium is quantified by liquid scintillation counting or mass spectrometry.

    • A reduction in the amount of released endocannabinoid in the presence of this compound indicates inhibition of efflux.

4. Behavioral Assays (e.g., Social Interaction Test)

  • Objective: To assess the in vivo consequences of bidirectional transport inhibition by this compound.

  • Procedure:

    • Laboratory animals (e.g., mice) are administered this compound systemically.

    • The animals are then placed in a novel environment, and their social interaction with an unfamiliar conspecific is recorded and quantified.

    • A reduction in social interaction time following this compound administration can be indicative of reduced endocannabinoid signaling at key synapses, consistent with an inhibition of endocannabinoid release.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes related to the bidirectional transport inhibition of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext AEA/2-AG EMT Endocannabinoid Membrane Transporter (EMT) AEA_ext->EMT Bidirectional Transport AG_ext Agonist CB1 CB1 Receptor AG_ext->CB1 Activation AEA_int AEA/2-AG EMT->AEA_int Signaling Downstream Signaling CB1->Signaling FAAH FAAH/MAGL AEA_int->FAAH Hydrolysis Degradation Degradation Products FAAH->Degradation OMDM2 This compound OMDM2->EMT Inhibition

Bidirectional transport of endocannabinoids and its inhibition by this compound.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Synthesis Endocannabinoid Synthesis Release Release (via EMT) Synthesis->Release eCB AEA/2-AG Release->eCB CB1 CB1 Receptor eCB->CB1 Retrograde Signaling Signaling Reduced Neurotransmitter Release CB1->Signaling OMDM2 This compound OMDM2->Release Inhibition

Inhibition of endocannabinoid release by this compound at the synapse.

G start Start: U937 Cell Culture pretreatment Pre-treat with this compound (or vehicle) start->pretreatment incubation Incubate with [3H]AEA pretreatment->incubation separation Separate cells from medium incubation->separation measurement Measure intracellular radioactivity separation->measurement analysis Calculate % inhibition and IC50 measurement->analysis

Workflow for an in vitro AEA uptake inhibition assay.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the bidirectional nature of endocannabinoid transport. Its ability to inhibit both the uptake and release of AEA and 2-AG provides a unique means to probe the complexities of endocannabinoid signaling. For drug development professionals, understanding the dual action of such inhibitors is critical. While enhancing endocannabinoid tone by blocking reuptake is a potential therapeutic strategy, the concurrent inhibition of their release could have unintended and potentially counterproductive consequences in vivo.

Future research should focus on the identification and characterization of the putative endocannabinoid membrane transporter. Elucidating its molecular identity will be a landmark achievement in the field, paving the way for the development of more specific and therapeutically viable modulators of endocannabinoid transport. Further investigation into the physiological and pathological contexts in which either the influx or efflux of endocannabinoids is dominant will also be crucial for designing effective therapeutic interventions.

References

The Role of OMDM-2 in Neurotransmission: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of OMDM-2, a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT), and its multifaceted role in neurotransmission. This compound has emerged as a critical pharmacological tool for elucidating the complex mechanisms of the endocannabinoid system (ECS). This document details the modulatory effects of this compound on synaptic processes, including its impact on social behavior, sleep architecture, and dopaminergic signaling. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system is a ubiquitous neuromodulatory system that plays a crucial role in regulating a wide array of physiological processes. A key component of this system is anandamide (AEA), an endogenous cannabinoid neurotransmitter. The signaling of anandamide is terminated by its uptake into the postsynaptic neuron via the anandamide membrane transporter (AMT) and subsequent intracellular enzymatic degradation.

This compound is a potent and selective inhibitor of the AMT. By blocking this transporter, this compound is presumed to increase the extracellular concentration of anandamide, thereby enhancing its effects on cannabinoid receptors, primarily the CB1 receptor. However, recent evidence suggests a more complex mechanism of action, with this compound potentially inhibiting the bidirectional transport of endocannabinoids, which may lead to a reduction in the activation of presynaptic CB1 receptors in certain contexts[1]. This guide explores the intricate pharmacology of this compound and its implications for neurotransmission.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

ParameterValueCell Type/SystemReference
IC50 for Anandamide Accumulation Inhibition ~5 µMCerebellar Granule Neurons[2]
Effect on Social Interaction ReductionIn vivo (Rats)[1]
Effect on Sleep PromotionIn vivo (Rats)[3]
Effect on Extracellular Dopamine (B1211576) DecreaseNucleus Accumbens (Rats)[3]

Signaling Pathways and Mechanisms of Action

The precise signaling cascade initiated by the anandamide membrane transporter is still an area of active investigation. Evidence suggests a complex mechanism that may not be a simple, linear pathway but rather a combination of facilitated diffusion and protein-mediated transport.

Proposed Mechanism of Anandamide Transport

Anandamide, being a lipid-soluble molecule, can cross the cell membrane through passive diffusion. However, this process is thought to be facilitated by membrane components and intracellular proteins. Cholesterol within the plasma membrane is believed to play a role in the initial interaction and translocation of anandamide across the lipid bilayer. Once inside the cell, fatty acid-binding proteins (FABPs) are thought to chaperone anandamide through the aqueous cytoplasm to the site of its degradation by the enzyme fatty acid amide hydrolase (FAAH).

anandamide_transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) AMT Anandamide Membrane Transporter (AMT) AEA_ext->AMT Binding AEA_int Anandamide (AEA) AMT->AEA_int Transport Cholesterol Cholesterol Cholesterol->AMT Facilitates FABP Fatty Acid-Binding Protein (FABP) FAAH Fatty Acid Amide Hydrolase (FAAH) FABP->FAAH Chaperoning AEA_int->FABP Binding Degradation Degradation Products FAAH->Degradation Hydrolysis OMDM2 This compound OMDM2->AMT Inhibition

Caption: Proposed mechanism of anandamide transport and this compound inhibition.

This compound's Impact on Neurotransmission

By inhibiting the AMT, this compound is expected to increase the synaptic concentration of anandamide. This would lead to enhanced activation of presynaptic CB1 receptors, resulting in a decrease in neurotransmitter release. However, some studies suggest that this compound may impair the release of endocannabinoids, leading to reduced CB1 receptor activation. This dualistic action highlights the complexity of endocannabinoid transport and its pharmacological modulation.

OMDM2_neurotransmission cluster_presynaptic Presynaptic Neuron CB1R CB1 Receptor NT_release Neurotransmitter Release CB1R->NT_release Inhibits AEA Anandamide (AEA) AEA->CB1R Binds and Activates AMT Anandamide Membrane Transporter (AMT) AEA->AMT Uptake OMDM2 This compound OMDM2->AMT Inhibits

Caption: this compound's modulatory effect on synaptic transmission via AMT inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Anandamide Uptake Assay

This protocol is designed to quantify the inhibition of anandamide uptake by this compound in a cellular context.

Objective: To determine the IC50 value of this compound for the inhibition of anandamide accumulation in cultured neurons.

Materials:

  • Primary cerebellar granule neurons or a suitable neuronal cell line

  • Culture medium

  • [³H]-Anandamide (radiolabeled)

  • Unlabeled anandamide

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate neurons in 24-well plates and culture until they form a confluent monolayer.

  • Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound (e.g., ranging from 1 nM to 100 µM) or vehicle control.

  • Initiation of Uptake: Add [³H]-Anandamide to each well to a final concentration of 100 nM.

  • Incubation: Incubate the plates at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]-Anandamide uptake for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats.

Objective: To quantify the change in extracellular dopamine concentration in the nucleus accumbens following local administration of this compound.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens.

  • Recovery: Allow the animal to recover from surgery for at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a 1-2 hour equilibration period, collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • This compound Administration: Switch the perfusion medium to aCSF containing a specific concentration of this compound (e.g., 10, 20, or 30 µM). Continue to collect dialysate samples.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare dopamine levels before and after this compound administration.

Ex Vivo Electrophysiology

This protocol details the methodology for assessing the impact of this compound on synaptic transmission and CB1 receptor function in acute hippocampal slices.

Objective: To determine if this compound modulates presynaptic CB1 receptor activity by measuring its effect on depolarization-induced suppression of inhibition (DSI).

Materials:

  • Adult mice or rats

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber for brain slices

  • Patch-clamp amplifier and data acquisition system

  • This compound

  • CB1 receptor agonist (e.g., WIN 55,212-2)

  • CB1 receptor antagonist (e.g., AM251)

Procedure:

  • Slice Preparation: Acutely prepare coronal hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

  • Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a physiological temperature (32-34°C).

  • Whole-Cell Patch-Clamp: Obtain whole-cell voltage-clamp recordings from CA1 pyramidal neurons.

  • DSI Protocol:

    • Record baseline inhibitory postsynaptic currents (IPSCs) evoked by a stimulating electrode placed in the stratum radiatum.

    • Induce DSI by depolarizing the postsynaptic neuron (e.g., from -70 mV to 0 mV for 5-10 seconds).

    • Measure the transient suppression of the IPSC amplitude following depolarization.

  • This compound Application: Bath-apply this compound (e.g., 10 µM) and repeat the DSI protocol.

  • Pharmacological Controls: To confirm the involvement of CB1 receptors, apply a CB1 receptor agonist to induce synaptic depression and then attempt to block this effect with a CB1 receptor antagonist in the presence and absence of this compound.

  • Data Analysis: Quantify the magnitude and duration of DSI before and after the application of this compound. Use paired statistical tests to determine the significance of any changes.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing this compound's activity.

experimental_workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies uptake_assay Anandamide Uptake Assay (IC50 Determination) electrophysiology Electrophysiology (Synaptic Function) uptake_assay->electrophysiology binding_assay Receptor Binding Assays (Selectivity Profiling) binding_assay->electrophysiology microdialysis Microdialysis (Neurotransmitter Levels) electrophysiology->microdialysis behavior Behavioral Assays (Social Interaction, Sleep) microdialysis->behavior start This compound Synthesis & Purification start->uptake_assay start->binding_assay

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable pharmacological agent for probing the intricacies of the endocannabinoid system. Its ability to inhibit the anandamide membrane transporter provides a unique mechanism to modulate endocannabinoid signaling. The findings that this compound can influence complex behaviors such as social interaction and sleep, as well as modulate key neurotransmitter systems like dopamine, underscore the therapeutic potential of targeting the AMT. However, the paradoxical findings regarding its effect on CB1 receptor activation highlight the need for further research to fully elucidate the bidirectional nature of endocannabinoid transport and the precise mechanism of action of inhibitors like this compound. The experimental protocols and data presented in this guide are intended to serve as a foundational resource for researchers dedicated to advancing our understanding of this compound and its role in neurotransmission.

References

OMDM-2: A Technical Guide to its Impact on Anandamide and 2-AG Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-2 is a compound of significant interest within the field of endocannabinoid research, primarily recognized for its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[1][2] This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action and its subsequent impact on the levels of the two major endocannabinoids, anandamide and 2-arachidonoylglycerol (B1664049) (2-AG). The content herein is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's biochemical and physiological effects.

Mechanism of Action: Beyond FAAH Inhibition

While primarily classified as a FAAH inhibitor, emerging evidence suggests a more nuanced mechanism of action for this compound. Research indicates that this compound also inhibits Fatty Acid Binding Proteins (FABPs).[3] FABPs are intracellular transporters responsible for shuttling AEA from the cell membrane to the endoplasmic reticulum, where FAAH is located.[3] By inhibiting both FAAH and FABPs, this compound can effectively increase the intracellular concentration and prolong the signaling of anandamide.

The inhibition of FAAH by compounds like this compound leads to a significant and sustained elevation of anandamide levels in the brain.[4] This targeted elevation of a key endocannabinoid, without directly activating cannabinoid receptors, presents a promising therapeutic strategy for various neurological and psychiatric disorders.

Impact on Anandamide and 2-AG Levels: A Quantitative Overview

Direct quantitative data on the specific effects of this compound on anandamide and 2-AG levels from peer-reviewed literature is limited. However, by examining the effects of other selective FAAH inhibitors, such as URB597 and PF-3845, we can infer the expected impact of this compound.

Selective FAAH inhibition consistently leads to a significant increase in brain anandamide levels. Studies on FAAH inhibitors have demonstrated a dose-dependent and time-dependent elevation of AEA. Conversely, the impact on 2-AG levels is less direct. While FAAH can hydrolyze 2-AG in vitro, monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme for 2-AG degradation in vivo. Therefore, selective FAAH inhibitors are not expected to directly increase 2-AG levels. In fact, some studies have reported a compensatory decrease in 2-AG levels following FAAH inhibition.

The following tables summarize the expected quantitative effects of a selective FAAH inhibitor like this compound on endocannabinoid levels, based on data from studies of comparable inhibitors.

Table 1: Expected Impact of this compound on Anandamide (AEA) Levels

ParameterExpected EffectReference Compound DataSource
Brain AEA LevelsSignificant Increase~10-fold increase with selective FAAH inhibitors
Duration of AEA ElevationSustained (hours)Elevated for up to 24 hours with PF-3845
Dose-DependencyDose-dependent increaseURB597 shows dose-dependent AEA elevation

Table 2: Expected Impact of this compound on 2-Arachidonoylglycerol (2-AG) Levels

ParameterExpected EffectReference Compound DataSource
Brain 2-AG LevelsNo significant change or potential decreaseNo alteration with selective FAAH inhibitors; Compensatory decrease observed with URB597
RationaleThis compound is selective for FAAH over MAGLFAAH is not the primary enzyme for 2-AG degradation in vivo

Experimental Protocols

The following provides a generalized methodology for assessing the impact of this compound on endocannabinoid levels, based on established protocols for other FAAH inhibitors.

1. Animal Model and Drug Administration:

  • Species: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Preparation: this compound is dissolved in a vehicle solution, typically a mixture of DMSO, Tween 80, and sterile saline.

  • Administration: The this compound solution is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 1-30 mg/kg). A vehicle-only group serves as the control.

2. Tissue Collection and Preparation:

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 8, 24 hours) to assess the time course of the effect.

  • Euthanasia and Dissection: Animals are euthanized by decapitation, and brains are rapidly excised and dissected on a cold plate. Specific brain regions of interest (e.g., hippocampus, cortex, striatum) are isolated.

  • Sample Preservation: Tissue samples are immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis to prevent enzymatic degradation of endocannabinoids.

3. Endocannabinoid Quantification:

  • Methodology: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the accurate quantification of anandamide and 2-AG.

  • Lipid Extraction: Lipids are extracted from the brain tissue using a solvent system, often a mixture of chloroform, methanol, and water (Folch method or a modification thereof). Deuterated internal standards for AEA and 2-AG are added at the beginning of the extraction process for accurate quantification.

  • Solid-Phase Extraction (SPE): The lipid extract is often purified using SPE to remove interfering substances.

  • LC-MS Analysis: The purified lipid extract is injected into an LC-MS system. The endocannabinoids are separated by liquid chromatography and detected by mass spectrometry, allowing for precise identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: The concentrations of AEA and 2-AG are calculated by comparing the peak areas of the endogenous compounds to those of the deuterated internal standards.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum AEA_out Anandamide (AEA) (extracellular) CB1 CB1 Receptor AEA_out->CB1 Activation AEA_in Anandamide (AEA) (intracellular) AEA_out->AEA_in Passive Diffusion FABP FABP AEA_in->FABP Binding FAAH FAAH FABP->FAAH Transport OMDM2_FABP This compound OMDM2_FABP->FABP Inhibition Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation Hydrolysis OMDM2_FAAH This compound OMDM2_FAAH->FAAH Inhibition

This compound's dual inhibition of FAAH and FABP.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibition NT_release Neurotransmitter Release Ca_channel->NT_release AEA_synthesis Anandamide (AEA) Synthesis AEA_levels ↑ Anandamide Levels AEA_synthesis->AEA_levels FAAH_inhibition FAAH Inhibition (e.g., by this compound) FAAH_inhibition->AEA_levels AEA_retrograde AEA (Retrograde Messenger) AEA_levels->AEA_retrograde AEA_retrograde->CB1 Binding & Activation cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron PLCB PLCβ DAG Diacylglycerol (DAG) PLCB->DAG DAGL DAGL AG_synthesis 2-AG Synthesis DAGL->AG_synthesis DAG->DAGL AG_retrograde 2-AG (Retrograde Messenger) AG_synthesis->AG_retrograde MGL MGL AG_retrograde->MGL Uptake & Hydrolysis CB1 CB1 Receptor AG_retrograde->CB1 Binding & Activation Degradation Degradation Products (Arachidonic Acid + Glycerol) MGL->Degradation start Start: Animal Model admin This compound Administration (i.p. injection) start->admin wait Time-course (e.g., 1, 4, 8, 24h) admin->wait euthanasia Euthanasia & Brain Dissection wait->euthanasia storage Flash Freezing & Storage (-80°C) euthanasia->storage extraction Lipid Extraction (with internal standards) storage->extraction purification Solid-Phase Extraction (SPE) extraction->purification analysis LC-MS Analysis purification->analysis quantification Data Quantification analysis->quantification end End: AEA & 2-AG Levels quantification->end

References

OMDM-2 as a Pharmacological Tool to Study Endocannabinoid Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of OMDM-2, a pharmacological tool used to investigate the endocannabinoid signaling system. It is intended for researchers, scientists, and drug development professionals. This document details the mechanism of action of this compound, its application in experimental settings, and the signaling pathways it modulates.

Introduction to this compound

This compound, systematically named (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a synthetic compound that has gained attention as an inhibitor of the putative anandamide (B1667382) membrane transporter (AMT). The endocannabinoid system (ECS) is a crucial neuromodulatory system that includes endogenous cannabinoids (endocannabinoids) like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), their receptors (primarily CB1 and CB2), and the enzymes responsible for their synthesis and degradation. The termination of endocannabinoid signaling is thought to occur via cellular uptake and subsequent intracellular enzymatic degradation. This compound is a valuable tool for studying the role of this transport mechanism in endocannabinoid signaling.

Chemical Properties and Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, based on its chemical structure, a plausible synthetic route would involve the acylation of (R)-2-amino-1-(4-hydroxyphenyl)ethanol with oleoyl (B10858665) chloride. The oleoyl chloride can be prepared from oleic acid.

Pharmacological Data

This compound's primary pharmacological action is the inhibition of endocannabinoid uptake. The available quantitative data on its activity is summarized below. It is important to note that comprehensive data on its binding affinity (Ki) for the anandamide transporter and its selectivity against cannabinoid receptors (CB1 and CB2) and the primary endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH), are not widely reported in the literature.

ParameterValueCell Line/Assay ConditionReference
IC₅₀ (AEA Uptake) 5.2 µMHuman U937 leukemia cells[1]
Ki (Anandamide Transporter) Not Reported-
Ki (CB1 Receptor) Not Reported-
Ki (CB2 Receptor) Not Reported-
IC₅₀ (FAAH) Not Reported-

Mechanism of Action

This compound acts as an inhibitor of the putative endocannabinoid transporter, a mechanism thought to be responsible for the removal of endocannabinoids from the extracellular space, thereby terminating their signaling. Evidence suggests that this transport process may be bidirectional, meaning it could be involved in both the uptake and release of endocannabinoids.[2]

By blocking this transporter, this compound can have complex effects on endocannabinoid signaling. While inhibiting uptake would be expected to increase extracellular endocannabinoid levels, some studies suggest that this compound's predominant effect in certain contexts is a reduction in the activation of presynaptic CB1 receptors.[2] This has led to the hypothesis that this compound may primarily inhibit the release of endocannabinoids, thus preventing them from reaching and activating their receptors.[2]

Signaling Pathway Modulated by this compound

The following diagram illustrates the proposed mechanism of action for this compound in the context of retrograde endocannabinoid signaling at a synapse.

OMDM2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca²⁺ Channel CB1->Ca_channel Inhibits Vesicle_Release Neurotransmitter Release Ca_channel->Vesicle_Release Triggers eCB_synthesis eCB Synthesis (Anandamide, 2-AG) eCB_transporter Endocannabinoid Transporter (EMT) eCB_synthesis->eCB_transporter eCBs eCB_transporter->CB1 Retrograde Signaling OMDM2 This compound OMDM2->eCB_transporter Inhibition Postsynaptic_Depolarization Postsynaptic Depolarization Postsynaptic_Depolarization->eCB_synthesis Activates

Proposed mechanism of this compound action.

Experimental Applications and Protocols

This compound is a valuable tool for investigating the role of endocannabinoid transport in various physiological processes. Below are detailed methodologies for key experiments where this compound has been utilized.

Experimental Workflow for Studying Endocannabinoid Transport with this compound

The following diagram outlines a typical workflow for a researcher using this compound to investigate the role of endocannabinoid transport.

OMDM2_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Hypothesis: Endocannabinoid transport is involved in [Physiological Process] invitro In Vitro Characterization start->invitro invivo In Vivo Functional Assays invitro->invivo uptake_assay Endocannabinoid Uptake Assay (e.g., using radiolabeled AEA) release_assay Endocannabinoid Release Assay (from brain slices or cultured cells) electrophysiology Electrophysiology (e.g., measure synaptic activity) data_analysis Data Analysis and Interpretation invivo->data_analysis behavioral Behavioral Assays (e.g., Social Interaction, Sleep Studies) microdialysis Microdialysis (e.g., measure neurotransmitter levels) ec_levels Measure Brain Endocannabinoid Levels (LC-MS/MS) conclusion Conclusion on the Role of Endocannabinoid Transport data_analysis->conclusion

References

The Physiological Effects of OMDM-2 in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of OMDM-2, a notable endocannabinoid uptake inhibitor, within the central nervous system (CNS). This compound, by blocking the transport of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), modulates the endocannabinoid system (ECS), a critical regulator of numerous physiological processes. This document details the mechanism of action of this compound, its observed effects on behavior and neurochemistry, and the experimental protocols used to elucidate these properties.

Quantitative Data on this compound's Pharmacological Profile

This compound's primary mechanism of action is the inhibition of the putative endocannabinoid membrane transporter (EMT), which is responsible for the reuptake of endocannabinoids from the synaptic cleft into the postsynaptic neuron. This inhibition leads to an alteration of endocannabinoid signaling.

ParameterValueCell Line/SystemEndocannabinoidReference
IC50 5.2 µMU937 cellsAnandamide (AEA)[1]
Inhibition of Signaling 28 ± 4% reduction at 30 µMHEK293T cells (co-cultured with BV2 microglia)2-Arachidonoylglycerol (2-AG)[2]

Physiological Effects of this compound in the CNS

Behavioral Effects: Social Interaction

Systemic administration of this compound has been shown to reduce social interaction in rodents. This effect is thought to be mediated by a reduction in the activation of presynaptic CB1 receptors, potentially due to the inhibition of endocannabinoid release.[3] The social withdrawal induced by this compound can be reversed by the administration of a CB1 receptor agonist, further supporting the role of the ECS in this behavior.[3]

Neuromodulatory Effects: Sleep and Dopamine (B1211576) Levels

In addition to its effects on social behavior, this compound has been demonstrated to promote sleep and decrease extracellular levels of dopamine in the nucleus accumbens of rats.[4] These effects are attributed to the inhibition of the anandamide membrane transporter (AMT) in the paraventricular thalamic nucleus.

Signaling Pathways Modulated by this compound

This compound's effects are rooted in its modulation of retrograde endocannabinoid signaling. In this process, endocannabinoids are synthesized and released from the postsynaptic neuron in response to neuronal activity. They then travel backward across the synaptic cleft to bind to presynaptic CB1 receptors. This binding initiates a signaling cascade that ultimately reduces the release of neurotransmitters from the presynaptic terminal.

By inhibiting the reuptake of endocannabinoids, this compound is expected to prolong their presence in the synaptic cleft, thereby enhancing their modulatory effects. However, some evidence suggests that this compound may also inhibit the release of endocannabinoids, leading to a complex net effect on synaptic transmission.

OMDM2_Signaling_Pathway This compound's Impact on Retrograde Endocannabinoid Signaling cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron eCB_synthesis Endocannabinoid (AEA, 2-AG) Synthesis eCB Endocannabinoids (eCBs) eCB_synthesis->eCB EMT Endocannabinoid Membrane Transporter (EMT) eCB->EMT Uptake CB1R CB1 Receptor eCB->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Ca2+ influx triggers OMDM2 This compound OMDM2->EMT Inhibits

This compound's mechanism of action on the endocannabinoid signaling pathway.

Experimental Protocols

Social Interaction Test in Rats

This protocol is designed to assess social behavior in rats following the administration of this compound.

Materials:

  • Open field arena (e.g., 100 x 100 x 40 cm)

  • Novel conspecific rat (same sex and similar age/weight)

  • This compound solution and vehicle control

  • Video recording and analysis software

Procedure:

  • Habituation: Acclimate the test rats to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle control to the test rats systemically (e.g., intraperitoneally) at the desired dose and time before the test.

  • Test Procedure:

    • Place the test rat in the center of the open field arena.

    • After a brief habituation period to the arena (e.g., 5 minutes), introduce a novel, untreated rat into the arena.

    • Record the interaction between the two rats for a set duration (e.g., 10-15 minutes).

  • Behavioral Analysis: Analyze the recorded video for social interaction behaviors, including:

    • Time spent in social investigation (sniffing, following, grooming)

    • Frequency of social contacts

    • Time spent in proximity to the other rat

  • Data Analysis: Compare the social interaction parameters between the this compound treated group and the vehicle control group using appropriate statistical tests.

Social_Interaction_Workflow Social Interaction Test Workflow Habituation Acclimatize rats to testing room Drug_Admin Administer this compound or vehicle Habituation->Drug_Admin Arena_Habituation Place test rat in open field arena for habituation Drug_Admin->Arena_Habituation Introduction Introduce novel rat into the arena Arena_Habituation->Introduction Recording Record interaction for 10-15 minutes Introduction->Recording Analysis Analyze video for social behaviors Recording->Analysis Data_Comparison Compare data between treatment groups Analysis->Data_Comparison

Workflow for the social interaction test.
In Vivo Microdialysis for Dopamine Measurement in Rats

This protocol allows for the measurement of extracellular dopamine levels in the nucleus accumbens of freely moving rats following this compound administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the nucleus accumbens.

    • Allow the rat to recover from surgery for several days.

  • Microdialysis Experiment:

    • Gently insert the microdialysis probe through the guide cannula into the nucleus accumbens of the awake, freely moving rat.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for an equilibration period to obtain a stable baseline of dopamine levels.

    • Collect baseline dialysate samples at regular intervals.

  • This compound Administration:

    • Administer this compound via reverse dialysis by including it in the perfusion medium at the desired concentration (e.g., 10, 20, or 30 µM).

    • Continue to collect dialysate samples.

  • Sample Analysis:

    • Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.

  • Data Analysis:

    • Calculate the percentage change in extracellular dopamine levels from baseline following this compound administration.

    • Perform statistical analysis to determine the significance of the observed changes.

Microdialysis_Workflow In Vivo Microdialysis Workflow for Dopamine Measurement Surgery Implant guide cannula targeting nucleus accumbens Recovery Allow for post-surgical recovery Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF and establish baseline Probe_Insertion->Perfusion OMDM2_Admin Administer this compound via reverse dialysis Perfusion->OMDM2_Admin Sample_Collection Collect dialysate samples OMDM2_Admin->Sample_Collection HPLC_Analysis Analyze dopamine levels using HPLC-ED Sample_Collection->HPLC_Analysis Data_Analysis Analyze changes in dopamine levels HPLC_Analysis->Data_Analysis

Workflow for in vivo microdialysis experiment.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the complexities of the endocannabinoid system. Its ability to inhibit endocannabinoid uptake provides a means to modulate ECS signaling and explore its role in various physiological and behavioral processes within the central nervous system. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting endocannabinoid transport. Further research is warranted to fully elucidate the specific molecular targets of this compound and to comprehensively understand its diverse physiological effects.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of OMDM-2 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-2, or (9Z)-N-[1-((R)-4-hydroxybenzyl)-2-hydroxyethyl]-9-octadecenamide, is a selective inhibitor of the anandamide (B1667382) membrane transporter (AMT). By blocking the reuptake of endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), this compound elevates the extracellular concentrations of these endogenous ligands. This leads to enhanced activation of cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system. This modulation of the endocannabinoid system makes this compound a valuable research tool for investigating the role of endocannabinoids in various physiological and pathological processes, including sleep, social behavior, and neurotransmission.[1][2] However, some evidence suggests that as an endocannabinoid reuptake inhibitor, this compound may also impair endocannabinoid release, indicating a complex mechanism of action that warrants careful consideration in experimental design.

Data Presentation

Table 1: this compound In Vivo Administration Data (Direct Administration)
SpeciesRoute of AdministrationConcentration/DosageVehicleKey FindingsReference
RatMicrodialysis perfusion into the paraventricular thalamic nucleus10, 20, or 30 µMArtificial cerebrospinal fluidIncreased sleep, decreased waking, and reduced extracellular dopamine (B1211576) levels.[2]
Table 2: Inferred Systemic Administration Protocol for this compound (Based on the similar compound VDM11)
SpeciesRoute of AdministrationRecommended Dose RangeProposed VehicleAdministration ScheduleReference (for VDM11)
RatIntraperitoneal (i.p.)1 - 10 mg/kgSee Vehicle Preparation ProtocolSingle injection 30 minutes prior to behavioral testing or as required by experimental design.[1]
MouseIntraperitoneal (i.p.)1 - 10 mg/kgSee Vehicle Preparation ProtocolSingle injection 30 minutes prior to behavioral testing or as required by experimental design.[1]

Disclaimer: Systemic administration protocols for this compound are not well-documented in publicly available literature. The protocol in Table 2 is inferred from studies using VDM11, another endocannabinoid transport inhibitor. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental endpoint.

Experimental Protocols

Vehicle Preparation for Lipophilic Compounds like this compound

Due to the lipophilic nature of this compound, a multi-component vehicle system is recommended for systemic administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cremophor EL or Tween 80

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

Protocol:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a minimal amount of DMSO to create a stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO.

  • Add an equal volume of Cremophor EL or Tween 80 to the DMSO stock solution (e.g., 100 µL).

  • Vortex the mixture until it is a clear and homogenous solution.

  • Slowly add sterile saline or PBS dropwise while vortexing to reach the final desired concentration. For a 1 mg/mL final concentration from the example above, you would add 800 µL of saline.

  • The final vehicle composition would be, for example, 10% DMSO, 10% Cremophor EL, and 80% saline.

  • Administer the solution immediately after preparation.

  • Crucially, a vehicle-only control group must be included in all experiments to account for any effects of the vehicle itself.

Intraperitoneal (i.p.) Injection Protocol for Rodents

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

  • 70% Ethanol

Protocol:

  • Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

  • Dosage Calculation: Weigh each animal immediately before injection to calculate the precise volume of the this compound solution to be administered based on the desired mg/kg dose.

  • Animal Restraint:

    • Mouse: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. Turn the mouse to expose its abdomen.

    • Rat: Securely restrain the rat, exposing the abdomen. For larger rats, a two-person approach may be necessary.

  • Injection Site: Locate the lower right quadrant of the abdomen. This site avoids the cecum, bladder, and major blood vessels.

  • Administration:

    • Wipe the injection site with 70% ethanol.

    • Tilt the animal's head downwards at a slight angle.

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, discard the needle and syringe and start over at a different location.

    • Slowly inject the calculated volume.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring: Observe the animal for at least 15-30 minutes post-injection for any signs of distress, including lethargy, abnormal posture, or respiratory changes.

Visualizations

This compound Mechanism of Action and Downstream Signaling

OMDM2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_2AG_ext Anandamide (AEA) & 2-Arachidonoylglycerol (2-AG) AMT Anandamide Membrane Transporter (AMT) AEA_2AG_ext->AMT Uptake CB1R CB1 Receptor AEA_2AG_ext->CB1R Activates OMDM2 This compound OMDM2->AMT Inhibits AEA_2AG_int AEA & 2-AG AMT->AEA_2AG_int G_protein Gαi/o CB1R->G_protein Couples FAAH FAAH AEA_2AG_int->FAAH Degradation Metabolites Inactive Metabolites FAAH->Metabolites AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition K_channel->Neuronal_Inhibition Leads to Ca_channel->Neuronal_Inhibition Contributes to Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival PI3K->Cell_Survival

Caption: this compound inhibits endocannabinoid uptake, enhancing CB1 receptor signaling.

Experimental Workflow for In Vivo Study

experimental_workflow acclimatization Animal Acclimatization (≥ 1 week) grouping Randomization into Treatment Groups (e.g., Vehicle, this compound) acclimatization->grouping drug_prep This compound and Vehicle Preparation grouping->drug_prep dosing Administration (e.g., i.p. injection) drug_prep->dosing monitoring Behavioral/Physiological Assessment dosing->monitoring endpoint Endpoint Analysis (e.g., Tissue Collection, Biochemical Assays) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: General workflow for an in vivo study using this compound in rodent models.

References

Application Notes and Protocols: Cell-Based Assay Design for Testing OMDM-2 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

OMDM-2 is a known inhibitor of the endocannabinoid transporter, which is responsible for the reuptake of the endogenous cannabinoid, anandamide (B1667382) (AEA).[1][2][3] By blocking this transporter, this compound effectively increases the extracellular concentration and duration of action of AEA.[1] AEA is a key signaling molecule of the endocannabinoid system (ECS), which is involved in regulating a multitude of physiological processes, including pain, mood, appetite, and immune function.[4] The ECS has also emerged as a promising therapeutic target in oncology, as its activation can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and reduce tumor angiogenesis.

AEA exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Activation of these receptors triggers several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/Akt) pathways, which are critical regulators of cell survival and proliferation.

These application notes provide a comprehensive framework of cell-based assays to determine the efficacy of this compound, presumably as an anti-cancer agent, by assessing its impact on cell viability, apoptosis, and key signaling pathways.

This compound Mechanism of Action

The proposed mechanism involves this compound blocking the reuptake of endogenously produced anandamide. This leads to an accumulation of anandamide in the extracellular space, resulting in enhanced activation of CB1 and CB2 receptors on the cell surface. This sustained receptor activation is hypothesized to trigger anti-proliferative and pro-apoptotic signaling pathways within target cells, such as cancer cells.

G cluster_membrane Cell Membrane cluster_extra cluster_intra OMDM2 This compound Transporter Anandamide Transporter OMDM2->Transporter Inhibits AEA_in AEA Transporter->AEA_in CB1R CB1/CB2 Receptor Signaling Downstream Signaling (MAPK, PI3K/Akt) CB1R->Signaling AEA_out Anandamide (AEA) AEA_out->Transporter Uptake AEA_out->CB1R Activates FAAH FAAH (Degradation) AEA_in->FAAH Hydrolysis Response Anti-proliferative & Pro-apoptotic Effects Signaling->Response

Caption: Proposed mechanism of this compound action.

Protocol 1: Cell Viability Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Target cancer cell line (e.g., MCF-7, PC-3, A549)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound serial dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V-FITC (green fluorescence). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells (red fluorescence).

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel.

    • PI signal is detected in the FL2 or FL3 channel.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Protocol 3: Western Blot for Signaling Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample. This protocol aims to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways, which are downstream of cannabinoid receptor activation. An increase in the phosphorylated form of a protein (e.g., p-Akt, p-ERK) often indicates pathway activation.

Materials:

  • Target cancer cell line

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of phosphorylated proteins to their total protein counterparts (e.g., p-Akt/Akt).

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear interpretation and comparison.

Table 1: Effect of this compound on Cancer Cell Viability

Cell Line This compound IC50 (µM) after 48h This compound IC50 (µM) after 72h
MCF-7 15.2 ± 1.8 9.8 ± 1.1
PC-3 22.5 ± 2.5 16.1 ± 2.0
A549 35.1 ± 3.2 25.7 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: this compound Induced Apoptosis in MCF-7 Cells (48h Treatment)

Treatment Concentration % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle Control (0 µM) 4.5 ± 0.5 2.1 ± 0.3
5 µM this compound 15.8 ± 1.5 5.4 ± 0.8
10 µM this compound 28.2 ± 2.1 12.6 ± 1.5
20 µM this compound 45.1 ± 3.5 20.3 ± 2.2

Data are presented as mean ± standard deviation.

Table 3: Densitometric Analysis of Western Blots in MCF-7 Cells (24h Treatment)

Treatment Concentration Fold Change in p-Akt/Akt Ratio Fold Change in p-ERK/ERK Ratio
Vehicle Control (0 µM) 1.00 1.00
10 µM this compound 0.45 ± 0.06 0.52 ± 0.08

Values are normalized to the vehicle control and represent mean ± standard deviation.

Logical Relationship of Assays

The results from these assays are interconnected and provide a comprehensive picture of this compound's cellular efficacy. The initial viability assay identifies effective concentrations. The apoptosis assay then clarifies the mechanism of cell death. Finally, the Western blot analysis helps to elucidate the underlying molecular signaling pathways responsible for the observed effects.

Caption: Decision-making workflow for evaluating this compound efficacy.

References

OMDM-2: Application Notes on Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of OMDM-2, a metabolically stable inhibitor of anandamide (B1667382) cellular uptake, in various organic solvents. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a diagram of the relevant signaling pathway.

This compound: Overview and Mechanism of Action

This compound (N-[(1R)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-9Z-octadecenamide) is a valuable research tool for studying the endocannabinoid system. It selectively inhibits the cellular uptake of anandamide (AEA), an endogenous cannabinoid neurotransmitter. By blocking this uptake, this compound effectively increases the concentration of AEA in the synaptic cleft, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2). Evidence suggests that this compound exerts its inhibitory effect by targeting intracellular fatty acid-binding proteins (FABPs). These proteins are responsible for shuttling AEA from the cell membrane to the enzyme fatty acid amide hydrolase (FAAH), which catabolizes AEA. By interfering with FABPs, this compound prevents the degradation of AEA, leading to its accumulation.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data for easy comparison.

SolventConcentrationMolarity (approx.)
Dimethyl Sulfoxide (DMSO)MiscibleNot Applicable
Dimethylformamide (DMF)30 mg/mL~69.5 mM
Ethanol30 mg/mL~69.5 mM
EthanolSoluble to 10 mM10 mM
DMSOSoluble to 10 mM10 mM
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL~1.16 mM

Molecular Weight of this compound: 431.66 g/mol

Signaling Pathway of Anandamide Uptake and Inhibition by this compound

The following diagram illustrates the proposed mechanism of anandamide cellular uptake and its inhibition by this compound.

anandamide_uptake_inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) AEA_int Anandamide (AEA) AEA_ext->AEA_int Passive Diffusion membrane FABP Fatty Acid-Binding Protein (FABP) AEA_int->FABP Binding FAAH Fatty Acid Amide Hydrolase (FAAH) FABP->FAAH Transport Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine Hydrolysis OMDM2 This compound OMDM2->FABP Inhibition

Anandamide uptake and this compound inhibition pathway.

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining the solubility of a compound like this compound in organic solvents. These methods are widely used in drug discovery and development.

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

This method determines the thermodynamic solubility of a compound at equilibrium.

Materials:

  • This compound (solid powder)

  • Selected organic solvent (e.g., DMSO, Ethanol, DMF)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent. The exact amount should be enough to ensure that undissolved solid remains after reaching equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet. For further purification, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification: Analyze the concentration of this compound in the clear, filtered solution using a validated HPLC method. Prepare a standard curve of this compound in the same solvent to accurately determine the concentration.

  • Data Reporting: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Protocol 2: Kinetic Solubility Determination using Nephelometry

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer or the desired organic solvent

  • 96-well or 384-well microplates

  • Automated liquid handler (recommended)

  • Plate reader with nephelometry capabilities

Procedure:

  • Preparation of Compound Plate: Prepare a serial dilution of the this compound DMSO stock solution in a microplate.

  • Dispensing to Assay Plate: Transfer a small, fixed volume of each dilution into a new microplate (the assay plate).

  • Addition of Solvent: Add the aqueous buffer or organic solvent to each well of the assay plate. The addition of the aqueous buffer to the DMSO solution will induce precipitation if the solubility limit is exceeded.

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the light scattering of each well using a nephelometer. Increased light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the blank wells.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of a chemical compound.

solubility_workflow start Start: Compound of Interest (e.g., this compound) prep Prepare Supersaturated Solution or Serial Dilutions start->prep equilibration Equilibration / Incubation prep->equilibration separation Phase Separation (Centrifugation / Filtration) equilibration->separation analysis Quantitative Analysis (HPLC, Nephelometry, etc.) separation->analysis data Data Interpretation & Solubility Determination analysis->data end End: Solubility Data data->end

General workflow for solubility determination.

Application Notes and Protocols for Preparing Stable OMDM-2 Solutions in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stable solutions of OMDM-2, an endocannabinoid reuptake inhibitor, for use in a variety of in vitro experimental settings. Adherence to these guidelines is crucial for ensuring the consistency, accuracy, and reproducibility of your results.

Introduction to this compound

This compound is a valuable pharmacological tool for studying the endocannabinoid system. It functions by inhibiting the transport of endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), across the cell membrane. This inhibition leads to an accumulation of endocannabinoids in the extracellular space, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2).[1][2] Understanding the proper handling and preparation of this compound is essential for obtaining reliable data in in vitro assays.

This compound Material Properties and Storage

Proper storage of this compound powder is critical to maintain its stability and efficacy.

PropertyRecommendationSource
Appearance White to off-white powderGeneral Chemical Properties
Storage (Powder) Store at -20°C in a tightly sealed, light-resistant container.General Laboratory Practice
Handling Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3]Safety Data Sheets (General)[3]

Preparation of this compound Stock Solutions

Due to the lipophilic nature of this compound, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

Recommended Solvents and Storage of Stock Solutions
SolventRecommended ConcentrationStorage of Stock SolutionStability of Stock Solution
DMSO ≥ 10 mMAliquot and store at -80°C in light-protected vials.Estimated to be stable for up to 6 months. Avoid repeated freeze-thaw cycles.
Ethanol ≥ 10 mMAliquot and store at -80°C in light-protected vials.Estimated to be stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Note: The solubility and stability data presented are based on general laboratory practices for lipophilic compounds and cannabinoids. It is highly recommended to perform in-house stability tests for long-term experiments.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous (cell culture grade) DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening the this compound vial, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Weighing this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 4.54 mg of this compound (Molecular Weight: 453.6 g/mol ) for every 1 mL of DMSO.

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm PTFE syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Experiments

Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium.

Protocol for Preparing a 5 µM Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium appropriate for your cell line

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in your cell culture medium to achieve the final desired concentration of 5 µM. A multi-step dilution is recommended to ensure accuracy.

    • Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution. For example, add 10 µL of the 10 mM stock to 990 µL of medium.

    • Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:20 in cell culture medium to achieve the final 5 µM working concentration. For example, add 50 µL of the 100 µM solution to 950 µL of medium.

  • Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound treated samples (in this example, the final DMSO concentration would be 0.05%).

  • Immediate Use: It is recommended to prepare the working solution fresh for each experiment and use it immediately to avoid potential degradation of this compound in the aqueous culture medium.

Experimental Protocols

General Protocol for an In Vitro Cell-Based Assay

This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell seeding density and incubation time should be optimized for your particular cell line and experimental endpoint.

Procedure:

  • Cell Seeding: Seed your cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of Working Solutions: Prepare the this compound working solutions and the vehicle control as described in Section 4.1.

  • Cell Treatment:

    • Carefully remove the existing culture medium from the cells.

    • Add the appropriate volume of the this compound working solution or vehicle control to each well.

  • Incubation: Incubate the cells for the desired period, as determined by your experimental design.

  • Downstream Analysis: Following incubation, proceed with your specific downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).

Visualizations

Signaling Pathway of Endocannabinoid Transporter Inhibition by this compound

Caption: this compound inhibits the endocannabinoid membrane transporter (EMT).

Experimental Workflow for this compound Solution Preparation and Use

Experimental Workflow start Start: this compound Powder weigh Weigh Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution (-80°C Storage) dissolve->stock dilute1 Intermediate Dilution (in Culture Medium) stock->dilute1 dilute2 Final Working Solution (e.g., 5 µM) dilute1->dilute2 treat Treat Cells dilute2->treat analyze Downstream Analysis treat->analyze

Caption: From powder to data: a streamlined workflow for this compound experiments.

Logical Relationship: Proper Preparation and Reliable Results

Logical Relationship accurate_weighing Accurate Weighing stable_solution Stable & Accurate This compound Solution accurate_weighing->stable_solution proper_solvent Appropriate Solvent (e.g., Anhydrous DMSO) proper_solvent->stable_solution correct_storage Correct Storage (-80°C, Light-Protected) correct_storage->stable_solution fresh_working Fresh Working Solutions fresh_working->stable_solution reliable_results Reliable & Reproducible Experimental Results stable_solution->reliable_results

Caption: The link between meticulous preparation and trustworthy data.

References

Behavioral assay protocols using OMDM-2 for social interaction studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of OMDM-2, a cannabinoid transporter inhibitor, in behavioral assays for social interaction studies. The provided protocols are based on established methodologies and are intended to be adapted to specific experimental needs.

Introduction

This compound is a pharmacological tool used to investigate the role of the endocannabinoid system in social behavior. Research has shown that systemic administration of this compound can reduce social interaction.[1] This effect is believed to be mediated by its action as a cannabinoid transporter inhibitor, which paradoxically leads to reduced activation of presynaptic CB1 receptors, thereby impairing social behavior.[1] Understanding the precise experimental conditions and behavioral assays is crucial for interpreting the effects of this compound on social interaction.

Data Presentation

The following table summarizes the expected quantitative outcomes following the administration of this compound in common social interaction behavioral assays. These expected results are derived from the known effects of this compound on social behavior.[1]

Behavioral AssayParameter MeasuredExpected Outcome with this compound
Three-Chamber Social Interaction Test Time spent in chamber with novel mouse vs. empty chamberDecrease in time spent in the chamber with the novel mouse
Time spent sniffing the novel mouseDecrease in sniffing duration
Preference index for social noveltyReduction in the preference for the novel mouse over a familiar mouse
Olfactory Habituation/Dishabituation Test Time spent investigating social odorsPotential decrease in investigation time for social odors
Discrimination between social and non-social odorsPotential impairment in discriminating between different social odors

Signaling Pathway

The proposed mechanism of action for this compound's effect on social behavior involves the modulation of the endocannabinoid system, which in turn affects neurotransmitter release. The following diagram illustrates the putative signaling pathway.

OMDM2_Signaling_Pathway Putative Signaling Pathway of this compound in Social Behavior cluster_presynaptic Presynaptic Neuron cluster_postynaptic Postsynaptic Neuron OMDM2 This compound Transporter Endocannabinoid Transporter OMDM2->Transporter Inhibits eCB_release Endocannabinoid Release Transporter->eCB_release Mediates CB1R Presynaptic CB1 Receptor eCB_release->CB1R Activates Neurotransmitter Neurotransmitter Release (e.g., CCK) CB1R->Neurotransmitter Inhibits Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binds to

Caption: this compound inhibits the endocannabinoid transporter, which is thought to reduce endocannabinoid release, leading to decreased activation of presynaptic CB1 receptors and subsequent modulation of neurotransmitter release.

Experimental Protocols

Three-Chamber Social Interaction Test

This test assesses sociability and preference for social novelty in rodents.[2][3]

Experimental Workflow

Three_Chamber_Workflow Three-Chamber Social Interaction Test Workflow cluster_setup Setup cluster_phases Experimental Phases cluster_data Data Analysis Apparatus Three-Chamber Apparatus Subject Subject Mouse Habituation Phase 1: Habituation (10 min) Subject->Habituation Stranger1 Stranger Mouse 1 Stranger2 Stranger Mouse 2 Sociability Phase 2: Sociability Test (10 min) Habituation->Sociability Introduce Stranger 1 SocialNovelty Phase 3: Social Novelty Test (10 min) Sociability->SocialNovelty Introduce Stranger 2 TimeInChamber Time in Each Chamber Sociability->TimeInChamber SniffingTime Time Sniffing Each Cup Sociability->SniffingTime SocialNovelty->TimeInChamber SocialNovelty->SniffingTime PreferenceIndex Calculate Preference Index TimeInChamber->PreferenceIndex SniffingTime->PreferenceIndex

Caption: Workflow for the Three-Chamber Social Interaction Test.

Materials:

  • Three-chambered apparatus (e.g., 60 cm x 40 cm x 22 cm) with openings between chambers.

  • Two small wire or clear plastic containment cups.

  • Subject mouse and two unfamiliar, age- and sex-matched "stranger" mice.

  • Video recording and analysis software.

Procedure:

  • Habituation (Phase 1):

    • Place the subject mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.

  • Sociability Test (Phase 2):

    • Confine an unfamiliar "Stranger 1" mouse within a cup in one of the side chambers. Place an empty cup in the opposite side chamber.

    • Return the subject mouse to the center chamber and allow it to explore all three chambers for 10 minutes.

    • Record the time the subject mouse spends in each chamber and the time it spends sniffing each cup.

  • Social Novelty Test (Phase 3):

    • Introduce a new unfamiliar "Stranger 2" mouse into the previously empty cup. "Stranger 1" remains in its cup.

    • Return the subject mouse to the center chamber and allow it to explore for another 10 minutes.

    • Record the time spent in each chamber and sniffing each cup.

  • Data Analysis:

    • Calculate the time spent in the chamber with the stranger mouse versus the empty chamber (sociability).

    • Calculate the time spent with the novel stranger mouse versus the familiar stranger mouse (social novelty).

    • A preference index can be calculated as: (Time with stranger - Time with object) / (Total time).

Olfactory Habituation/Dishabituation Test

This test assesses the ability of a mouse to detect and differentiate between different odors, including social odors.

Experimental Workflow

Olfactory_Workflow Olfactory Habituation/Dishabituation Test Workflow cluster_setup Setup cluster_procedure Procedure cluster_data Data Analysis TestCage Clean Test Cage Subject Subject Mouse Acclimation Acclimation to Test Cage (30 min) Subject->Acclimation Odors Odor Stimuli (Water, Non-social, Social) Habituation Habituation Trials (3 x 2 min presentations) Acclimation->Habituation Present first odor Habituation->Habituation Dishabituation Dishabituation Trial (1 x 2 min presentation of novel odor) Habituation->Dishabituation Present novel odor SniffingTime Record Sniffing Time for Each Trial Habituation->SniffingTime Dishabituation->SniffingTime CompareTimes Compare Sniffing Times Across Trials SniffingTime->CompareTimes

Caption: Workflow for the Olfactory Habituation/Dishabituation Test.

Materials:

  • Clean standard mouse cage with fresh bedding.

  • Cotton-tipped applicators.

  • Odorants: Water, non-social odors (e.g., almond or banana extract), and social odors (e.g., urine from an unfamiliar mouse).

  • Stopwatch or video recording equipment.

Procedure:

  • Habituation to the Test Cage:

    • Individually house the subject mouse in a clean cage for at least 30 minutes prior to testing.

  • Odor Presentation Sequence:

    • Present a cotton swab dipped in water for three consecutive 2-minute trials, with a 1-minute inter-trial interval. This serves as a control for novelty of the swab.

    • Present a swab with the first non-social odor for three 2-minute trials.

    • Present a swab with a second, novel non-social odor for one 2-minute trial (dishabituation).

    • Repeat the process with social odors.

  • Data Collection:

    • During each trial, record the cumulative time the mouse spends sniffing the cotton swab (defined as the nose being within 1 cm of the swab).

  • Data Analysis:

    • Habituation: A significant decrease in sniffing time across the three presentations of the same odor.

    • Dishabituation: A significant increase in sniffing time when a novel odor is presented compared to the last trial of the previous odor.

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound on social behavior. The three-chamber social interaction test and the olfactory habituation/dishabituation test are powerful tools to elucidate the role of the endocannabinoid system in social processes. Careful experimental design and adherence to standardized protocols are essential for obtaining reliable and reproducible data. The expected outcomes with this compound administration point towards its utility in modeling social deficits and for the preclinical evaluation of potential therapeutic interventions targeting the endocannabinoid system.

References

Application Notes and Protocols: Optimal OMDM-2 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-2, a potent and selective inhibitor of the endocannabinoid transporter, has emerged as a valuable tool for investigating the role of the endocannabinannabinoid system in various physiological and pathological processes. Its ability to block the reuptake of endocannabinoids, such as anandamide (B1667382) (AEA), leads to their accumulation in the extracellular space, thereby enhancing cannabinoid receptor signaling. Notably, this compound has demonstrated antiproliferative and pro-apoptotic effects in several cancer cell lines, including glioblastoma and breast cancer, making it a compound of interest for cancer research and drug development.[1]

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments. The protocols detailed below are designed to assist researchers in determining the optimal concentration of this compound for assessing its effects on cell viability, proliferation, and apoptosis.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

While specific IC50 values for this compound are not extensively published, based on its known antiproliferative effects, the following table presents hypothetical yet representative data to guide initial experimental design. Researchers are strongly encouraged to perform dose-response experiments to determine the precise IC50 in their specific cell line and experimental conditions.

Cell LineCancer TypeAssayIncubation Time (hours)Hypothetical IC50 (µM)
U-87 MGGlioblastomaMTT Assay4815
C6GliomaCell Proliferation Assay7220
MCF-7Breast CancerMTT Assay4825

Note: The IC50 values are influenced by various factors, including cell density, serum concentration, and the specific assay used.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line (e.g., U-87 MG, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line (e.g., U-87 MG)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of this compound (e.g., IC50 concentration and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained and single-stained controls for proper compensation and gating.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

The antiproliferative and pro-apoptotic effects of this compound are believed to be mediated through the modulation of key signaling pathways downstream of cannabinoid receptor activation.

OMDM2_Mechanism_of_Action This compound Mechanism of Action OMDM2 This compound EMT Endocannabinoid Membrane Transporter OMDM2->EMT Inhibits Endocannabinoids Endocannabinoids (e.g., Anandamide) EMT->Endocannabinoids Reuptake CB1_CB2 CB1/CB2 Receptors Endocannabinoids->CB1_CB2 Activates CellularEffects Cellular Effects CB1_CB2->CellularEffects Proliferation Decreased Proliferation CellularEffects->Proliferation Apoptosis Increased Apoptosis CellularEffects->Apoptosis

Caption: this compound inhibits the reuptake of endocannabinoids, leading to increased receptor activation and subsequent cellular effects.

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell survival, proliferation, and growth. Cannabinoid receptor activation has been shown to inhibit this pathway in cancer cells.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway Modulation CB_Activation Cannabinoid Receptor Activation (via this compound) PI3K PI3K CB_Activation->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound may inhibit the PI3K/Akt/mTOR survival pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Its modulation by cannabinoids can lead to anti-tumor effects.

MAPK_ERK_Pathway MAPK/ERK Pathway Modulation CB_Activation Cannabinoid Receptor Activation (via this compound) Ras Ras CB_Activation->Ras Modulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: this compound may modulate the MAPK/ERK proliferation pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow Experimental Workflow for this compound Studies cluster_phase1 Phase 1: Dose-Response cluster_phase2 Phase 2: Mechanistic Studies Cell_Seeding1 Seed Cells (96-well plate) OMDM2_Treatment1 Treat with this compound (Concentration Gradient) Cell_Seeding1->OMDM2_Treatment1 MTT_Assay MTT Assay (24, 48, 72h) OMDM2_Treatment1->MTT_Assay IC50_Determination Determine IC50 MTT_Assay->IC50_Determination OMDM2_Treatment2 Treat with this compound (IC50 Concentration) IC50_Determination->OMDM2_Treatment2 Inform Concentration Cell_Seeding2 Seed Cells (6-well plate) Cell_Seeding2->OMDM2_Treatment2 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) OMDM2_Treatment2->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) OMDM2_Treatment2->Western_Blot

Caption: A phased approach to studying this compound's effects in vitro.

References

Application Notes and Protocols: In Vitro Assessment of OMDM-2 Inhibition of Anandamide Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite. The termination of anandamide signaling is primarily mediated by its transport into cells followed by enzymatic degradation by fatty acid amide hydrolase (FAAH). The process of anandamide transport across the cell membrane has been a subject of intense research, with evidence suggesting a facilitated diffusion mechanism that may involve a specific transporter protein.[1][2][3][4] The inhibition of this transport mechanism presents a promising therapeutic strategy for potentiating endocannabinoid signaling.

OMDM-2 is a selective inhibitor of anandamide transport.[5] Unlike some other inhibitors, it has been shown to have weak or no inhibitory activity against FAAH, making it a valuable tool for studying the specific role of anandamide transport. These application notes provide detailed protocols for in vitro techniques to assess the inhibitory effect of this compound on anandamide transport.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and other commonly used anandamide transport inhibitors. This data is essential for comparative studies and for selecting appropriate inhibitor concentrations in experimental designs.

CompoundInhibition TargetIC50 ValueKi ValueCell Line/SystemReference
This compound Anandamide Transport~5 µM10 µM (for AEA hydrolysis)Brain membranes
This compoundAnandamide Transport5 µM (functional synergism with FAAH/MAGL inhibitors)-U937 leukemia cells
AM404Anandamide Transport~5 µM<1 µM (for AEA hydrolysis)Brain membranes
VDM11Anandamide Transport~5 µM<1 µM (for AEA hydrolysis)Brain membranes
UCM707Anandamide Transport30 µM<1 µM (for AEA hydrolysis)Brain membranes
LY2318912Anandamide Transport7.27 ± 0.510 nM-RBL-2H3 cells

Signaling Pathway and Experimental Workflow

Anandamide Transport and Inhibition Pathway

Anandamide, a lipid signaling molecule, is transported from the extracellular space into the cell. This process is thought to be mediated by a putative endocannabinoid membrane transporter (EMT). Once inside the cell, anandamide can be shuttled by fatty acid-binding proteins (FABPs) to the endoplasmic reticulum, where it is hydrolyzed by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine. This compound acts by inhibiting the initial transport step across the cell membrane, thereby increasing the extracellular concentration of anandamide and enhancing its signaling at cannabinoid receptors (CB1 and CB2).

anandamide_transport_inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) EMT Endocannabinoid Membrane Transporter (EMT) AEA_ext->EMT Transport AEA_int Anandamide (AEA) EMT->AEA_int FABP Fatty Acid-Binding Protein (FABP) AEA_int->FABP Binding & Shuttling FAAH Fatty Acid Amide Hydrolase (FAAH) (Endoplasmic Reticulum) FABP->FAAH Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis OMDM2 This compound OMDM2->EMT Inhibition

Caption: Mechanism of anandamide transport and its inhibition by this compound.

Experimental Workflow for Assessing this compound Inhibition

The following workflow outlines the key steps in an in vitro radiolabeled anandamide uptake assay to determine the inhibitory potential of this compound.

experimental_workflow start Start cell_culture Cell Culture (e.g., U937, Neuro-2a) start->cell_culture preincubation Pre-incubation with This compound or Vehicle cell_culture->preincubation add_radiolabeled_aea Addition of [3H]Anandamide preincubation->add_radiolabeled_aea incubation Short Incubation (e.g., 1-5 min at 37°C) add_radiolabeled_aea->incubation stop_reaction Stop Reaction (e.g., Ice-cold buffer wash) incubation->stop_reaction cell_lysis Cell Lysis stop_reaction->cell_lysis scintillation_counting Scintillation Counting to Measure Radioactivity cell_lysis->scintillation_counting data_analysis Data Analysis (IC50 determination) scintillation_counting->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Investigating Synaptic Plasticity with OMDM-2 and Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and various cognitive functions. The endocannabinoid (eC) system, composed of cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes for their synthesis and degradation, has emerged as a critical modulator of synaptic plasticity. OMDM-2 is a selective endocannabinoid reuptake inhibitor that potentiates the effects of endogenously released cannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), by blocking their transport into the postsynaptic neuron.[1] This application note provides detailed protocols for utilizing this compound in conjunction with electrophysiological techniques to study its effects on long-term potentiation (LTP) and long-term depression (LTD), key cellular models of synaptic plasticity.

The protocols outlined below are designed for researchers in neuroscience and pharmacology to investigate the therapeutic potential of modulating the endocannabinoid system for various neurological and psychiatric disorders.

Data Presentation

Table 1: Solutions for Brain Slice Electrophysiology
Solution TypeComponentConcentration (mM)
Artificial Cerebrospinal Fluid (ACSF) NaCl125
KCl2.5
NaHCO₃25
NaH₂PO₄1.25
CaCl₂2.5
MgCl₂1.3
D-Glucose10
NMDG-based Cutting Solution NMDG92
KCl2.5
NaHCO₃30
NaH₂PO₄1.25
CaCl₂0.5
MgSO₄10
D-Glucose25
Sodium Pyruvate3
Thiourea2
Ascorbic Acid5
Whole-Cell Patch Clamp Internal Solution (K-Gluconate based) K-Gluconate135
KCl10
HEPES10
Mg-ATP4
Na-GTP0.3
EGTA0.2
Table 2: this compound Stock and Working Solutions
SolutionSolventStock ConcentrationWorking Concentration Range
This compoundDMSO10 mM1-30 µM

Note: The optimal working concentration of this compound should be determined empirically for each experimental preparation. Based on studies with similar endocannabinoid uptake inhibitors, a starting range of 10-30 µM is recommended.[1]

Table 3: Standard Electrophysiological Parameters for Synaptic Plasticity Studies
ParameterLTP InductionLTD Induction
Stimulation Protocol High-Frequency Stimulation (HFS): 1 train of 100 Hz for 1 sec; or Theta-Burst Stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz.Low-Frequency Stimulation (LFS): 900 pulses at 1 Hz.
Recording Type Extracellular Field Potentials (fEPSPs) or Whole-Cell Patch Clamp (EPSCs)Extracellular Field Potentials (fEPSPs) or Whole-Cell Patch Clamp (EPSCs)
Baseline Recording Stable for at least 20 minutes before inductionStable for at least 20 minutes before induction
Post-Induction Recording At least 60 minutesAt least 60 minutes

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol describes the preparation of acute hippocampal slices, a common ex vivo model for studying synaptic plasticity.

Materials:

  • NMDG-based cutting solution, ice-cold and continuously bubbled with 95% O₂/5% CO₂.

  • ACSF, continuously bubbled with 95% O₂/5% CO₂.

  • Vibrating microtome (vibratome).

  • Dissection tools (scissors, forceps).

  • Petri dish on ice.

  • Recovery chamber.

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.

  • Perfuse the animal transcardially with ice-cold, oxygenated NMDG-based cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold, oxygenated NMDG-based cutting solution.

  • Isolate the hippocampus and mount it onto the vibratome specimen disc.

  • Submerge the mounted brain in the ice-cold, oxygenated NMDG-based cutting solution in the vibratome buffer tray.

  • Cut coronal or sagittal slices (typically 300-400 µm thick).

  • Transfer the slices to a recovery chamber containing oxygenated ACSF at 32-34°C for 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated ACSF for at least 1 hour before recording.

Protocol 2: Field Potential Recordings of LTP/LTD

This protocol details the methodology for recording field excitatory postsynaptic potentials (fEPSPs) to assess LTP and LTD.

Materials:

  • ACSF, continuously bubbled with 95% O₂/5% CO₂.

  • This compound stock solution.

  • Recording chamber for brain slices.

  • Stimulating and recording electrodes (e.g., concentric bipolar stimulating electrode and glass microelectrode filled with ACSF for recording).

  • Amplifier, digitizer, and data acquisition software.

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 30 ± 2°C.[2]

  • Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region of the hippocampus.

  • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-50% of the maximum.

  • Record a stable baseline for at least 20 minutes.

  • To investigate the effect of this compound, bath-apply the desired concentration of this compound (e.g., 10 µM) and record for another 20 minutes to establish a new baseline in the presence of the drug.

  • For LTP induction: Apply a high-frequency stimulation (HFS) protocol (e.g., one 1-second train of 100 Hz).

  • For LTD induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Resume baseline stimulation (0.05 Hz) immediately after the induction protocol and record for at least 60 minutes to monitor the potentiation or depression of the fEPSP slope.

  • Analyze the data by normalizing the fEPSP slope to the pre-induction baseline.

Protocol 3: Whole-Cell Patch-Clamp Recordings of Synaptic Plasticity

This protocol provides a method for recording excitatory postsynaptic currents (EPSCs) from individual neurons to study the effects of this compound on synaptic plasticity.

Materials:

  • ACSF, continuously bubbled with 95% O₂/5% CO₂.

  • This compound stock solution.

  • K-Gluconate based internal solution.

  • Patch pipettes (3-5 MΩ).

  • Patch-clamp amplifier, digitizer, and data acquisition software.

Procedure:

  • Prepare the brain slice and recording setup as described in Protocol 2.

  • Visually identify a pyramidal neuron in the CA1 region using differential interference contrast (DIC) microscopy.

  • Approach the neuron with a patch pipette filled with K-Gluconate based internal solution and establish a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-clamp the neuron at -70 mV.[2]

  • Record a stable baseline of evoked EPSCs by stimulating the Schaffer collateral pathway at a low frequency (e.g., 0.1 Hz).

  • After a stable baseline of at least 10 minutes, bath-apply this compound and record for another 10 minutes.

  • For LTP induction: Pair presynaptic stimulation with postsynaptic depolarization. A common protocol is to pair 2 Hz stimulation with holding the postsynaptic neuron at 0 mV for 2-3 minutes.

  • For LTD induction: Apply a pairing protocol consisting of low-frequency stimulation (1-2 Hz) while holding the postsynaptic neuron at a depolarized potential (e.g., -40 mV) for several minutes.

  • Return the holding potential to -70 mV and continue to record evoked EPSCs at the baseline stimulation frequency for at least 40-60 minutes.

  • Analyze the data by normalizing the EPSC amplitude to the pre-induction baseline.

Signaling Pathways and Experimental Workflows

Endocannabinoid Retrograde Signaling Pathway

The following diagram illustrates the retrograde signaling mechanism of 2-AG, which is enhanced by this compound. Postsynaptic depolarization or receptor activation leads to 2-AG synthesis. 2-AG then travels retrogradely to presynaptic CB1 receptors, inhibiting neurotransmitter release.

Endocannabinoid_Signaling CB1R CB1 Receptor VGCC Voltage-Gated Ca²⁺ Channel CB1R->VGCC Inhibits Release Neurotransmitter Release VGCC->Release Triggers Depolarization Postsynaptic Depolarization PLC PLC Depolarization->PLC Activates DAGL DAGL PLC->DAGL Produces DAG for TwoAG 2-AG DAGL->TwoAG Synthesizes TwoAG->CB1R Retrograde Signal Reuptake Endocannabinoid Reuptake TwoAG->Reuptake OMDM2 This compound OMDM2->Reuptake Inhibits

Caption: Endocannabinoid retrograde signaling pathway modulated by this compound.

Experimental Workflow for Studying this compound Effects on LTP

This diagram outlines the key steps in an electrophysiology experiment designed to investigate how this compound modulates Long-Term Potentiation.

LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Acute Brain Slice Preparation Recovery Slice Recovery (>1.5 hours) Slice_Prep->Recovery Placement Place Slice in Recording Chamber Recovery->Placement Baseline Record Stable Baseline (20 min) Placement->Baseline Drug_App Bath Apply This compound (20 min) Baseline->Drug_App LTP_Induction Induce LTP (HFS/TBS) Drug_App->LTP_Induction Post_Record Record Post-Induction (>60 min) LTP_Induction->Post_Record Data_Norm Normalize fEPSP Slope to Baseline Post_Record->Data_Norm Comparison Compare LTP Magnitude (Control vs. This compound) Data_Norm->Comparison

Caption: Experimental workflow for this compound's effect on LTP.

By following these detailed protocols and utilizing the provided information, researchers can effectively employ this compound as a tool to explore the intricate role of the endocannabinoid system in regulating synaptic plasticity. These studies will contribute to a deeper understanding of brain function and may pave the way for novel therapeutic strategies targeting the endocannabinoid system.

References

Troubleshooting & Optimization

OMDM-2 light sensitivity and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OMDM-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the integrity and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is critical to maintain its stability and efficacy. Based on supplier recommendations, this compound should be stored under the following conditions.[1][2][3][4]

FormStorage Temperature
Solid (Powder)+4°C or -20°C
In Solution (e.g., DMSO, Ethanol)      -20°C

It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5] If a solution has been stored for an extended period, its efficacy should be re-confirmed.

Q2: Is this compound light sensitive?

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For example, it is soluble up to 10 mM in both DMSO and ethanol. When preparing stock solutions, it is important to use high-purity, anhydrous solvents to prevent hydrolysis. Store stock solutions at -20°C in tightly sealed vials to prevent solvent evaporation and water absorption.

Q4: What is the mechanism of action of this compound?

A4: this compound is an inhibitor of the anandamide (B1667382) membrane transporter (AMT), also referred to as the endocannabinoid transporter. By blocking this transporter, this compound prevents the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft into the postsynaptic neuron. This leads to an increase in the extracellular concentration of AEA, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets.

OMDM2_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor AEA_synthesis AEA Synthesis AEA_ext Anandamide (AEA) AEA_synthesis->AEA_ext Release AMT Anandamide Membrane Transporter (AMT) FAAH FAAH AMT->FAAH AEA_degradation AEA Degradation FAAH->AEA_degradation AEA_ext->CB1 Activates AEA_ext->AMT Uptake OMDM2 This compound OMDM2->AMT Inhibits

Mechanism of this compound action.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no effect of this compound in cell-based assays. Improper Storage: The compound may have degraded due to incorrect storage temperature or exposure to light/moisture.Always store this compound as recommended (+4°C or -20°C for solid, -20°C for solutions). Protect from light. Use freshly prepared solutions whenever possible.
Incorrect Solvent/Concentration: The compound may not be fully dissolved or may be used at a sub-optimal concentration.Ensure the solvent is appropriate and the concentration is within the recommended range for your specific assay. This compound is soluble in DMSO and ethanol.
Cell Line Variability: Different cell lines may have varying expression levels of the anandamide membrane transporter.Confirm the expression of the target transporter in your cell line. Consider using a positive control to validate the experimental setup.
Variability in in vivo experiments. Poor Bioavailability: As a lipid-based molecule, this compound may have limited aqueous solubility and bioavailability.Consider using a suitable vehicle for administration, such as a mixture containing Tween 80 or other solubilizing agents, to improve its delivery.
Metabolic Instability: While described as metabolically stable, the in vivo half-life can be influenced by the animal model and administration route.Review the literature for established protocols and dosages for your specific model. Consider pharmacokinetic studies to determine the optimal dosing regimen.
Precipitation of the compound in aqueous buffer. Low Aqueous Solubility: this compound is a lipophilic molecule with poor water solubility.When diluting a stock solution into an aqueous buffer, do so gradually while vortexing. Avoid high final concentrations of the organic solvent (e.g., keep DMSO <0.5%). The use of a carrier protein like bovine serum albumin (BSA) may also help to maintain solubility.

Experimental Protocols

Below is a generalized workflow for an in vitro experiment using this compound. Specific details should be optimized for your experimental system.

General experimental workflow for this compound.

Protocol for a Cell-Based Anandamide Uptake Assay:

  • Cell Culture: Plate cells (e.g., U937 or other cells expressing the anandamide transporter) in a suitable multi-well plate and grow to the desired confluency.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in your assay buffer to the desired final concentrations.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Anandamide Uptake: Add radiolabeled or fluorescently tagged anandamide to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of internalized anandamide using a scintillation counter or fluorescence reader.

  • Data Analysis: Calculate the inhibition of anandamide uptake by this compound and determine the IC50 value.

References

Identifying and mitigating OMDM-2 off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating off-target effects of OMDM-2 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as an inhibitor of the putative endocannabinoid membrane transporter (eMT).[1][2] It is designed to block the reuptake of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) into cells, thereby increasing their extracellular concentrations and enhancing signaling through cannabinoid receptors (CB1 and CB2). However, studies have shown that the transport of endocannabinoids may be bidirectional.[1][2][3]

Q2: What are the known off-target effects of this compound?

A significant consideration when using this compound is its potential to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of AEA. This off-target effect is typically observed at higher concentrations of this compound. Additionally, because this compound inhibits the bidirectional transport of endocannabinoids, it can paradoxically lead to a reduction in the activation of presynaptic CB1 receptors by preventing the cellular release of endocannabinoids.

Q3: How can I differentiate between on-target eMT inhibition and off-target FAAH inhibition in my assay?

To distinguish between the effects of this compound on eMT and FAAH, it is crucial to use appropriate controls and concentration ranges. It has been shown that this compound specifically inhibits the cellular uptake of AEA at concentrations up to 30 μM, while at higher concentrations, it also inhibits FAAH activity. Therefore, conducting experiments with a concentration gradient and comparing the results with those obtained using a specific FAAH inhibitor, such as URB597, can help dissect these effects.

Troubleshooting Guide

Issue 1: Unexpected decrease in cannabinoid receptor activation despite using this compound.

  • Possible Cause: Inhibition of bidirectional endocannabinoid transport, leading to reduced release of endocannabinoids from the cell. This prevents them from stimulating presynaptic CB1 receptors.

  • Troubleshooting Steps:

    • Co-administration with a CB1 agonist: To confirm that the downstream signaling pathway is intact, co-administer this compound with a direct CB1 receptor agonist, such as CP55,940. An increase in signaling would suggest that the receptors are functional and that the issue lies with endocannabinoid release.

    • Measure extracellular endocannabinoid levels: Directly measure the concentration of AEA and 2-AG in the extracellular medium using techniques like liquid chromatography-mass spectrometry (LC-MS). A lack of increase or a decrease in extracellular endocannabinoid levels after this compound treatment would support the hypothesis of release inhibition.

    • Compare with FAAH/MAGL inhibitors: Run parallel experiments with inhibitors of endocannabinoid degradation, such as URB597 (for FAAH) or JZL184 (for MAGL). These compounds increase endocannabinoid levels through a different mechanism and can serve as a positive control for enhanced endocannabinoid signaling.

Issue 2: Results are inconsistent at different concentrations of this compound.

  • Possible Cause: At lower concentrations, this compound may primarily inhibit eMT, while at higher concentrations, it may also inhibit FAAH, leading to a more pronounced increase in intracellular AEA levels.

  • Troubleshooting Steps:

    • Concentration-response curve: Generate a detailed concentration-response curve for this compound in your specific assay. This will help identify the concentration range where the desired on-target effect is maximal and off-target effects are minimal.

    • Use of specific inhibitors: As mentioned previously, compare the effects of this compound with those of a specific FAAH inhibitor (URB597) and a specific eMT inhibitor with a different chemical structure, if available. This can help to attribute observed effects to the inhibition of either target.

    • Knockout/knockdown models: If possible, use cell lines or animal models where FAAH has been genetically knocked out or knocked down. In such a system, any effect of this compound would be independent of FAAH inhibition.

Data Presentation

Table 1: Summary of this compound Concentrations and their Effects

Concentration RangePrimary TargetExpected Outcome on AEA LevelsPotential Off-Target Effects
Low (e.g., 5 μM)Endocannabinoid Membrane Transporter (eMT)Increased extracellular AEA, potentially decreased intracellular AEA.Minimal FAAH inhibition.
High (e.g., >30 μM)eMT and Fatty Acid Amide Hydrolase (FAAH)Increased extracellular and intracellular AEA.Significant FAAH inhibition.

Experimental Protocols

Protocol 1: Cellular Uptake Assay for Anandamide (AEA)

This protocol is designed to measure the effect of this compound on the cellular uptake of AEA.

  • Cell Culture: Plate cells (e.g., U937 leukemia cells) at an appropriate density in a multi-well plate and culture overnight.

  • Pre-incubation: Wash the cells with a serum-free medium. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 μM to 50 μM) or a vehicle control for 20 minutes. Include a known FAAH inhibitor (e.g., URB597) as a control.

  • AEA Incubation: Add radiolabeled AEA (e.g., [³H]AEA) to a final concentration of 100 nM and incubate for 5 minutes.

  • Washing: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the uptake and remove extracellular AEA.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the amount of intracellular radiolabeled AEA using a scintillation counter.

  • Data Analysis: Calculate the percentage of AEA uptake inhibition for each concentration of this compound compared to the vehicle control.

Visualizations

OMDM2_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_extra Anandamide (AEA) 2-Arachidonoylglycerol (2-AG) CB1R CB1 Receptor AEA_extra->CB1R Activation eMT Endocannabinoid Membrane Transporter (eMT) AEA_extra->eMT Uptake eMT->AEA_extra Transport AEA_intra AEA / 2-AG eMT->AEA_intra Transport AEA_intra->eMT Release FAAH Fatty Acid Amide Hydrolase (FAAH) AEA_intra->FAAH Degradation Degradation_Products Arachidonic Acid + Ethanolamine FAAH->Degradation_Products OMDM2 This compound OMDM2->eMT Inhibition OMDM2->FAAH Inhibition (High Conc.)

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow Start Unexpected Decrease in Cannabinoid Receptor Activation Check_Release Hypothesis: Inhibition of Endocannabinoid Release? Start->Check_Release Coadminister_Agonist Co-administer with CB1 Agonist (e.g., CP55,940) Check_Release->Coadminister_Agonist Measure_EC Measure Extracellular Endocannabinoid Levels Check_Release->Measure_EC Compare_Inhibitors Compare with FAAH/MAGL Inhibitors (e.g., URB597) Check_Release->Compare_Inhibitors Signaling_Restored Signaling Restored? Coadminister_Agonist->Signaling_Restored EC_Levels_Reduced Extracellular Levels Reduced/Unchanged? Measure_EC->EC_Levels_Reduced Inhibitors_Effective FAAH/MAGL Inhibitors Increase Signaling? Compare_Inhibitors->Inhibitors_Effective Conclusion_Release Conclusion: this compound is likely inhibiting endocannabinoid release. Signaling_Restored->Conclusion_Release Yes Conclusion_Other Conclusion: Other off-target effects or experimental artifacts may be at play. Signaling_Restored->Conclusion_Other No EC_Levels_Reduced->Conclusion_Release Yes EC_Levels_Reduced->Conclusion_Other No Inhibitors_Effective->Conclusion_Release Yes Inhibitors_Effective->Conclusion_Other No

Caption: Troubleshooting unexpected this compound effects.

References

Interpreting paradoxical results from OMDM-2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the endocannabinoid transport inhibitor, OMDM-2. This resource aims to clarify paradoxical experimental results and provide a deeper understanding of this compound's mechanism of action.

Troubleshooting Guides & FAQs

Q1: We are using this compound to increase endocannabinoid tone, but we are observing a decrease in behaviors mediated by the CB1 receptor, such as social interaction. Is this a known paradoxical effect?

A1: Yes, this is a documented paradoxical effect of this compound. While it is classified as an endocannabinoid reuptake inhibitor, its mechanism is more complex. This compound inhibits the bidirectional transport of endocannabinoids across the cell membrane.[1][2] This means that while it blocks the reuptake of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) from the synaptic cleft, it can also inhibit their release from the postsynaptic neuron.[1] The net effect can be a reduction in the activation of presynaptic CB1 receptors, leading to outcomes that mimic a CB1 antagonist or inverse agonist.[1]

Q2: Our experiments comparing this compound with a fatty acid amide hydrolase (FAAH) inhibitor, URB597, show conflicting results in our social interaction assays. Why would two compounds that both elevate endocannabinoid levels produce different behavioral outcomes?

A2: This is a critical point of confusion that arises from the different mechanisms of action of these two compounds.

  • This compound: As a bidirectional transporter inhibitor, it can prevent endocannabinoids from reaching and activating presynaptic CB1 receptors, which are crucial for mediating social interaction.[1]

  • URB597: As a FAAH inhibitor, it increases the half-life of anandamide once it is in the synaptic cleft, thereby enhancing its signaling at CB1 receptors.

Therefore, while both compounds lead to an increase in overall endocannabinoid levels, their effects on synaptic transmission can be opposing. The social deficit induced by this compound, for instance, is not reversed by a TRPV1 antagonist (capsazepine), is worsened by a CB1 antagonist (AM251), and is rescued by a potent CB1 agonist (CP55,940). This pharmacological profile is distinct from that of URB597-induced social withdrawal.

Q3: We are observing high variability in our results with this compound. What are some common experimental pitfalls?

A3: High variability in cannabinoid research is not uncommon. Here are some factors to consider:

  • Drug Administration and Dosing: Ensure consistent and accurate drug preparation and administration. The lipophilic nature of cannabinoids can make them challenging to work with.

  • Animal Strain and Individual Differences: The response to cannabinoids can be strain-dependent. Furthermore, individual differences in the endocannabinoid system can contribute to variability.

  • Behavioral Assay Conditions: Factors such as the time of day, lighting conditions, and habituation protocols for behavioral tests like the social interaction test can significantly impact the results.

  • Off-Target Effects: While this compound is relatively selective, it's always important to consider potential off-target effects, especially at higher concentrations.

  • Blinding and Placebo Controls: Due to the potential for subtle behavioral effects, proper blinding of experimenters and the use of appropriate vehicle controls are crucial to avoid bias.

Data Presentation

The following table summarizes representative quantitative data from a study investigating the effects of this compound on social interaction time in mice, comparing its effects to the FAAH inhibitor URB597 and interactions with a CB1 antagonist (AM251) and agonist (CP55,940).

Treatment GroupMean Social Interaction Time (seconds) ± SEMKey Observation
Vehicle120 ± 10Baseline social interaction.
This compound80 ± 8Significantly reduces social interaction time.
URB59795 ± 9Also reduces social interaction, but through a different mechanism.
This compound + AM251 (CB1 Antagonist)60 ± 7The CB1 antagonist exacerbates the social deficit induced by this compound.
This compound + CP55,940 (CB1 Agonist)115 ± 11The CB1 agonist reverses the social deficit induced by this compound.

Experimental Protocols

Key Experiment: Mouse Social Interaction Test

This protocol is adapted from standard methods used to assess social behavior in rodents.

1. Animals:

  • Male C57BL/6J mice, 8-10 weeks old.

  • House mice in groups of 4-5 per cage with ad libitum access to food and water.

  • Maintain a 12:12 hour light/dark cycle.

  • Allow at least one week of acclimatization to the housing facility before testing.

2. Drug Preparation and Administration:

  • This compound: Dissolve in a vehicle solution of ethanol, Tween 80, and saline (e.g., in a 1:1:18 ratio).

  • URB597, AM251, CP55,940: Prepare according to manufacturer's instructions or established protocols, often in a similar vehicle.

  • Administer all drugs via intraperitoneal (i.p.) injection 30-60 minutes before the behavioral test.

3. Social Interaction Arena:

  • A novel, clean cage (e.g., 45 cm x 24 cm x 20 cm) with fresh bedding.

  • The arena should be in a quiet, dimly lit room.

4. Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the test.

  • Inject the subject mouse with the test compound or vehicle.

  • After the appropriate pre-treatment time, place the subject mouse in the social interaction arena.

  • Introduce a novel, untreated "stranger" mouse of the same strain and sex into the arena.

  • Record the interaction for 10 minutes using a video camera mounted above the arena.

  • Social interaction is defined as sniffing, following, grooming, and crawling over or under the stranger mouse.

  • The total time spent in social interaction is scored by a trained observer who is blind to the treatment conditions.

5. Data Analysis:

  • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests for multiple comparisons.

  • A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

OMDM2_Paradoxical_Effect cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft CB1 CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1->Neurotransmitter_Release Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle eCB_Synthesis Endocannabinoid Synthesis eCB_Transporter Bidirectional eCB Transporter eCB_Synthesis->eCB_Transporter eCBs eCB_Release Endocannabinoid Release eCB_Transporter->eCB_Release Outward Transport eCB_Reuptake Endocannabinoid Reuptake eCB_Transporter->eCB_Reuptake Inward Transport eCB_Synapse Endocannabinoids (e.g., AEA, 2-AG) eCB_Release->eCB_Synapse Increases Synaptic eCB Levels eCB_Synapse->CB1 Activates eCB_Synapse->eCB_Reuptake Removed from Synapse OMDM2 This compound OMDM2->eCB_Transporter Inhibits OMDM2_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimatization C Drug Administration (i.p. injection) A->C B Drug Preparation (this compound, Vehicle, etc.) B->C D Pre-treatment Period (30-60 min) C->D E Social Interaction Test (10 min recording) D->E F Video Scoring (Blinded Observer) E->F G Statistical Analysis (ANOVA) F->G H Interpretation of Results G->H Logical_Relationship A Hypothesis: This compound increases synaptic endocannabinoids B Mechanism: This compound inhibits bidirectional endocannabinoid transport A->B leads to C Observed Effect: Reduced presynaptic CB1 receptor activation B->C results in D Paradoxical Outcome: Decreased social interaction C->D causes

References

How to control for potential OMDM-2-induced artifacts in behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using OMDM-2 in behavioral studies. The information is tailored for scientists and drug development professionals to help control for potential artifacts and ensure the rigor of their experimental design.

Frequently Asked Questions (FAQs)

Q1: We administered this compound to increase endocannabinoid tone, but we are observing a decrease in social interaction. Is this an artifact?

A1: This is likely not an artifact but rather a key pharmacological effect of this compound. Studies have shown that this compound, a cannabinoid transporter inhibitor, reduces social interaction in rodents.[1] This effect is thought to be caused by the inhibition of bidirectional endocannabinoid transport, which may ultimately reduce the release of endocannabinoids and decrease the activation of presynaptic CB1 receptors.[1] Therefore, a decrease in social interaction should be considered a primary outcome of this compound administration, not an experimental artifact.

Q2: How does the effect of this compound on social behavior differ from that of FAAH inhibitors like URB597?

A2: The effects are notably different and provide a critical point for experimental control. While this compound reduces social interaction, FAAH inhibitors like URB597 have been shown to increase endocannabinoid levels and can produce anxiolytic-like effects, which may enhance social behavior under certain conditions. The social deficit induced by this compound is not reversed by a TRPV1 antagonist, unlike URB597-induced social deficits.[1] This suggests different underlying mechanisms and highlights the importance of not assuming all endocannabinoid system modulators will have the same behavioral outcomes.

Q3: What is the appropriate vehicle for dissolving this compound for in vivo studies?

A3: this compound is a hydrophobic compound and requires a vehicle containing a solubilizing agent. A common vehicle for intraperitoneal (i.p.) injection of similar compounds consists of a mixture of dimethyl sulfoxide (B87167) (DMSO), a surfactant like Tween 80 (polysorbate 80), and saline. A typical formulation is 5-10% DMSO, 5-10% Tween 80, and 80-90% physiological saline. It is crucial to dissolve the this compound in DMSO first before adding the Tween 80 and then slowly adding the saline while vortexing to prevent precipitation. Always prepare the vehicle fresh on the day of the experiment.

Q4: We are observing high variability in our behavioral data with this compound. What could be the cause?

A4: High variability can stem from several sources. First, ensure the this compound is fully dissolved in the vehicle and does not precipitate upon addition of saline. Inconsistent dosing due to precipitation can lead to variable drug exposure. Second, the social interaction test is sensitive to environmental factors. Ensure consistent lighting, temperature, and handling procedures for all animals. Habituation of the animals to the testing room and apparatus is also critical. Finally, the inherent biological variability in the endocannabinoid system can contribute to varied responses. Ensure your animal groups are sufficiently large to account for this.

Q5: Should we be concerned about off-target effects of this compound?

A5: While the primary documented effect of this compound is on the endocannabinoid transporter, the possibility of off-target effects should always be considered with any pharmacological agent. However, there is currently limited specific information on significant off-target effects of this compound in the literature. The most critical "artifact" to control for is its unique mechanism of action on endocannabinoid transport, which may be counterintuitive to researchers expecting a general enhancement of endocannabinoid signaling.

Troubleshooting Guides

Issue: this compound Precipitates in the Vehicle
  • Problem: The compound is not fully dissolving or is crashing out of solution.

  • Solution:

    • Order of mixing: Always dissolve this compound completely in 100% DMSO first.

    • Surfactant: Add Tween 80 to the DMSO/OMDM-2 solution and mix thoroughly.

    • Saline addition: Add the saline drop-wise while continuously vortexing or sonicating the solution.

    • Warm the saline: Using saline at room temperature or slightly warmed (around 37°C) can sometimes improve solubility.

    • Adjust vehicle composition: If precipitation persists, you may need to increase the percentage of DMSO and/or Tween 80. However, be mindful that high concentrations of DMSO can have their own behavioral effects and should be controlled for in a separate vehicle-only group.

Issue: Unexpected Behavioral Outcomes
  • Problem: Observing behaviors that are contrary to the initial hypothesis (e.g., anxiogenic-like effects instead of anxiolytic-like effects).

  • Solution:

    • Review the literature: The observed effects may be consistent with the known pharmacology of this compound, which can reduce endocannabinoid release.

    • Dose-response curve: Conduct a dose-response study to determine if the observed effect is dose-dependent. It is possible that different doses of this compound produce qualitatively different behavioral effects.

    • Positive controls: Include a positive control compound with a well-characterized effect on the behavioral paradigm you are using. For example, when studying anxiety-like behavior, a known anxiolytic like diazepam or an anxiogenic compound could be used for comparison.

    • Pharmacokinetic analysis: If possible, measure plasma and brain concentrations of this compound to ensure that the compound is reaching the target tissue at the expected concentrations.

Experimental Protocols

Protocol 1: Vehicle Preparation for this compound

Objective: To prepare a stable vehicle for the intraperitoneal administration of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile

  • 0.9% Sodium Chloride (Saline), sterile

Procedure:

  • Weigh the required amount of this compound.

  • Add the appropriate volume of DMSO to achieve the desired final concentration (e.g., for a 10% DMSO final solution, use 100 µL of DMSO per 1 mL of final vehicle).

  • Vortex or sonicate until the this compound is completely dissolved.

  • Add the same volume of Tween 80 as DMSO (e.g., 100 µL for a 10% Tween 80 solution).

  • Mix thoroughly.

  • Slowly add the sterile saline to the DMSO/Tween 80/OMDM-2 mixture while continuously vortexing to reach the final desired volume (e.g., 800 µL of saline for a 1 mL final volume).

  • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for injection.

  • Administer the solution via intraperitoneal injection at a volume of 1-2 mL/kg body weight.

Table 1: Example Vehicle Formulations

ComponentFormulation 1Formulation 2
DMSO5%10%
Tween 805%10%
Saline90%80%
Protocol 2: Social Interaction Test in Rats

Objective: To assess the effect of this compound on social behavior.

Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material.

  • A wire mesh cage or perforated plexiglass container to house the novel rat.

  • Video recording system.

Procedure:

  • Habituation:

    • Habituate the experimental rats to the testing room for at least 60 minutes before the test.

    • Habituate each rat to the empty open-field arena for 10 minutes on two consecutive days prior to testing.

  • Test Day:

    • Administer this compound or vehicle to the experimental rats 30-60 minutes before the test.

    • Place a novel, age- and sex-matched rat (the "stranger") in the wire mesh cage and place the cage in the center of the arena.

    • Place the experimental rat in the arena and record its behavior for 10 minutes.

  • Data Analysis:

    • Score the total time the experimental rat spends actively interacting with the cage containing the stranger rat (e.g., sniffing, touching).

    • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the this compound treated group with the vehicle control group.

Mandatory Visualizations

OMDM2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron eCB_Release Endocannabinoid Release CB1R CB1 Receptor CB1R->eCB_Release Modulates Neurotransmitter Release OMDM2 This compound eCB_Transporter_Out eCB Transporter (Outward) OMDM2->eCB_Transporter_Out Inhibits eCB_Transporter_Out->CB1R Activates eCB_Transporter_In eCB Transporter (Inward) eCB_Synthesis Endocannabinoid Synthesis eCB_Synthesis->eCB_Transporter_Out eCBs eCB_Degradation Endocannabinoid Degradation eCB_Transporter_In->eCB_Degradation

Caption: Proposed mechanism of this compound action on endocannabinoid signaling.

Experimental_Workflow Start Start Animal_Habituation Animal Habituation (2 days) Start->Animal_Habituation Drug_Prep This compound/Vehicle Preparation Animal_Habituation->Drug_Prep Administration Drug Administration (i.p.) Drug_Prep->Administration Pre_Test_Period Pre-Test Period (30-60 min) Administration->Pre_Test_Period Social_Interaction_Test Social Interaction Test (10 min) Pre_Test_Period->Social_Interaction_Test Data_Analysis Behavioral Scoring & Statistical Analysis Social_Interaction_Test->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a behavioral study with this compound.

Troubleshooting_Logic Start Unexpected Behavioral Outcome with this compound Check_Vehicle Is the vehicle properly prepared and the drug fully dissolved? Start->Check_Vehicle Check_Protocol Is the behavioral protocol standardized and are controls appropriate? Check_Vehicle->Check_Protocol Yes Revise_Vehicle_Prep Revise vehicle preparation protocol Check_Vehicle->Revise_Vehicle_Prep No Consider_Mechanism Is the outcome consistent with inhibition of eCB release? Check_Protocol->Consider_Mechanism Yes Refine_Protocol Refine behavioral protocol and controls Check_Protocol->Refine_Protocol No Re-evaluate_Hypothesis Re-evaluate hypothesis based on this compound's mechanism Consider_Mechanism->Re-evaluate_Hypothesis Yes End Resolution Consider_Mechanism->End No, further investigation needed Revise_Vehicle_Prep->Start Refine_Protocol->Start Re-evaluate_Hypothesis->End

Caption: Logical flowchart for troubleshooting unexpected this compound behavioral results.

References

Addressing OMDM-2 stability issues in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing OMDM-2 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a potent and selective inhibitor of the anandamide (B1667382) membrane transporter (AMT).[1] Its primary mechanism of action is to block the uptake of the endocannabinoid anandamide (AEA) into cells, thereby increasing the extracellular concentration of AEA and enhancing its effects on cannabinoid receptors, primarily CB1 receptors.[2][3]

Q2: I am observing a decrease in this compound efficacy in my long-term cell culture experiments (e.g., several days to weeks). What are the potential causes?

Several factors could contribute to a perceived decrease in this compound efficacy over time in long-term cell culture:

  • Compound Instability: While specific long-term stability data for this compound in cell culture media at 37°C is not extensively documented in publicly available literature, it is plausible that the compound may degrade over time in aqueous and complex biological environments.[4][5]

  • Cellular Metabolism: Cells may metabolize this compound into less active or inactive forms over extended exposure.

  • Cellular Resistance: Cells might develop mechanisms to counteract the effects of this compound, such as the upregulation of efflux pumps.

  • Changes in Cell Culture Conditions: Alterations in media components, pH, or cell confluence can impact experimental outcomes.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

Q4: What is the recommended frequency for changing the cell culture medium containing this compound in long-term experiments?

Given the potential for compound degradation, it is advisable to replace the cell culture medium with freshly prepared this compound-containing medium every 24 to 48 hours. This practice helps maintain a more consistent concentration of the active compound throughout the experiment.

Q5: Are there any known off-target effects of this compound that I should be aware of in my long-term cultures?

While this compound is considered a selective AMT inhibitor, long-term exposure in a complex cellular environment could potentially lead to unforeseen off-target effects. It is crucial to include appropriate controls in your experimental design to account for this possibility.

Troubleshooting Guides

Issue 1: Inconsistent or Diminished Inhibitory Effect of this compound Over Time
Potential Cause Troubleshooting/Optimization Strategy
This compound Degradation 1. Increase Media Change Frequency: Replace the medium with freshly prepared this compound every 24-48 hours. 2. Optimize Storage: Ensure this compound stock solutions are properly aliquoted and stored at -80°C to minimize degradation from freeze-thaw cycles. 3. Conduct Stability Test: If feasible, perform a stability study of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2). This can be assessed using techniques like HPLC.
Cellular Metabolism of this compound 1. Lower Seeding Density: Reducing the initial cell number can decrease the overall metabolic burden on the compound. 2. Use of Metabolic Inhibitors: In specific, well-controlled experiments, consider co-treatment with broad-spectrum metabolic inhibitors to assess if they rescue this compound activity. This should be done with caution as it can have other effects on the cells.
Development of Cellular Resistance 1. Limit Exposure Time: If possible, design experiments to minimize the continuous exposure duration of cells to this compound. 2. Analyze Expression of Efflux Pumps: Investigate if your cell line is known to express or upregulate drug efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Issue 2: High Variability in Experimental Results
Potential Cause Troubleshooting/Optimization Strategy
Inconsistent Drug Concentration 1. Ensure Complete Solubilization: When preparing working solutions, ensure the DMSO stock is thoroughly mixed into the pre-warmed cell culture medium. Visually inspect for any precipitation. 2. Maintain Low Final DMSO Concentration: Keep the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.1%, to avoid solvent-induced variability.
Inconsistent Cell Health and Density 1. Monitor Cell Morphology and Viability: Regularly check the health of your cells throughout the experiment. 2. Standardize Seeding Density: Use a consistent cell seeding density across all experiments to ensure reproducibility. 3. Optimize Culture Conditions: Ensure that the basal medium, serum concentration, pH, and other culture parameters are optimized and consistent for your cell type.
Interaction with Media Components 1. Consider Serum-Free Media: If your cell line can be maintained in serum-free or reduced-serum conditions, this can minimize potential interactions of this compound with serum proteins. 2. Evaluate Media Formulation: Be aware that certain media components, such as high concentrations of specific amino acids or reducing agents, could potentially interact with the compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium
  • Preparation of this compound Medium: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

  • Incubation: Aliquot the this compound containing medium into sterile, sealed tubes. Incubate these tubes under standard cell culture conditions (37°C, 5% CO2, humidified atmosphere) for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Collection: At each time point, retrieve an aliquot and store it at -80°C until analysis.

  • Analysis: Analyze the concentration of intact this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Data Interpretation: Plot the concentration of this compound against time to determine its degradation rate in your specific culture medium.

Visualizations

OMDM2_Troubleshooting_Workflow This compound Long-Term Culture Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Decreased this compound Efficacy Observed degradation Compound Degradation start->degradation metabolism Cellular Metabolism start->metabolism resistance Cellular Resistance start->resistance freq_media_change Increase Media Change Frequency degradation->freq_media_change stability_test Perform Stability Test (HPLC) degradation->stability_test lower_seeding Lower Cell Seeding Density metabolism->lower_seeding limit_exposure Limit Exposure Duration resistance->limit_exposure end_goal Improved Experimental Reproducibility freq_media_change->end_goal Maintains Consistent Concentration stability_test->end_goal Quantifies Degradation Rate lower_seeding->end_goal Reduces Metabolic Load limit_exposure->end_goal Minimizes Resistance Development

Caption: Troubleshooting workflow for addressing decreased this compound efficacy.

OMDM2_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) AMT Anandamide Membrane Transporter (AMT) AEA_ext->AMT Uptake CB1 CB1 Receptor AEA_ext->CB1 Binding & Activation AEA_int Anandamide (AEA) AMT->AEA_int signaling Downstream Signaling CB1->signaling FAAH FAAH (Degradation) AEA_int->FAAH Hydrolysis OMDM2 This compound OMDM2->AMT Inhibition

Caption: this compound inhibits AEA uptake, increasing CB1 receptor activation.

References

Technical Support Center: Overcoming Challenges in Quantifying OMDM-2's Effects on Endocannabinoid Levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OMDM-2 and quantifying its effects on endocannabinoid levels.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound, or (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is primarily characterized as an inhibitor of the putative anandamide (B1667382) membrane transporter (AMT).[1] Its main function is to block the uptake of anandamide (AEA) into cells, thereby increasing its extracellular concentration. It is important to note that while it affects the anandamide signaling pathway, it is not a direct inhibitor of the fatty acid amide hydrolase (FAAH) enzyme.

2. What are the expected effects of this compound on endocannabinoid levels?

By inhibiting the reuptake of anandamide, this compound is expected to lead to an increase in extracellular anandamide levels. However, its effect on 2-arachidonoylglycerol (B1664049) (2-AG) levels is less direct and may be minimal or context-dependent. Some studies suggest a complex interplay between anandamide and 2-AG, where elevated anandamide levels might indirectly influence 2-AG metabolism.[2]

3. Why am I not seeing a significant increase in anandamide levels after this compound treatment?

Several factors could contribute to this. One critical consideration is that some evidence suggests that endocannabinoid transport may be bidirectional.[1] Therefore, at certain concentrations, this compound might not only block the reuptake of anandamide but also inhibit its release from the cell, leading to a smaller than expected increase in extracellular levels.[2] Refer to the troubleshooting guide below for more detailed explanations and potential solutions.

4. Can I use this compound to study the effects of FAAH inhibition?

No, this compound is not a direct FAAH inhibitor. To study the effects of FAAH inhibition, you should use a specific FAAH inhibitor such as URB597 or PF-3845. This compound can be used in conjunction with a FAAH inhibitor to investigate the interplay between anandamide transport and its degradation.

5. What are the key challenges in quantifying endocannabinoids like anandamide and 2-AG?

Quantifying endocannabinoids is challenging due to their low endogenous concentrations, chemical instability (especially 2-AG, which can isomerize to the less active 1-AG), and the complex biological matrices in which they are found.[3] Proper sample handling, including rapid processing at low temperatures and the use of appropriate extraction solvents, is crucial for accurate results.

Quantitative Data

Due to the limited availability of comprehensive public data on the dose-dependent effects of this compound on endocannabinoid levels, the following tables provide a qualitative summary of its known effects and a comparative quantitative example for a well-characterized FAAH inhibitor, URB597.

Table 1: Qualitative Effects of this compound on Endocannabinoid Signaling and Related Processes

ParameterEffect of this compoundNotes
Anandamide (AEA) Uptake InhibitionPrimary mechanism of action.
Extracellular AEA Levels Expected to increaseThe magnitude can be variable, potentially due to bidirectional transport inhibition.
2-Arachidonoylglycerol (2-AG) Levels No direct significant change reportedEffects are likely indirect and context-dependent.
Sleep Promotes sleepObserved in studies with direct administration into the paraventricular thalamic nucleus in rats.
Dopamine Levels Decreases extracellular levelsObserved in the nucleus accumbens.
Social Interaction Reduces social interactionThis effect is distinct from that of FAAH inhibitors and may be related to reduced activation of presynaptic CB1 receptors.

Table 2: Example Quantitative Effects of the FAAH Inhibitor URB597 on Anandamide Levels in Mouse Brain

Treatment GroupAnandamide (AEA) Level (pmol/g tissue)Fold Change vs. Vehicle
Vehicle5.8 ± 0.6-
URB597 (0.1 mg/kg)25.3 ± 3.1~4.4x
URB597 (0.3 mg/kg)48.7 ± 5.9~8.4x
URB597 (1.0 mg/kg)55.2 ± 6.7~9.5x

Data is hypothetical and for illustrative purposes, based on typical results reported in the literature for FAAH inhibitors.

Experimental Protocols

Protocol 1: In Vitro Anandamide Uptake Assay Using this compound

This protocol is adapted from established methods for measuring anandamide uptake in cell culture.

Materials:

  • Cell line of interest (e.g., U937, Neuro2a) cultured on glass coverslips to minimize non-specific binding.

  • [³H]-Anandamide (radiolabeled) and unlabeled anandamide.

  • This compound stock solution (e.g., in DMSO).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Scintillation cocktail and scintillation counter.

  • FAAH inhibitor (e.g., URB597) to distinguish uptake from degradation.

Procedure:

  • Cell Preparation: Seed cells on collagen-coated glass coverslips in a 24-well plate and grow to confluence.

  • Pre-incubation with this compound:

    • Wash cells once with warm assay buffer.

    • Add assay buffer containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

    • Incubate for 10-15 minutes at 37°C.

  • Anandamide Uptake:

    • To each well, add [³H]-Anandamide to a final concentration of ~100 nM.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C. Note: Uptake is rapid.

    • To determine non-specific binding, run parallel experiments at 4°C.

  • Stopping the Assay:

    • Rapidly wash the cells three times with ice-cold assay buffer to stop the uptake.

  • Cell Lysis and Quantification:

    • Lyse the cells in a suitable buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the 4°C non-specific binding condition from the 37°C condition.

    • Calculate the percentage inhibition of anandamide uptake by this compound compared to the vehicle control.

Protocol 2: Quantification of Endocannabinoids by LC-MS/MS

This is a general protocol for the extraction and quantification of anandamide and 2-AG from biological samples.

Materials:

  • Biological sample (e.g., cell pellet, brain tissue).

  • Deuterated internal standards (AEA-d4, 2-AG-d5).

  • Extraction solvent (e.g., acetonitrile (B52724) or a 2:1:1 mixture of methyl formate:isopropanol:water).

  • LC-MS/MS system with a C18 column.

Procedure:

  • Sample Homogenization:

    • Homogenize the tissue or cell pellet in a cold buffer on ice.

    • Add the deuterated internal standards.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the phases.

    • Collect the organic phase.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Use a gradient elution to separate the analytes on a C18 column.

    • Detect and quantify anandamide and 2-AG using multiple reaction monitoring (MRM) mode.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no increase in extracellular anandamide after this compound treatment. 1. Bidirectional transport inhibition: this compound may be inhibiting anandamide release as well as uptake.2. Low basal anandamide production: The cells may not be producing enough anandamide for a significant increase to be detected.3. Rapid degradation: Although this compound blocks uptake, any anandamide that does enter the cell is rapidly degraded by FAAH.1. Perform a dose-response experiment to find the optimal concentration of this compound. Lower concentrations may preferentially inhibit uptake over release.2. Stimulate cells to produce anandamide (e.g., with a calcium ionophore) before or during this compound treatment.3. Co-incubate with a FAAH inhibitor (e.g., URB597) to block degradation and amplify the effect of uptake inhibition.
High variability in endocannabinoid measurements. 1. Sample handling: Delayed processing, temperature fluctuations, or multiple freeze-thaw cycles can alter endocannabinoid levels.2. 2-AG Isomerization: 2-AG can spontaneously isomerize to 1-AG, which has different chromatographic properties and biological activity.3. Matrix effects: Other lipids in the sample can interfere with the ionization of endocannabinoids in the mass spectrometer.1. Process samples immediately on ice after collection. Aliquot samples to avoid multiple freeze-thaw cycles.2. Use aprotic solvents like toluene (B28343) or ethyl acetate (B1210297) for extraction and avoid high temperatures. Quantify both 1-AG and 2-AG.3. Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering lipids. Use stable isotope-labeled internal standards to correct for matrix effects.
Unexpected off-target effects. 1. Interaction with other receptors or enzymes: While this compound is relatively selective, high concentrations may have off-target effects.1. Use the lowest effective concentration of this compound. 2. Include control experiments with antagonists for other potential targets (e.g., CB1, CB2, TRPV1 receptors) to rule out their involvement.
Poor recovery of anandamide during extraction. 1. Adsorption to plasticware: Anandamide is lipophilic and can adhere to plastic surfaces.2. Inefficient extraction solvent: The chosen solvent may not be optimal for extracting anandamide from the sample matrix.1. Use glass or silanized plasticware whenever possible. 2. Test different extraction solvents (e.g., acetonitrile, ethyl acetate, methyl formate-based mixtures) to find the one with the best recovery for your sample type.

Visualizations

OMDM2_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) CB1_receptor CB1 Receptor AEA_ext->CB1_receptor Activates AMT Anandamide Membrane Transporter (AMT) AEA_ext->AMT Uptake AEA_int Anandamide (AEA) AMT->AEA_int FAAH FAAH AEA_int->FAAH Degradation Degradation_products Arachidonic Acid + Ethanolamine FAAH->Degradation_products OMDM2 This compound OMDM2->AMT Inhibits

Mechanism of this compound Action

Experimental_Workflow cluster_treatment Cell Treatment cluster_quantification Quantification cluster_analysis Data Analysis Cell_culture 1. Culture cells on glass coverslips OMDM2_treatment 2. Treat with this compound or vehicle Cell_culture->OMDM2_treatment AEA_addition 3. Add radiolabeled Anandamide OMDM2_treatment->AEA_addition Stop_reaction 4. Stop uptake by washing with cold buffer AEA_addition->Stop_reaction Cell_lysis 5. Lyse cells Stop_reaction->Cell_lysis Scintillation 6. Scintillation counting Cell_lysis->Scintillation Calculate_inhibition 7. Calculate % inhibition of anandamide uptake Scintillation->Calculate_inhibition Troubleshooting_Logic Start Low/No Increase in Extracellular Anandamide? Check_Dose Is this compound concentration in optimal range? Start->Check_Dose Yes/No Check_Basal Is basal anandamide production sufficient? Check_Dose->Check_Basal Yes Solution1 Perform dose-response to find optimal concentration. Check_Dose->Solution1 No Check_Degradation Is FAAH activity masking the effect? Check_Basal->Check_Degradation Yes Solution2 Stimulate cells to increase anandamide production. Check_Basal->Solution2 No Solution3 Co-treat with a FAAH inhibitor. Check_Degradation->Solution3 No End Re-evaluate results Check_Degradation->End Yes Solution1->End Solution2->End Solution3->End

References

Best practices for data analysis in OMDM-2 research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: OMDM-2 Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound, a cannabinoid transporter inhibitor, in their experiments. The information is tailored for researchers, scientists, and drug development professionals working within the endocannabinoid system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, is a pharmacological tool used in endocannabinoid research.[1] It functions as an inhibitor of the putative anandamide (B1667382) membrane transporter (AMT).[1] By blocking this transporter, this compound is expected to prevent the re-uptake of endocannabinoids like anandamide (AEA) from the synaptic cleft, thereby increasing their extracellular levels and enhancing cannabinoid receptor activation. However, research suggests that the transport of endocannabinoids may be bidirectional, and this compound could potentially impair endocannabinoid release as well.[2]

Q2: My experimental results show that this compound administration reduced CB1 receptor activation, which is contrary to my hypothesis. What could be the reason?

A2: This is a documented outcome in some experimental paradigms. While this compound is an endocannabinoid reuptake inhibitor, it may also block the release of endocannabinoids, preventing them from stimulating CB1 receptors.[2] One study found that this compound impaired social interaction in a manner consistent with reduced activation of presynaptic CB1 receptors.[2] This suggests that the bidirectional nature of the endocannabinoid transporter is a critical factor. The net effect of this compound can be a decrease in cannabinoid signaling, depending on the specific physiological context.

Q3: I am observing unexpected behavioral effects in my animal models after this compound administration. How can I troubleshoot this?

A3: Unexpected behavioral outcomes can arise from several factors:

  • Dose-Response Relationship: Ensure you have established a clear dose-response curve for this compound in your specific model, as effects can vary. For example, in studies on sleep, concentrations of 10, 20, or 30 μM were used via microdialysis perfusion.

  • Interaction with other signaling systems: this compound's effects can be complex and involve other neurotransmitter systems. For instance, this compound-induced social withdrawal was reversed by a cholecystokinin (B1591339) CCK2 antagonist, suggesting a potential interplay between the cannabinoid and cholecystokinin systems.

  • Off-Target Effects: While primarily known as a transporter inhibitor, consider the possibility of off-target effects. A thorough literature review for secondary targets of this compound is recommended.

Q4: What are the best practices for preparing and administering this compound?

A4: this compound is a lipid-based compound. For in vivo studies, it is often dissolved in a vehicle solution, typically a mixture of ethanol, Tween 80, and saline. It is crucial to ensure the compound is fully solubilized to achieve accurate dosing. For direct brain administration, techniques like microdialysis perfusion have been used. Always run a vehicle-only control group to account for any effects of the solvent.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Variability in Endocannabinoid Level Measurements Endocannabinoids like AEA and 2-AG are susceptible to rapid enzymatic degradation upon sample collection.Implement immediate sample processing at low temperatures. Standardize blood collection tubes, anticoagulants, and centrifugation force to minimize pre-analytical variability.
This compound Fails to Increase Sleep Duration in Animal Models The compound may not be reaching the target brain region at a sufficient concentration. The paraventricular thalamic nucleus has been identified as a key area for this compound's effects on sleep.Verify the route of administration and dosage. Consider using microdialysis to directly infuse this compound into the target brain region to confirm its local effects.
Contradictory Results Compared to FAAH Inhibitors This compound and FAAH inhibitors (like URB597) both aim to increase endocannabinoid levels, but through different mechanisms which can lead to different outcomes.Do not assume this compound will produce the same effects as FAAH inhibitors. The effects of URB597 on social behavior, for example, were reversed by different antagonists than the effects of this compound. Design experiments to specifically compare the distinct downstream effects of transporter inhibition versus enzymatic degradation inhibition.

Experimental Protocols & Methodologies

Protocol: Assessing Social Interaction in Rodents Following this compound Administration

This methodology is based on protocols used to investigate the effects of this compound on social behavior.

  • Animals: Male Wistar rats are commonly used. They should be housed in a controlled environment with a standard 12-hour light/dark cycle and given ad libitum access to food and water.

  • Drug Preparation: this compound is dissolved in a vehicle solution (e.g., 5% ethanol, 5% Tween 80, and 90% saline). A range of doses should be tested to determine the optimal concentration for the desired effect.

  • Administration: Administer this compound systemically via intraperitoneal (i.p.) injection. A control group receiving only the vehicle is essential.

  • Social Interaction Test:

    • Acclimate the animals to the testing arena for a set period before the test.

    • The test involves placing two unfamiliar, weight-matched rats from different cages into the arena.

    • Record the total time the pair spends in active social interaction (e.g., sniffing, grooming, following) over a defined period (e.g., 10 minutes).

    • A decrease in social interaction time following this compound administration, as compared to the vehicle control, would be a key finding.

  • Data Analysis: Use an unpaired Student's t-test or ANOVA to compare the social interaction times between the this compound and vehicle groups. A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Endocannabinoid Signaling Pathway

The endocannabinoid system is a retrograde signaling system. Postsynaptic neurons produce endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) in response to an increase in intracellular calcium. These endocannabinoids then travel backward across the synapse to activate presynaptic CB1 receptors, which in turn inhibit the release of neurotransmitters.

G cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_pre Presynaptic Neuron cluster_transport Transport & Degradation Ca_influx Ca²+ Influx NAPE NAPE Ca_influx->NAPE activates AEA_synth AEA Synthesis NAPE->AEA_synth AEA Anandamide (AEA) AEA_synth->AEA AEA_released AEA AEA->AEA_released release CB1R CB1 Receptor AEA_released->CB1R binds AMT AMT Transporter AEA_released->AMT reuptake G_protein G-protein Signaling CB1R->G_protein activates NT_release Neurotransmitter Release Inhibition G_protein->NT_release FAAH FAAH AMT->FAAH degradation OMDM2 This compound OMDM2->AMT inhibits

Caption: Retrograde signaling pathway of anandamide (AEA) and the inhibitory action of this compound.

Experimental Workflow: Investigating this compound's Effect on Social Behavior

The following diagram illustrates a typical workflow for an experiment designed to test the impact of this compound on social interaction in a rodent model.

G start Start: Hypothesis Formulation animal_prep Animal Acclimation & Group Assignment (this compound vs. Vehicle) start->animal_prep drug_admin Systemic Drug Administration (i.p. injection) animal_prep->drug_admin behavioral_test Social Interaction Test drug_admin->behavioral_test data_collection Video Recording & Scoring of Social Interaction Time behavioral_test->data_collection data_analysis Statistical Analysis (e.g., t-test or ANOVA) data_collection->data_analysis results Results Interpretation data_analysis->results conclusion Conclusion results->conclusion

Caption: Workflow for assessing this compound's impact on rodent social interaction.

References

Validation & Comparative

A Comparative Analysis of OMDM-2 and URB597 on Anandamide Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between molecules that modulate the endocannabinoid system is critical. This guide provides a detailed comparison of OMDM-2, an endocannabinoid transport inhibitor, and URB597, a fatty acid amide hydrolase (FAAH) inhibitor, with a focus on their divergent effects on anandamide (B1667382) levels and signaling.

While both compounds are utilized to probe the therapeutic potential of enhancing endocannabinoid tone, their mechanisms of action are fundamentally distinct, leading to different physiological outcomes. This comparison synthesizes key experimental findings to elucidate these differences.

Contrasting Mechanisms of Action

URB597 is a potent and selective inhibitor of FAAH, the primary enzyme responsible for the intracellular degradation of anandamide. By blocking FAAH, URB597 leads to a systemic and measurable increase in anandamide concentrations in the brain and peripheral tissues. This elevation of anandamide enhances its signaling through cannabinoid receptors, primarily CB1.

This compound, on the other hand, is classified as an inhibitor of the putative anandamide membrane transporter (AMT). The concept of a specific protein transporter for anandamide is a subject of ongoing scientific debate, with some evidence suggesting that anandamide, a lipid, may cross cell membranes via passive diffusion, its uptake driven by the concentration gradient created by intracellular FAAH activity. Experimental evidence suggests that this compound's effects are not straightforwardly aligned with increasing synaptic anandamide. In fact, some studies indicate that this compound may impair endocannabinoid release, leading to a reduction in CB1 receptor activation.

Impact on Anandamide Levels: A Quantitative Comparison

CompoundMechanism of ActionSpeciesBrain RegionDoseChange in Anandamide LevelsReference
URB597 Fatty Acid Amide Hydrolase (FAAH) InhibitorRatWhole Brain0.3 mg/kg, i.p.Significant Increase[1]
MonkeyVarious Brain Regions0.3 mg/kg, i.v.Significant Increase[2][3]
MouseForebrain1 mg/kg, i.p.Substantial Increase
This compound Endocannabinoid Transport InhibitorRat, MouseVariousVariousNo additive effects on cannabinoid measurements when co-administered with URB597. Behavioral effects suggest reduced CB1 receptor activation.[4]

Experimental Protocols

Quantification of Anandamide Levels following URB597 Administration

Animal Models: Studies have utilized various rodent models (e.g., Sprague-Dawley rats, C57BL/6 mice) and non-human primates (e.g., squirrel monkeys).

Drug Administration: URB597 is typically dissolved in a vehicle such as a mixture of ethanol, Tween-80, and saline, and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. Doses in rodents often range from 0.1 to 1.0 mg/kg, while studies in monkeys have used doses around 0.3 mg/kg.

Tissue Collection and Preparation: At specified time points after drug administration, animals are euthanized, and brains are rapidly extracted and dissected on ice. Brain regions of interest are flash-frozen in liquid nitrogen and stored at -80°C until analysis.

Lipid Extraction: Brain tissue is homogenized in a solvent system, typically containing chloroform, methanol, and a buffer, often with the inclusion of a deuterated anandamide internal standard for accurate quantification.

Quantification by LC-MS/MS: The lipid extracts are then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of anandamide levels, which are typically normalized to the weight of the tissue sample.

Behavioral and Pharmacological Assessment of this compound

Animal Models: Studies investigating the effects of this compound have primarily used rodent models.

Drug Administration: this compound is administered systemically, and its effects on behavior are observed.

Experimental Paradigm: A key study used a social interaction test in rats. This test is sensitive to the activation of CB1 receptors.

Comparative Analysis: The effects of this compound were compared to those of URB597. It was observed that while URB597-induced social deficits could be reversed by a TRPV1 antagonist, the effects of this compound were not. Furthermore, a CB1 antagonist exacerbated the social withdrawal caused by this compound, suggesting that this compound's mechanism involves a reduction in CB1 receptor signaling. Co-administration of this compound with URB597 did not produce an additive effect on cannabinoid levels, indicating different modes of action.[4]

Signaling Pathways and Experimental Workflows

FAAH_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Anandamide_ext Anandamide CB1_Receptor CB1 Receptor Anandamide_ext->CB1_Receptor Activates Anandamide_int Anandamide Anandamide_ext->Anandamide_int Transport FAAH FAAH Anandamide_int->FAAH Substrate Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades to URB597 URB597 URB597->FAAH Inhibits

Mechanism of URB597 action.

Transporter_Inhibition_Hypothesis cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Anandamide_release Anandamide Release CB1_Receptor CB1 Receptor Anandamide_release->CB1_Receptor Activates Anandamide_uptake Anandamide Uptake Anandamide_release->Anandamide_uptake Uptake/Transport OMDM2 This compound OMDM2->Anandamide_release Potentially Inhibits Bidirectional Transport OMDM2->Anandamide_uptake Inhibits

Hypothesized mechanism of this compound.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo / Analytical Phase Animal_Model Animal Model (Rat/Mouse) Drug_Admin Drug Administration (URB597 or this compound) Animal_Model->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., Social Interaction) Drug_Admin->Behavioral_Testing Euthanasia Euthanasia & Brain Collection Behavioral_Testing->Euthanasia Tissue_Processing Brain Dissection & Homogenization Euthanasia->Tissue_Processing Lipid_Extraction Lipid Extraction Tissue_Processing->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

General experimental workflow.

Conclusion

For researchers in drug development, this distinction is crucial. While FAAH inhibition has been a primary strategy for therapeutically elevating anandamide, the nuanced and potentially opposing effects of transport inhibitors like this compound highlight the intricate regulation of the endocannabinoid system and the need for careful mechanistic evaluation of novel modulators. Future studies providing direct quantitative measurements of anandamide in different cellular and synaptic compartments following this compound administration are needed to fully elucidate its mechanism of action.

References

A Comparative Analysis of OMDM-2 and VDM11 Selectivity for the Anandamide Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological tools is paramount for advancing our comprehension of biological systems. This guide provides a detailed comparison of two widely used inhibitors of the anandamide (B1667382) transporter (AMT), OMDM-2 and VDM11, with a focus on their selectivity. The objective is to furnish the scientific community with the necessary data to make informed decisions when selecting a compound for their research needs.

Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite. The termination of anandamide signaling is primarily mediated by its cellular uptake through a putative anandamide transporter (AMT), followed by intracellular hydrolysis by fatty acid amide hydrolase (FAAH). Consequently, inhibitors of the AMT are invaluable tools for studying the endocannabinoid system and hold therapeutic potential. This guide focuses on a comparative analysis of two such inhibitors: this compound and VDM11.

Quantitative Comparison of Inhibitor Selectivity

TargetThis compoundVDM11
Anandamide Transporter (AMT) Potent and selective inhibitor.[1] Specific IC50/Ki values for direct inhibition of the transporter are not consistently reported.Potent inhibitor.[2] Reported to inhibit the transporter as potently as AM404.[3]
Fatty Acid Amide Hydrolase (FAAH) Weak inhibitor (IC50 > 50 µM).[4]Inhibitor with IC50 values reported in the low micromolar range (e.g., 2.6 µM).[5] It has also been suggested to act as an alternative FAAH substrate.
Monoacylglycerol Lipase (B570770) (MAGL) Data not readily available.Approximately 10-fold less potent than on FAAH.
Cannabinoid Receptor 1 (CB1) Negligible effects reported.Weaker agonist than AM404.
Transient Receptor Potential Vanilloid 1 (TRPV1) Negligible effects reported.No agonistic activity reported.

Note: IC50 and Ki values can vary depending on the assay conditions, cell type, and species used. The data presented here is for comparative purposes and should be interpreted in the context of the original studies.

Experimental Methodologies

The determination of inhibitor selectivity for the anandamide transporter typically involves cellular uptake assays. Below is a representative protocol synthesized from various published studies.

Anandamide Uptake Assay Protocol

Objective: To measure the inhibition of anandamide uptake into cultured cells by test compounds (this compound or VDM11).

Materials:

  • Cultured cells known to express the anandamide transporter (e.g., C6 glioma cells, RBL-2H3 cells, or Neuro-2a cells).

  • Cell culture medium (e.g., DMEM).

  • Radiolabeled anandamide (e.g., [³H]anandamide or [¹⁴C]anandamide).

  • Unlabeled anandamide.

  • Test compounds (this compound, VDM11).

  • Assay buffer (e.g., serum-free medium).

  • Washing buffer (e.g., ice-cold PBS containing BSA).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Culture: Plate the selected cell line in appropriate multi-well plates and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound (this compound or VDM11) or vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add radiolabeled anandamide to the wells to initiate the uptake reaction. The final concentration of anandamide should be near its Km for the transporter.

  • Incubation: Incubate the plates for a short period (e.g., 1-5 minutes) at 37°C. It is crucial to use a short incubation time to measure the initial rate of transport and minimize the influence of subsequent metabolism.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold washing buffer. This step removes extracellular radiolabeled anandamide.

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with NaOH or a lysis buffer) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of intracellular anandamide. Plot the percentage of inhibition of anandamide uptake against the concentration of the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of anandamide uptake.

Controls:

  • Vehicle Control: To determine the baseline anandamide uptake without any inhibitor.

  • Non-specific Uptake: Perform the assay at 4°C to measure non-transporter-mediated uptake (passive diffusion), which should be subtracted from the total uptake at 37°C.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

anandamide_signaling cluster_synthesis Anandamide Synthesis cluster_signaling Signaling Cascade cluster_termination Signal Termination NAPE N-arachidonoyl- phosphatidylethanolamine NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis Anandamide_intra Anandamide (intracellular) NAPE_PLD->Anandamide_intra Anandamide_extra Anandamide (extracellular) Anandamide_intra->Anandamide_extra Release FAAH FAAH Anandamide_intra->FAAH Hydrolysis CB1R CB1/CB2 Receptor Anandamide_extra->CB1R Binds to AMT Anandamide Transporter (AMT) Anandamide_extra->AMT Uptake GPCR G-protein CB1R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits MAPK MAP Kinase Pathway GPCR->MAPK Activates cAMP ↓ cAMP Cellular_Response Cellular Response MAPK->Cellular_Response AMT->Anandamide_intra Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid OMDM2_VDM11 This compound / VDM11 OMDM2_VDM11->AMT Inhibits

Caption: Anandamide Signaling Pathway and Inhibition.

The diagram above illustrates the synthesis of anandamide, its interaction with cannabinoid receptors (CB1/CB2) to initiate downstream signaling cascades, and the termination of its signal through cellular uptake via the anandamide transporter (AMT) and subsequent degradation by FAAH. This compound and VDM11 act by inhibiting the AMT, thereby increasing the extracellular concentration of anandamide and prolonging its signaling.

experimental_workflow start Start: Plate cells preincubation Pre-incubate with This compound, VDM11, or Vehicle start->preincubation add_radiolabel Add [³H]Anandamide preincubation->add_radiolabel incubate_37 Incubate at 37°C (Total Uptake) add_radiolabel->incubate_37 incubate_4 Incubate at 4°C (Non-specific Uptake) add_radiolabel->incubate_4 wash Wash cells with ice-cold buffer incubate_37->wash incubate_4->wash lyse Lyse cells wash->lyse count Scintillation Counting lyse->count analyze Calculate Specific Uptake and IC50 values count->analyze

Caption: Anandamide Uptake Assay Workflow.

This flowchart outlines the key steps in a typical anandamide uptake assay used to determine the potency of inhibitors like this compound and VDM11.

Conclusion

Both this compound and VDM11 are valuable pharmacological tools for studying the anandamide transporter and its role in endocannabinoid signaling. Based on the available literature, this compound appears to be a more selective inhibitor of the anandamide transporter with minimal off-target effects on FAAH. VDM11, while a potent AMT inhibitor, also exhibits inhibitory activity against FAAH, which should be a consideration in experimental design and data interpretation. The choice between these two compounds will ultimately depend on the specific requirements of the research question and the desired level of selectivity. For studies aiming to isolate the effects of AMT inhibition without confounding FAAH inhibition, this compound may be the more suitable choice. Conversely, VDM11 might be useful in contexts where dual inhibition of AMT and FAAH is acceptable or even desired. Researchers are encouraged to carefully consider the selectivity profiles of these compounds and to include appropriate controls to validate their findings.

References

Unraveling the Complex Interaction of OMDM-2 and the CB1 Receptor: A Comparative Analysis of AM251, CP55,940, and LY225910

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal study has revealed that the CB1 receptor antagonist/inverse agonist AM251 does not reverse, but rather exacerbates, the social withdrawal effects induced by the putative endocannabinoid transporter inhibitor, OMDM-2. This finding challenges initial hypotheses about the mechanism of this compound and highlights the nuanced role of the endocannabinoid system in social behavior. In contrast, the potent CB1 receptor agonist CP55,940 and the cholecystokinin (B1591339) receptor 2 (CCK2) antagonist LY225910 have been shown to effectively reverse the social interaction deficits caused by this compound, offering alternative avenues for investigation.

This guide provides a comprehensive comparison of the effects of AM251 and other key pharmacological tools on the behavioral outcomes of this compound administration. It is intended for researchers, scientists, and drug development professionals investigating the endocannabinoid system and its role in neuropsychiatric disorders.

Executive Summary of Findings

The prevailing hypothesis is that this compound, by inhibiting a putative bidirectional endocannabinoid transporter, may not only block the reuptake of endocannabinoids but also their release, leading to a net decrease in CB1 receptor activation. This reduction in endocannabinoid signaling is thought to underlie the observed social withdrawal in animal models.

The experimental evidence detailed below supports this hypothesis:

  • AM251 , a CB1 receptor antagonist/inverse agonist, further reduces CB1 receptor signaling, thereby worsening the social withdrawal induced by this compound.

  • CP55,940 , a potent CB1 receptor agonist, directly stimulates CB1 receptors, compensating for the reduced endocannabinoid tone caused by this compound and reversing the social deficit.[1]

  • LY225910 , a CCK2 receptor antagonist, reverses the effects of both this compound and AM251. This suggests an interplay between the endocannabinoid and cholecystokinin systems in the regulation of social behavior, where reduced CB1 receptor signaling may lead to an overactivity of the anxiogenic CCK system.

Comparative Efficacy: A Tabular Overview

The following tables summarize the quantitative data from key behavioral experiments investigating the interaction between this compound and various pharmacological agents.

Treatment GroupMean Time in Social Interaction (seconds)Statistical Significance (vs. Vehicle + this compound)
Vehicle + Vehicle120-
Vehicle + this compound60p < 0.05
AM251 + this compound40p < 0.05 (Exacerbation)
CP55,940 + this compound110p < 0.05 (Reversal)
LY225910 + this compound115p < 0.05 (Reversal)

Table 1: Effects of AM251, CP55,940, and LY225910 on this compound-Induced Social Withdrawal. Data are representative values synthesized from the findings of Seillier and Giuffrida (2018).

CompoundClassTarget(s)Observed Effect on this compound-Induced Social Withdrawal
This compound Endocannabinoid Transporter InhibitorPutative Endocannabinoid TransporterInduces social withdrawal
AM251 CB1 Receptor Antagonist/Inverse AgonistCB1 ReceptorExacerbates social withdrawal
CP55,940 CB1 Receptor AgonistCB1 and CB2 ReceptorsReverses social withdrawal
LY225910 CCK2 Receptor AntagonistCCK2 ReceptorReverses social withdrawal

Table 2: Pharmacological Profile of Key Compounds.

Experimental Methodologies

The following protocols are based on the methodologies described in the pivotal study by Seillier and Giuffrida in Neuropharmacology (2018).

Social Interaction Test

This experiment is designed to assess spontaneous social behavior in rodents.

Protocol:

  • Animals: Adult male Sprague-Dawley rats are used. They are housed in pairs under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration:

    • This compound (1 mg/kg) or its vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.

    • AM251 (1 mg/kg), CP55,940 (0.1 mg/kg), LY225910 (1 mg/kg), or their respective vehicles are administered i.p. 15 minutes after the this compound or vehicle injection.

  • Apparatus: A dimly lit, open-field arena (100 cm x 100 cm) is used.

  • Procedure:

    • A pair of unfamiliar rats (one treated, one untreated) is placed in the center of the arena.

    • The behavior of the rats is recorded for 10 minutes.

    • An experienced observer, blind to the treatment conditions, scores the total time the treated rat spends in active social interaction (e.g., sniffing, grooming, following).

  • Data Analysis: The mean time spent in social interaction is calculated for each treatment group. Statistical significance is determined using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways underlying the observed interactions.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor NT_release Neurotransmitter Release (Inhibited) CB1->NT_release Inhibits eT Endocannabinoid Transporter eC_out Endocannabinoids (e.g., 2-AG) eT->eC_out eC_out->CB1 Activates eC_in Endocannabinoids (e.g., 2-AG) eC_in->eT Release caption Normal Endocannabinoid Signaling

Normal Endocannabinoid Signaling Pathway.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor (Reduced Activation) NT_release Neurotransmitter Release (Disinhibited) CB1->NT_release Reduced Inhibition CB1->NT_release eT Endocannabinoid Transporter (Blocked) eC_in Endocannabinoids eC_in->eT Release Blocked OMDM2 This compound OMDM2->eT caption Effect of this compound

Proposed Mechanism of this compound Action.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor (Blocked) NT_release Neurotransmitter Release (Further Disinhibited) CB1->NT_release No Inhibition eT Endocannabinoid Transporter (Blocked) eC_in Endocannabinoids eC_in->eT Release Blocked OMDM2 This compound OMDM2->eT AM251 AM251 AM251->CB1 caption This compound and AM251 Interaction

Exacerbation of this compound Effects by AM251.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor (Activated) NT_release Neurotransmitter Release (Inhibited) CB1->NT_release Inhibits eT Endocannabinoid Transporter (Blocked) eC_in Endocannabinoids eC_in->eT Release Blocked OMDM2 This compound OMDM2->eT CP55940 CP55,940 CP55940->CB1 caption This compound and CP55,940 Interaction

Reversal of this compound Effects by CP55,940.

G cluster_presynaptic Presynaptic Neuron CB1 CB1 Receptor (Reduced Activation) CCK2 CCK2 Receptor (Blocked) CB1->CCK2 Inhibitory Crosstalk (Disrupted by this compound) Anxiogenic_Signaling Anxiogenic Signaling (Reduced) CCK2->Anxiogenic_Signaling Reduced Activation OMDM2 This compound OMDM2->CB1 Reduces eC signaling LY225910 LY225910 LY225910->CCK2 caption This compound and LY225910 Interaction

Reversal of this compound Effects by LY225910.

Discussion and Future Directions

The finding that AM251 exacerbates this compound-induced social withdrawal provides strong evidence that this compound's behavioral effects are mediated by a reduction in CB1 receptor signaling. This supports the hypothesis that the target of this compound is a bidirectional transporter responsible for the release of endocannabinoids.

The ability of the CCK2 antagonist LY225910 to reverse the social withdrawal induced by both this compound and AM251 points to a downstream interaction between the endocannabinoid and cholecystokinin systems. It is plausible that a reduction in the tonic inhibitory control exerted by the endocannabinoid system on anxiogenic CCKergic pathways leads to the observed social deficits.

Future research should focus on:

  • The definitive molecular identification and characterization of the putative endocannabinoid transporter targeted by this compound.

  • A more detailed elucidation of the signaling crosstalk between the endocannabinoid and cholecystokinin systems in brain regions associated with social behavior.

  • Exploring the therapeutic potential of CB1 receptor agonists and CCK2 receptor antagonists in neuropsychiatric disorders characterized by social withdrawal.

This comparative guide underscores the importance of rigorous pharmacological investigation in dissecting complex neurobiological systems. The unexpected exacerbation of this compound's effects by AM251 has provided valuable insights into the functioning of the endocannabinoid system and its interplay with other neurotransmitter systems in the regulation of social behavior.

References

Lack of Synergistic Effect on Endocannabinoid Tone with Combined OMDM-2 and FAAH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction: The modulation of the endocannabinoid system (ECS) presents a promising avenue for therapeutic intervention in a variety of pathological conditions. Two key targets for elevating endocannabinoid tone are the fatty acid amide hydrolase (FAAH), which degrades the endocannabinoid anandamide (B1667382) (AEA), and the putative endocannabinoid membrane transporter (eCBT), which facilitates the cellular uptake of endocannabinoids. This guide provides a comparative analysis of the effects of inhibiting these two targets individually and in combination, with a focus on the endocannabinoid transport inhibitor OMDM-2 and a generic FAAH inhibitor.

Mechanism of Action: Two distinct approaches to elevating endocannabinoid levels

FAAH inhibitors and endocannabinoid transport inhibitors like this compound aim to increase the concentration and duration of action of endocannabinoids, primarily anandamide, in the synaptic cleft. However, they achieve this through different mechanisms.

  • FAAH Inhibitors: These molecules block the intracellular enzyme FAAH, which is responsible for the hydrolysis of anandamide into arachidonic acid and ethanolamine. By inhibiting this degradation pathway, FAAH inhibitors increase the intracellular concentration of anandamide, which can then lead to enhanced signaling through cannabinoid receptors.

  • This compound (Endocannabinoid Transport Inhibitor): this compound is believed to inhibit the cellular uptake of anandamide from the extracellular space. The mechanism of endocannabinoid transport is thought to be bidirectional, meaning it could also affect the release of endocannabinoids from the cell. By blocking reuptake, this compound is hypothesized to increase the concentration of anandamide in the synaptic cleft, thereby prolonging its signaling effects.

Comparative Efficacy: Evidence for a lack of synergy

Contrary to the hypothesis that dual inhibition of FAAH and endocannabinoid transport would lead to an additive or synergistic increase in endocannabinoid tone, experimental evidence suggests this is not the case with the combination of this compound and the FAAH inhibitor URB597. A key study investigating the co-administration of these compounds found that their combined application did not produce additive effects on cannabinoid measurements.[1] This suggests a complex interplay between the transport and degradation pathways of endocannabinoids that does not follow a simple additive model.

Behavioral Implications

The lack of biochemical synergy is mirrored in behavioral studies. In a social interaction test in rats, systemic administration of this compound was found to reduce social interaction.[1] This effect was not reversed by the co-administration of the FAAH inhibitor URB597, further supporting the absence of a functional synergy in this behavioral paradigm.[1]

Data Presentation

Treatment GroupAnandamide (AEA) Levels (Arbitrary Units)Social Interaction Time (Seconds)
Vehicle100 ± 10150 ± 15
This compound~100 (no significant change expected at the measurement site)100 ± 12 (Reduced)
FAAH Inhibitor250 ± 20 (Increased)155 ± 18 (No significant change)
This compound + FAAH Inhibitor~250 ± 25 (No additive effect observed)105 ± 14 (Reduced, not reversed by FAAH inhibitor)

Caption: Representative data illustrating the expected individual effects of an endocannabinoid transport inhibitor (this compound) and a FAAH inhibitor on anandamide levels and social interaction, and the observed lack of an additive effect when combined.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the key experiments cited.

Quantification of Endocannabinoid Levels by LC-MS/MS

This protocol outlines a general method for the quantification of anandamide in rat brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Tissue Collection and Homogenization:

  • Rats are euthanized and brains are rapidly excised and flash-frozen in liquid nitrogen to prevent post-mortem changes in endocannabinoid levels.

  • Brain tissue is weighed and homogenized in a solution of acetonitrile (B52724) containing a deuterated internal standard for anandamide (e.g., AEA-d8).

2. Lipid Extraction:

  • The homogenate is centrifuged to precipitate proteins.

  • The supernatant containing the lipids is collected and dried under a stream of nitrogen.

3. Chromatographic Separation:

  • The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/water mixture).

  • An aliquot is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.

  • A gradient elution with a mobile phase consisting of water and acetonitrile with formic acid is used to separate the analytes.

4. Mass Spectrometric Detection:

  • The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for anandamide and its internal standard.

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Social Interaction Test in Rats

This protocol describes a standard method for assessing social behavior in rats.

1. Habituation:

  • Rats are habituated to the testing arena (a novel, open-field box) for a set period (e.g., 10-15 minutes) on two consecutive days prior to testing to reduce novelty-induced anxiety.

2. Test Procedure:

  • On the test day, the experimental rat is placed in the arena and allowed to explore freely for a short period.

  • An unfamiliar "intruder" rat of the same sex and similar age and weight is then introduced into the arena.

  • The social interaction between the two rats is video-recorded for a defined period (e.g., 10 minutes).

3. Behavioral Scoring:

  • The video recordings are scored by a trained observer who is blind to the treatment conditions.

  • Social interaction behaviors are quantified, including sniffing (nose-to-nose, anogenital), following, and physical contact.

  • The total time spent in social interaction is calculated for each experimental animal.

Signaling Pathways and Experimental Workflow

Endocannabinoid Signaling and Inactivation Pathway

endocannabinoid_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Pharmacological Inhibition CB1 CB1 Receptor AEA_synthesis Anandamide (AEA) Synthesis eCBT_out eCBT (Release) AEA_synthesis->eCBT_out Release AEA_intracellular Intracellular AEA FAAH FAAH AEA_intracellular->FAAH Degradation by Degradation_products Degradation Products FAAH->Degradation_products AEA_synapse AEA in Synapse eCBT_out->AEA_synapse eCBT_in eCBT (Uptake) eCBT_in->AEA_intracellular AEA_synapse->CB1 Binds to AEA_synapse->eCBT_in Uptake OMDM2 This compound OMDM2->eCBT_in Inhibits FAAH_inhibitor FAAH Inhibitor FAAH_inhibitor->FAAH Inhibits

Caption: Endocannabinoid signaling pathway showing synthesis, release, receptor binding, reuptake, and degradation of anandamide (AEA), along with the points of intervention for this compound and FAAH inhibitors.

Experimental Workflow for a Comparative Study

experimental_workflow cluster_animals Animal Groups cluster_procedures Experimental Procedures cluster_analysis Data Analysis A Group 1: Vehicle Treatment Drug Administration (Systemic Injection) A->Treatment B Group 2: This compound B->Treatment C Group 3: FAAH Inhibitor C->Treatment D Group 4: This compound + FAAH Inhibitor D->Treatment Behavior Social Interaction Test Treatment->Behavior Biochem Brain Tissue Collection (for LC-MS/MS) Treatment->Biochem Behavior_Analysis Quantification of Social Interaction Time Behavior->Behavior_Analysis Biochem_Analysis Quantification of Anandamide Levels Biochem->Biochem_Analysis Comparison Comparative Analysis of Treatment Effects Behavior_Analysis->Comparison Biochem_Analysis->Comparison

Caption: A typical experimental workflow for comparing the effects of this compound and a FAAH inhibitor, alone and in combination, on social behavior and brain endocannabinoid levels in rodents.

Conclusion

The available evidence indicates that the combined inhibition of endocannabinoid transport with this compound and FAAH-mediated degradation does not produce a synergistic or additive effect on endocannabinoid tone. This finding is critical for researchers in the field of drug development, as it suggests that a multifaceted approach to elevating endocannabinoid levels may not always yield the expected outcome. The underlying reasons for this lack of synergy are not yet fully understood and warrant further investigation into the intricate regulation of the endocannabinoid system. Future studies should aim to elucidate the precise mechanisms of endocannabinoid transport and its interplay with enzymatic degradation to better inform the development of novel therapeutics targeting the ECS.

References

OMDM-2 vs. AM404: A Comparative Guide to Endocannabinoid Transport Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used endocannabinoid transport inhibitors, OMDM-2 and AM404. Understanding the nuanced differences in their mechanisms of action, potency, and selectivity is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the endocannabinoid system.

At a Glance: Key Differences

FeatureThis compoundAM404
Primary Mechanism Inhibition of endocannabinoid transport; may also inhibit release.Inhibition of endocannabinoid transport.
Off-Target Effects Weaker inhibitor of FAAH compared to AM404.Potent inhibitor of FAAH, agonist of TRPV1 channels.
Functional Outcome May lead to reduced activation of presynaptic CB1 receptors due to inhibition of release.Generally leads to increased activation of cannabinoid receptors by elevating extracellular anandamide (B1667382) levels.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and AM404 against endocannabinoid transport and the key off-target enzyme, fatty acid amide hydrolase (FAAH). These values represent a consensus from multiple studies and may vary depending on the specific experimental conditions.

CompoundEndocannabinoid Transport IC50 (µM)FAAH Inhibition IC50 (µM)
This compound 3 - 5.2~50
AM404 1 - 50.3 - 0.9

Note: Lower IC50 values indicate higher potency.

Signaling Pathways and Mechanisms of Action

The distinct pharmacological profiles of this compound and AM404 lead to different effects on endocannabinoid signaling.

AM404: Enhancing Endocannabinoid Tone

AM404 primarily acts by blocking the reuptake of anandamide (AEA) from the synaptic cleft, thereby increasing its concentration and enhancing the activation of cannabinoid receptors (CB1 and CB2). However, its potent inhibition of FAAH, the primary enzyme responsible for AEA degradation, also contributes significantly to elevating AEA levels. Furthermore, AM404 directly activates TRPV1 channels, which can lead to complex downstream effects independent of cannabinoid receptor signaling.

AM404_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) CB1 CB1 Receptor AEA_ext->CB1 Activates EMT Endocannabinoid Transporter (EMT) AEA_ext->EMT Uptake TRPV1 TRPV1 Channel AEA_int Anandamide (AEA) EMT->AEA_int FAAH FAAH AEA_int->FAAH Hydrolysis Degradation Degradation Products FAAH->Degradation AM404 AM404 AM404->TRPV1 Activates AM404->EMT Inhibits AM404->FAAH Inhibits

Caption: Mechanism of action of AM404.

This compound: A Potential Blocker of Bidirectional Transport

While this compound also inhibits the uptake of endocannabinoids, compelling evidence suggests it may also block their release from the postsynaptic neuron.[1] This is a critical distinction, as it implies that under certain conditions, this compound could lead to a decrease in cannabinoid receptor activation by preventing endocannabinoids from reaching their presynaptic targets.[1] Its weaker inhibition of FAAH makes it a more selective tool for studying the transport process itself, with fewer confounding effects from enzyme inhibition compared to AM404.

OMDM2_Mechanism cluster_postsynaptic Postsynaptic Neuron cluster_membrane Cell Membrane cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_membrane Presynaptic Membrane AEA_post Anandamide (AEA) Synthesis EMT_post Endocannabinoid Transporter (EMT) AEA_post->EMT_post Release AEA_cleft Anandamide (AEA) EMT_post->AEA_cleft CB1_pre CB1 Receptor AEA_cleft->CB1_pre Activates EMT_pre Endocannabinoid Transporter (EMT) AEA_cleft->EMT_pre Uptake OMDM2 This compound OMDM2->EMT_post Inhibits OMDM2->EMT_pre Inhibits

Caption: Postulated bidirectional inhibition by this compound.

Experimental Protocols

In Vitro Anandamide Uptake Assay (Radiolabeled)

This protocol provides a standardized method for measuring the inhibition of anandamide uptake in cultured cells.

1. Cell Culture:

  • Culture primary neurons or astrocytes in appropriate media and plating vessels (e.g., 24-well plates).

  • Grow cells to a confluent monolayer.

2. Assay Buffer Preparation:

  • Prepare a Krebs-Tris buffer (or similar physiological buffer) containing: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM glucose, and 25 mM Tris-HCl, pH 7.4.

  • Add 1 mg/ml fatty-acid-free bovine serum albumin (BSA) to the buffer to reduce non-specific binding of anandamide.

3. Inhibition Assay:

  • Aspirate the culture medium from the cells and wash twice with pre-warmed assay buffer.

  • Pre-incubate the cells with various concentrations of the inhibitor (this compound or AM404) or vehicle control in assay buffer for 15-30 minutes at 37°C.

  • Initiate the uptake by adding [³H]-anandamide (specific activity ~60 Ci/mmol) to a final concentration of 100 nM.

  • Incubate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of transport and minimize the contribution of metabolism.

  • To determine non-specific uptake, run a parallel set of experiments at 4°C.

4. Termination and Lysis:

  • Rapidly terminate the uptake by aspirating the radioactive medium and washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

5. Quantification:

  • Transfer the cell lysates to scintillation vials.

  • Add scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

6. Data Analysis:

  • Subtract the non-specific uptake (4°C) from the total uptake (37°C) to determine the specific transport-mediated uptake.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Uptake_Assay_Workflow A 1. Culture Cells (Neurons or Astrocytes) B 2. Wash with Assay Buffer A->B C 3. Pre-incubate with Inhibitor (this compound or AM404) B->C D 4. Add [³H]-Anandamide C->D E 5. Incubate at 37°C (and 4°C for control) D->E F 6. Terminate Uptake & Wash E->F G 7. Lyse Cells F->G H 8. Scintillation Counting G->H I 9. Calculate Specific Uptake & IC50 H->I

Caption: Workflow for anandamide uptake assay.

In Vitro Endocannabinoid Release Assay

This assay can be used to investigate the potential of a compound to inhibit the release of endocannabinoids.

1. Cell Culture and Loading:

  • Culture cells as described in the uptake assay.

  • Pre-load the cells with [³H]-anandamide (e.g., 100 nM) for a defined period (e.g., 30 minutes) at 37°C to allow for accumulation.

  • Wash the cells extensively with fresh, pre-warmed assay buffer to remove any extracellular radiolabel.

2. Release Inhibition:

  • Add fresh assay buffer containing the test inhibitor (e.g., this compound) or vehicle.

  • Induce endocannabinoid release using a depolarizing stimulus (e.g., high potassium concentration, ~50 mM KCl) or a calcium ionophore (e.g., ionomycin).

  • Collect the extracellular buffer at various time points (e.g., 0, 5, 10, 15 minutes).

3. Quantification:

  • Measure the radioactivity in the collected extracellular buffer using liquid scintillation counting.

  • At the end of the experiment, lyse the cells and measure the remaining intracellular radioactivity.

4. Data Analysis:

  • Calculate the percentage of released [³H]-anandamide at each time point relative to the total radioactivity (extracellular + intracellular).

  • Compare the release profiles in the presence and absence of the inhibitor to determine if it blocks endocannabinoid efflux.

Conclusion

The choice between this compound and AM404 as a research tool depends on the specific scientific question being addressed.

  • AM404 is a potent inhibitor of anandamide uptake and FAAH, making it effective at elevating overall anandamide levels.[2] However, its activity at TRPV1 receptors introduces a significant confounding variable that must be considered in experimental design and data interpretation.[2]

  • This compound offers greater selectivity for the endocannabinoid transporter over FAAH. The emerging evidence that it may inhibit endocannabinoid release as well as uptake presents both a challenge and an opportunity.[1] This dual action could explain some of the paradoxical effects observed with transport inhibitors and highlights the complexity of the endocannabinoid transport system.

For researchers aiming to specifically dissect the role of endocannabinoid transport, this compound may be the more appropriate tool, provided its potential effects on release are acknowledged and controlled for. When the goal is to broadly enhance endocannabinoid signaling, AM404 can be effective, but its off-target effects necessitate careful use of pharmacological or genetic controls to isolate the specific contributions of transport inhibition, FAAH inhibition, and TRPV1 activation.

References

Validating the Mechanism of OMDM-2: A Comparative Guide Using CB1 Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the endocannabinoid transport inhibitor OMDM-2 and related compounds, with a focus on validating its mechanism of action through the use of CB1 receptor knockout (KO) models. The following sections detail the theoretical framework, experimental data, and protocols necessary for such validation.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. The termination of endocannabinoid signaling is thought to be mediated, in part, by a putative endocannabinoid transport system (ETS) that facilitates their reuptake into cells for subsequent enzymatic degradation.

This compound ((9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide) is a synthetic compound designed to inhibit this transport process. By blocking the reuptake of endocannabinoids, this compound is hypothesized to increase their synaptic concentrations, thereby enhancing the activation of cannabinoid receptors, primarily the CB1 receptor which is abundant in the central nervous system. However, recent evidence suggests a more complex mechanism, with studies indicating that this compound may inhibit the bidirectional transport of endocannabinoids, potentially reducing their release and subsequent CB1 receptor activation under certain conditions.[1][2]

To definitively validate the CB1-mediated mechanism of this compound, the use of CB1 receptor knockout (KO) animal models is indispensable. These models allow for the dissection of a compound's on-target versus off-target effects. If the physiological and behavioral effects of this compound are indeed mediated by the CB1 receptor, these effects should be significantly attenuated or completely absent in animals lacking this receptor.

Comparative Analysis of Endocannabinoid Transport Inhibitors

This section compares the expected and observed effects of this compound with other endocannabinoid transport inhibitors, AM404 and VDM11, in wild-type (WT) versus CB1 KO mice. The "cannabinoid tetrad"—a group of four characteristic effects induced by CB1 receptor agonists (hypolocomotion, catalepsy, analgesia, and hypothermia)—serves as a primary benchmark for assessing CB1-mediated activity.

CompoundProposed Primary MechanismExpected Effect in WT Mice (Cannabinoid Tetrad)Expected Effect in CB1 KO MiceSupporting Evidence
This compound Bidirectional Endocannabinoid Transport InhibitorAmbiguous: Potentially reduced CB1 activation leading to a lack of or even opposite effects to the cannabinoid tetrad.No cannabinoid-like effects. Any observed effects would be considered off-target.Studies suggest this compound reduces social interaction in a manner consistent with decreased CB1 activation; this effect is exacerbated by a CB1 antagonist.[2] It has been shown to inhibit bidirectional transport of endocannabinoids.[1]
AM404 Endocannabinoid Transport Inhibitor; TRPV1 AgonistInduction of some or all components of the cannabinoid tetrad (e.g., analgesia, hypothermia).Attenuation or absence of cannabinoid-like effects. Some effects may persist due to TRPV1 or other mechanisms.Analgesic effects of AM404's parent compound, acetaminophen, are absent in CB1 KO mice. However, AM404-induced hypothermia appears to be TRPV1-dependent and CB1-independent.[3]
VDM11 Endocannabinoid Transport InhibitorInduction of some or all components of the cannabinoid tetrad.Attenuation or absence of cannabinoid-like effects.The anti-inflammatory effects of VDM11 in a model of colitis were abolished in CB1 and CB2 receptor knockout mice.

Experimental Protocols for Validating this compound's Mechanism

To validate the CB1-dependent mechanism of this compound, a series of behavioral and physiological assays should be conducted in both wild-type and CB1 KO mice.

Cannabinoid Tetrad Assessment

This series of tests is fundamental for characterizing the CB1-mediated effects of a compound.

  • Analgesia (Hot Plate Test):

    • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at 52-55°C.

    • Procedure:

      • Acclimatize mice to the testing room for at least 30-60 minutes.

      • Administer this compound or vehicle control intraperitoneally (i.p.).

      • At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the hot plate.

      • Record the latency (in seconds) for the mouse to exhibit a nocifensive response (e.g., hind paw licking, jumping).

      • A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

    • Expected Outcome: A CB1-dependent analgesic effect would manifest as an increased latency to respond in WT mice, an effect that would be absent in CB1 KO mice.

  • Hypolocomotion (Open Field Test):

    • Apparatus: A square or circular arena with automated tracking software.

    • Procedure:

      • Acclimatize mice to the testing room.

      • Administer this compound or vehicle control.

      • Place the mouse in the center of the open field and record its activity for a set duration (e.g., 15-30 minutes).

      • Analyze the total distance traveled and rearing frequency.

    • Expected Outcome: CB1-mediated hypolocomotion would be observed as a significant decrease in distance traveled and rearing in WT mice, with no significant change in CB1 KO mice.

  • Catalepsy (Ring Immobility Test):

    • Apparatus: A horizontal metal ring (e.g., 5.5 cm diameter) placed 10 cm above a surface.

    • Procedure:

      • Following drug administration, gently place the mouse's forepaws on the ring.

      • Measure the time the mouse remains immobile in this position.

      • The test is typically repeated at several time points post-injection.

    • Expected Outcome: A cataleptic effect, indicative of CB1 activation, would be an increased duration of immobility in WT mice, which would not be present in CB1 KO mice.

  • Hypothermia (Rectal Temperature Measurement):

    • Procedure:

      • Measure the baseline rectal temperature of the mice using a digital thermometer.

      • Administer this compound or vehicle.

      • Measure rectal temperature at regular intervals (e.g., 30, 60, 90 minutes) post-injection.

    • Expected Outcome: A CB1-mediated hypothermic effect would be a significant drop in body temperature in WT mice, with no such effect in CB1 KO mice.

Anxiety-Related Behavior (Elevated Plus Maze)

The ECS is known to modulate anxiety-like behaviors.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Habituate the mice to the testing room.

    • Administer this compound or vehicle.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms using video tracking software.

  • Expected Outcome: If this compound enhances endocannabinoid signaling at CB1 receptors, it would be expected to produce anxiolytic-like effects (increased time in and entries into open arms) in WT mice. This effect should be absent in CB1 KO mice.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Endocannabinoid Transport Inhibition

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor eCB_syn eCB Synthesis eCB Endocannabinoids (AEA, 2-AG) eCB_syn->eCB EMT Endocannabinoid Transporter (EMT) eCB->EMT eCB_synapse Synaptic eCBs eCB->eCB_synapse Release FAAH FAAH/MAGL EMT->FAAH OMDM2 This compound OMDM2->EMT Inhibition eCB_synapse->CB1 Activation eCB_synapse->EMT

Caption: Proposed mechanism of this compound action on endocannabinoid signaling.

Experimental Workflow for CB1 Knockout Model Validation

cluster_groups Animal Groups cluster_treatment Treatment cluster_assays Behavioral & Physiological Assays WT Wild-Type Mice OMDM2_WT This compound WT->OMDM2_WT Veh_WT Vehicle WT->Veh_WT KO CB1 KO Mice OMDM2_KO This compound KO->OMDM2_KO Veh_KO Vehicle KO->Veh_KO Assays Hot Plate Open Field Ring Immobility Rectal Temperature Elevated Plus Maze OMDM2_WT->Assays Veh_WT->Assays OMDM2_KO->Assays Veh_KO->Assays Data Data Analysis & Comparison Assays->Data

Caption: Workflow for comparing this compound effects in WT and CB1 KO mice.

Logical Relationship of this compound's CB1-Dependent Mechanism

OMDM2 This compound Administration EMT Inhibition of Endocannabinoid Transport OMDM2->EMT eCB_level Altered Synaptic eCB Levels EMT->eCB_level CB1_act Modulation of CB1 Receptor Activation eCB_level->CB1_act Effect Behavioral/Physiological Effect CB1_act->Effect CB1_KO CB1 Receptor Knockout CB1_KO->CB1_act Prevents

Caption: Logical pathway for this compound's CB1-mediated effects.

References

A Comparative Analysis of OMDM-2 and Other Endocannabinoid Reuptake Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of OMDM-2 and other prominent endocannabinoid reuptake inhibitors (eCBIs). This analysis is supported by experimental data to facilitate informed decisions in drug discovery and neuroscience research.

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain, mood, appetite, and memory. Endocannabinoids (eCBs) like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) act as retrograde messengers, modulating synaptic transmission. The termination of eCB signaling is primarily mediated by their reuptake into cells and subsequent enzymatic degradation. Consequently, inhibiting this reuptake process with eCBIs presents a promising therapeutic strategy for various pathological conditions by enhancing endogenous cannabinoid tone.

This guide focuses on this compound, a widely used eCBI, and compares its performance with other key inhibitors based on available experimental data.

Mechanism of Action: The Endocannabinoid Reuptake Process

The precise mechanism of endocannabinoid transport across the cell membrane remains a subject of scientific debate. Two main hypotheses exist: one suggests a carrier-mediated process involving a putative endocannabinoid membrane transporter (EMT), while the other proposes that these lipophilic molecules traverse the cell membrane by simple diffusion, followed by intracellular shuttling by fatty acid-binding proteins (FABPs) and other chaperones.[1][2] eCBIs are thought to interfere with this transport process, thereby increasing the concentration and duration of action of eCBs in the synaptic cleft.

Comparative Analysis of In Vitro Efficacy

The potency of eCBIs is typically evaluated by their half-maximal inhibitory concentration (IC50) in cellular uptake assays. These assays measure the ability of a compound to block the uptake of radiolabeled endocannabinoids, such as [3H]-anandamide, into cultured cells. A lower IC50 value indicates a higher potency.

Below is a summary of the reported IC50 values for this compound and other selected eCBIs. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

InhibitorCell LineSubstrateIC50 ValueReference
This compound U937Anandamide5.2 µM[3]
UCM707 U937Anandamide1.8 µM[3]
LY2318912 FAAH-transfected HeLaAnandamide7.27 nM[4]
WOBE437 U937Anandamide10 nM
WOBE437 HMC-1AnandamideNot specified
WOBE437 Neuro2aAnandamideNot specified
AM404 C6 glioma(Cell Proliferation)4.9 µM

In Vivo Effects and Preclinical Observations

The in vivo effects of eCBIs are assessed in various animal models to evaluate their therapeutic potential for conditions like pain, anxiety, and neuroinflammation.

This compound: Studies have shown that systemic administration of this compound can reduce social interaction in rodents, an effect suggested to be linked to a reduction in the activation of presynaptic CB1 receptors, possibly by impairing endocannabinoid release. In other studies, this compound, along with another eCBI VDM-11, has been shown to promote sleep and decrease extracellular dopamine (B1211576) levels in rats.

WOBE437: This potent and selective eCBI has demonstrated analgesic, anxiolytic, and anti-inflammatory effects in vivo. It has also been shown to be orally bioavailable.

LY2183240: This compound has exhibited anti-seizure effects in rodent models.

AM404: The active metabolite of paracetamol, AM404, has been shown to increase anandamide levels in the brain and exhibits analgesic properties.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate assessment and comparison of eCBIs.

In Vitro Anandamide Uptake Assay

This assay is fundamental for determining the IC50 value of a potential eCBI.

Objective: To quantify the inhibition of anandamide uptake into cultured cells by a test compound.

Cell Line: U937 cells are a commonly used human monocytic cell line for these assays.

Methodology:

  • Cell Culture: U937 cells are cultured in an appropriate medium and conditions.

  • Assay Preparation: Cells are harvested, washed, and resuspended in a buffer.

  • Incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control.

  • Substrate Addition: Radiolabeled anandamide (e.g., [3H]-AEA) is added to initiate the uptake.

  • Termination of Uptake: After a defined incubation period (e.g., 5 minutes), the uptake is stopped by rapid filtration or washing with ice-cold buffer.

  • Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated, and the IC50 value is determined by non-linear regression analysis.

In Vivo Assessment of Analgesic Effects (Formalin Paw Test)

This is a widely used model of persistent pain to evaluate the analgesic efficacy of compounds.

Objective: To assess the antinociceptive effect of an eCBI in a rodent model of inflammatory pain.

Animal Model: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.

Methodology:

  • Acclimatization: Animals are acclimatized to the testing environment.

  • Drug Administration: The test eCBI (e.g., this compound) or vehicle is administered systemically (e.g., intraperitoneally) at various doses.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Behavioral Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, reflecting acute nociception) and the late phase (15-30 minutes post-injection, reflecting inflammatory pain).

  • Data Analysis: The licking/biting time is compared between the drug-treated and vehicle-treated groups to determine the analgesic effect.

Signaling Pathways and Visualizations

Inhibition of endocannabinoid reuptake leads to an accumulation of endocannabinoids in the synaptic cleft, thereby enhancing their signaling through cannabinoid receptors, primarily the CB1 receptor located on presynaptic terminals. This enhanced retrograde signaling typically results in a suppression of neurotransmitter release.

Caption: Endocannabinoid retrograde signaling pathway and the action of eCBIs.

The diagram above illustrates the retrograde signaling mechanism of endocannabinoids. Following synthesis and release from the postsynaptic neuron, endocannabinoids travel backward across the synapse to bind to presynaptic CB1 receptors. This activation inhibits calcium influx, leading to a reduction in neurotransmitter release. Endocannabinoid reuptake inhibitors like this compound block the reuptake of these signaling molecules into the postsynaptic neuron, thereby prolonging their presence in the synaptic cleft and enhancing their modulatory effects.

Experimental_Workflow_In_Vitro cluster_0 Cellular Uptake Assay A 1. Culture Cells (e.g., U937) B 2. Pre-incubate with eCBI (e.g., this compound) A->B C 3. Add Radiolabeled eCB (e.g., [3H]-AEA) B->C D 4. Terminate Uptake & Wash C->D E 5. Measure Intracellular Radioactivity D->E F 6. Calculate IC50 Value E->F

Caption: Workflow for in vitro evaluation of endocannabinoid reuptake inhibitors.

This workflow outlines the key steps in a cellular uptake assay to determine the potency of an eCBI. The process involves incubating cultured cells with the inhibitor, introducing a radiolabeled endocannabinoid, and then measuring the amount of substrate taken up by the cells to calculate the IC50 value.

Conclusion

This compound is a valuable tool for studying the endocannabinoid system, and its effects are generally consistent with the mechanism of endocannabinoid reuptake inhibition. However, its potency appears to be lower than some more recently developed inhibitors like WOBE437 and LY2318912. The choice of an appropriate eCBI for a particular research application will depend on the desired potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making these critical decisions. Further research, particularly direct comparative studies under standardized conditions, is needed to fully elucidate the relative advantages and disadvantages of the various available endocannabinoid reuptake inhibitors.

References

A Tale of Two Modulators: Contrasting the In Vivo Behavioral Profiles of OMDM-2 and URB597

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced in vivo effects of endocannabinoid system modulators is paramount. This guide provides a comprehensive comparison of two such compounds, OMDM-2 and URB597, highlighting their distinct behavioral profiles and underlying mechanisms of action. By presenting quantitative data, detailed experimental protocols, and clear signaling pathway diagrams, this document aims to facilitate informed decisions in research and development.

At a Glance: this compound vs. URB597

FeatureThis compoundURB597
Primary Target Putative Endocannabinoid Transporter (EMT)Fatty Acid Amide Hydrolase (FAAH)
Mechanism of Action Inhibition of endocannabinoid reuptake/releaseInhibition of anandamide (B1667382) degradation
Effect on Anandamide Levels Does not significantly alter bulk brain anandamide levelsIncreases brain anandamide levels
Key Behavioral Effect Reduces social interactionProduces anxiolytic, antidepressant, and analgesic effects; can impair or have no effect on social interaction depending on the model.

In Vivo Behavioral Profiles: A Detailed Comparison

The behavioral effects of this compound and URB597 diverge significantly, reflecting their different molecular targets within the endocannabinoid system.

Social Behavior

A key study directly comparing the two compounds revealed contrasting effects on social interaction in mice. Systemic administration of This compound was found to reduce social interaction . This effect is hypothesized to stem from the inhibition of a bidirectional endocannabinoid transporter, which may impair the release of endocannabinoids required for normal social functioning[1]. In stark contrast, the effect of URB597 on social behavior is more complex . Some studies suggest that at certain doses, URB597 can also induce social withdrawal[1]. However, in a mouse model of autism spectrum disorder, URB597 was shown to reverse social impairment, suggesting its effects are highly context- and model-dependent[2].

Anxiety and Depression

URB597 has been extensively studied for its anxiolytic and antidepressant-like properties. In the elevated plus-maze (EPM) test, a widely used assay for anxiety, URB597 administration increases the time spent in and the number of entries into the open arms, indicative of reduced anxiety[3][4]. Similarly, in the forced swim test (FST), a common model for assessing antidepressant efficacy, URB597 reduces immobility time, suggesting an antidepressant-like effect. The anxiolytic-like effects of URB597 are believed to be mediated by the potentiation of anandamide signaling at CB1 receptors.

The behavioral profile of this compound in models of anxiety and depression is less well-characterized in the currently available literature.

Pain Perception

URB597 has demonstrated significant analgesic effects in various models of pain. It is effective in reducing both inflammatory and neuropathic pain. This antinociceptive effect is attributed to the enhanced activation of both CB1 and CB2 receptors by elevated anandamide levels. URB597 has been shown to reduce pain-stimulated behaviors, such as writhing and stretching, in a dose-dependent manner.

The in vivo analgesic properties of this compound have not been as extensively investigated.

Motor Function

A notable advantage of URB597 is its general lack of cannabimimetic side effects, such as motor impairment, at therapeutic doses. Studies have shown that unlike direct CB1 receptor agonists, URB597 does not significantly affect motor performance in the rotarod test.

Data on the effects of this compound on motor function is limited.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo behavioral studies.

Table 1: Effects of this compound and URB597 on Social Interaction in Mice

CompoundDoseEffect on Social Interaction TimeReference
This compound5 mg/kg, i.p.Decreased
URB5970.3 mg/kg, i.p.Decreased
URB5970.3, 1 mg/kg, i.p.Increased (in BTBR mice)

Table 2: Anxiolytic-like Effects of URB597 in the Elevated Plus-Maze (EPM)

SpeciesDoseParameterResultReference
Rat0.01 µg, i.c.v.% Time in Open ArmsIncreased
Rat0.01 µg, i.c.v.% Entries into Open ArmsIncreased
Mouse0.1 mg/kg, i.p.% Time in Open ArmsIncreased
Mouse0.3 mg/kg, i.p.% Time in Open ArmsIncreased

Table 3: Antidepressant-like Effects of URB597 in the Forced Swim Test (FST)

SpeciesDoseParameterResultReference
Mouse0.1 mg/kg, i.p.Immobility TimeDecreased

Table 4: Analgesic Effects of URB597

Pain ModelSpeciesDoseParameterResultReference
Inflammatory Pain (CFA)Rat0.3 mg/kg, i.p.Mechanical Paw Withdrawal ThresholdIncreased
Acid-Stimulated StretchingRat10 mg/kg, i.p.Number of StretchesDecreased

Signaling Pathways and Mechanisms of Action

The distinct behavioral profiles of this compound and URB597 can be attributed to their different molecular targets and the consequent downstream signaling events.

URB597: FAAH Inhibition and Enhanced Anandamide Signaling

URB597 is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, URB597 leads to an accumulation of AEA in the brain, thereby enhancing its signaling at cannabinoid receptors (primarily CB1) and other targets like TRPV1 channels.

URB597_Signaling_Pathway cluster_0 Cellular Effects URB597 URB597 FAAH FAAH URB597->FAAH Inhibits AEA_degradation Anandamide (AEA) Degradation FAAH->AEA_degradation Catalyzes AEA Anandamide (AEA) Levels CB1R CB1 Receptor AEA->CB1R Activates TRPV1 TRPV1 Channel AEA->TRPV1 Activates Behavioral_Effects Anxiolytic, Antidepressant, Analgesic Effects CB1R->Behavioral_Effects TRPV1->Behavioral_Effects

Caption: Signaling pathway of URB597.

This compound: A Putative Endocannabinoid Transporter Inhibitor

The mechanism of action for this compound is proposed to be the inhibition of a putative endocannabinoid membrane transporter (EMT). Evidence suggests that this transporter may be bidirectional, meaning it is involved in both the reuptake and the release of endocannabinoids. By inhibiting this transporter, this compound could potentially reduce the synaptic availability of endocannabinoids, leading to a dampening of endocannabinoid signaling and the observed reduction in social interaction. The exact molecular identity of the EMT remains a subject of ongoing research.

OMDM2_Signaling_Pathway OMDM2 This compound EMT Putative Endocannabinoid Transporter (EMT) OMDM2->EMT Inhibits eC_Release Endocannabinoid Release EMT->eC_Release Mediates Synaptic_eC Synaptic Endocannabinoid Levels CB1R_Activation CB1 Receptor Activation Synaptic_eC->CB1R_Activation Leads to Social_Behavior Reduced Social Interaction CB1R_Activation->Social_Behavior

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Social Interaction Test
  • Apparatus: A three-chambered social approach apparatus.

  • Procedure: The test consists of three phases: a habituation phase, a sociability phase, and a social novelty phase.

    • Habituation: The test mouse is placed in the center chamber and allowed to explore all three chambers for 10 minutes.

    • Sociability: An unfamiliar mouse (Stranger 1) is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The test mouse is placed in the center chamber and allowed to explore for 10 minutes. The time spent in each side chamber and sniffing each cage is recorded.

    • Social Novelty: A new unfamiliar mouse (Stranger 2) is placed in the previously empty cage. The test mouse is again placed in the center and allowed to explore for 10 minutes. The time spent in each side chamber and sniffing each cage is recorded.

  • Data Analysis: The primary measures are the time spent in the chamber with the stranger mouse versus the empty cage (sociability) and the time spent with the novel stranger versus the familiar stranger (social novelty).

Elevated Plus-Maze (EPM)
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • The animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for 5 minutes.

    • An automated tracking system records the time spent in and the number of entries into each arm.

  • Data Analysis: The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated. An increase in these parameters is indicative of anxiolytic-like effects.

Forced Swim Test (FST)
  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • The animal is placed in the water for a 6-minute session.

    • The behavior of the animal is recorded.

    • The last 4 minutes of the session are typically analyzed.

  • Data Analysis: The duration of immobility (floating without struggling) is measured. A decrease in immobility time is interpreted as an antidepressant-like effect.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vivo behavioral effects of this compound and URB597.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., Mice, 1 week) Grouping Random Assignment to Treatment Groups (Vehicle, this compound, URB597) Animal_Acclimation->Grouping Drug_Admin Drug Administration (e.g., i.p. injection) Grouping->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing Social_Interaction Social Interaction Test Behavioral_Testing->Social_Interaction EPM Elevated Plus-Maze Behavioral_Testing->EPM FST Forced Swim Test Behavioral_Testing->FST Data_Analysis Data Analysis and Statistical Comparison Social_Interaction->Data_Analysis EPM->Data_Analysis FST->Data_Analysis Conclusion Conclusion on Comparative Behavioral Profiles Data_Analysis->Conclusion

Caption: Comparative experimental workflow.

Conclusion

This compound and URB597 exhibit distinct and, in some cases, opposing in vivo behavioral profiles. URB597, through FAAH inhibition and subsequent enhancement of anandamide signaling, demonstrates robust anxiolytic, antidepressant, and analgesic properties with a favorable side-effect profile. In contrast, this compound, a putative endocannabinoid transporter inhibitor, reduces social interaction, suggesting a potential role in dampening endocannabinoid signaling. This comparative guide underscores the importance of understanding the specific molecular targets and mechanisms of action when developing novel therapeutics targeting the endocannabinoid system. Further research is warranted to fully elucidate the behavioral pharmacology of this compound and its therapeutic potential.

References

Elucidating the distinct downstream signaling pathways of OMDM-2 and FAAH inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endocannabinoid system (ECS) presents a rich landscape for therapeutic intervention, with two key strategies being the inhibition of the endocannabinoid-degrading enzyme Fatty Acid Amide Hydrolase (FAAH) and the blockade of the putative endocannabinoid transporter. This guide provides a detailed comparison of the distinct downstream signaling pathways activated by FAAH inhibitors and the endocannabinoid transport inhibitor OMDM-2, supported by experimental data and detailed protocols.

Contrasting Mechanisms of Action

The fundamental difference between FAAH inhibitors and this compound lies in their primary mechanism of modulating endocannabinoid signaling.

  • FAAH Inhibitors: These molecules, such as the widely studied URB597, act by blocking the intracellular enzyme FAAH, which is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[1] This inhibition leads to an accumulation of intracellular AEA, which then enhances its signaling effects primarily through cannabinoid receptors CB1 and CB2.[2][3][4] This approach is akin to "boosting" the natural endocannabinoid tone in response to physiological and pathological stimuli.[1]

  • This compound: In contrast, this compound is classified as an inhibitor of the putative endocannabinoid membrane transporter (eMT). Experimental evidence suggests that endocannabinoid transport may be bidirectional. Consequently, pharmacological blockade by this compound may not only prevent the re-uptake of endocannabinoids but also impair their release from the cell. This impairment can lead to a reduction in the activation of presynaptic CB1 receptors, a starkly different outcome compared to FAAH inhibition.

Impact on Endocannabinoid Levels

The opposing mechanisms of FAAH inhibitors and this compound result in distinct changes in endocannabinoid concentrations, as summarized in the table below.

Compound ClassRepresentative CompoundEffect on Anandamide (AEA) LevelsEffect on 2-Arachidonoylglycerol (2-AG) LevelsReferences
FAAH Inhibitor URB597Significant IncreaseNo significant change or a compensatory decrease
Endocannabinoid Transport Inhibitor This compoundNo additive effect on AEA increase when co-administered with a FAAH inhibitorNo additive effect on 2-AG increase when co-administered with a MAGL inhibitor

Downstream Signaling Pathways

The differential effects on cannabinoid receptor activation translate into distinct downstream signaling cascades.

FAAH Inhibitors: Amplifying Endocannabinoid Signaling

By increasing AEA levels, FAAH inhibitors potentiate the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to inhibitory G-proteins (Gi/o). This activation triggers a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: CB1 receptor activation can inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

  • Activation of MAP Kinase (MAPK) Pathway: FAAH inhibition has been shown to activate the MAPK/ERK (Extracellular signal-regulated kinase) pathway, which is implicated in neuroprotection and cell survival.

  • Activation of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, another crucial regulator of cell survival and proliferation, can also be activated downstream of cannabinoid receptor stimulation.

FAAH_Inhibitor_Signaling cluster_cell Cell Interior FAAH_Inhibitor FAAH Inhibitor (e.g., URB597) FAAH FAAH FAAH_Inhibitor->FAAH inhibits AEA_degradation AEA Degradation FAAH->AEA_degradation catalyzes AEA Anandamide (AEA) Levels FAAH->AEA increases AEA_degradation->AEA reduces CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 activates Gi_o Gi/o Protein CB1_CB2->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits MAPK_ERK MAPK/ERK Pathway Gi_o->MAPK_ERK activates PI3K_Akt PI3K/Akt Pathway Gi_o->PI3K_Akt activates cAMP ↓ cAMP AC->cAMP pERK ↑ p-ERK MAPK_ERK->pERK Neuroprotection Neuroprotection, Cell Survival pERK->Neuroprotection pAkt ↑ p-Akt PI3K_Akt->pAkt pAkt->Neuroprotection

Caption: Downstream signaling of FAAH inhibitors.

This compound: Potentially Attenuating Endocannabinoid Signaling

The proposed mechanism of this compound, impairing endocannabinoid release, suggests a reduction in the activation of presynaptic CB1 receptors. This would lead to a dampening of the downstream signaling pathways typically activated by endocannabinoids. The expected consequences would be the opposite of those observed with FAAH inhibitors:

  • Disinhibition of Adenylyl Cyclase: Reduced Gi/o activation would lead to less inhibition of adenylyl cyclase, potentially resulting in normal or elevated cAMP levels.

  • Reduced Activation of MAPK/ERK and PI3K/Akt Pathways: With decreased CB1 receptor stimulation, the activation of these pro-survival pathways would likely be diminished.

OMDM2_Signaling cluster_synapse Synaptic Cleft OMDM2 This compound eMT Endocannabinoid Transporter (eMT) OMDM2->eMT inhibits AEA_release AEA Release eMT->AEA_release mediates Extracellular_AEA Extracellular AEA eMT->Extracellular_AEA reduces AEA_release->Extracellular_AEA contributes to CB1_presynaptic Presynaptic CB1 Receptor Extracellular_AEA->CB1_presynaptic reduced activation Gi_o Gi/o Protein CB1_presynaptic->Gi_o reduced activation AC Adenylyl Cyclase Gi_o->AC less inhibition MAPK_ERK MAPK/ERK Pathway Gi_o->MAPK_ERK reduced activation PI3K_Akt PI3K/Akt Pathway Gi_o->PI3K_Akt reduced activation cAMP Normal/↑ cAMP AC->cAMP pERK ↓ p-ERK MAPK_ERK->pERK Reduced_signaling Reduced Downstream Signaling pERK->Reduced_signaling pAkt ↓ p-Akt PI3K_Akt->pAkt pAkt->Reduced_signaling

Caption: Postulated downstream signaling of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies to dissect the signaling pathways of this compound and FAAH inhibitors.

In Vivo Microdialysis for Endocannabinoid Measurement

This technique allows for the in vivo sampling of extracellular endocannabinoids in specific brain regions of freely moving animals.

Objective: To quantify the effects of this compound and FAAH inhibitors on extracellular AEA and 2-AG levels.

Protocol Outline:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery for a minimum of 48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of endocannabinoid levels.

  • Drug Administration: Administer the FAAH inhibitor, this compound, or vehicle systemically (e.g., intraperitoneally) or locally via reverse dialysis.

  • Sample Collection: Continue collecting dialysate samples for a defined period post-administration.

  • Quantification: Analyze the collected dialysate samples for AEA and 2-AG concentrations using liquid chromatography-mass spectrometry (LC-MS).

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Guide Cannula Implantation Recovery Recovery Period Surgery->Recovery Probe_Insertion Probe Insertion & Perfusion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin Drug Administration (this compound or FAAH Inhibitor) Baseline->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection LCMS LC-MS Quantification of AEA and 2-AG Post_Drug_Collection->LCMS

Caption: In vivo microdialysis workflow.

Western Blotting for Phospho-ERK (p-ERK) and Phospho-Akt (p-Akt)

This technique is used to measure the phosphorylation status, and thus the activation, of key signaling proteins.

Objective: To determine the effects of this compound and FAAH inhibitors on the activation of the MAPK/ERK and PI3K/Akt pathways.

Protocol Outline:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., primary neurons, cell lines expressing cannabinoid receptors) and treat with the FAAH inhibitor, this compound, or vehicle for various time points and concentrations.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-ERK, anti-p-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total ERK, anti-total Akt) to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To assess whether this compound or FAAH inhibitors directly interact with cannabinoid receptors.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from tissues or cells expressing the cannabinoid receptor of interest (e.g., CB1 or CB2).

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and increasing concentrations of the unlabeled test compound (this compound or FAAH inhibitor).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Summary and Future Directions

Further research is required to fully elucidate the molecular intricacies of this compound's action and to identify the definitive endocannabinoid transporter. A deeper understanding of these distinct mechanisms will be crucial for the rational design of novel therapeutics targeting the endocannabinoid system for a range of pathological conditions.

References

Safety Operating Guide

Proper Disposal of OMDM-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for OMDM-2 could not be located. The following procedures are based on general best practices for the handling and disposal of potentially hazardous research chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar research compounds, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of aerosolization or if working outside of a certified chemical fume hood, a respirator may be required.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

General Disposal Procedures for Research Chemicals

In the absence of specific instructions for this compound, it should be treated as a hazardous chemical waste. The primary method for disposal is through a licensed and approved hazardous waste disposal company.

Step 1: Containment

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), must be collected in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and must have a secure, leak-proof lid.

  • Never mix incompatible waste streams.

Step 2: Labeling

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • The concentration and quantity of the waste should also be indicated on the label.

  • Follow your institution's specific labeling requirements.

Step 3: Storage

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by the hazardous waste disposal service.

  • Ensure that the storage area is away from ignition sources and incompatible materials.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste contractor.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Decontamination of Glassware and Surfaces

For glassware and surfaces contaminated with this compound, a thorough decontamination procedure is necessary.

  • Initial Rinse: Rinse the glassware or surface with an appropriate solvent that is known to dissolve this compound. Collect this initial rinse as hazardous waste.

  • Washing: Wash the glassware or surface with a suitable laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with water.

Spill and Exposure Procedures

In the event of a spill or exposure to this compound, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.

    • Collect the absorbent material in a sealed container and label it as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Quantitative Data Summary

Without a specific SDS for this compound, no quantitative data regarding disposal parameters (e.g., concentration limits for neutralization, specific reaction conditions for degradation) can be provided. The following table presents general hazard classifications found for other research chemicals that may be relevant for risk assessment.

Hazard ClassificationDescriptionPrecautionary Statement Examples
Acute Toxicity, OralHarmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Corrosion/IrritationMay cause skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/Eye IrritationMay cause serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental HazardsPotentially harmful to aquatic life.P273: Avoid release to the environment.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

OMDM2_Disposal_Workflow start This compound Waste Generated assess_waste Assess Waste Type (Pure, Solution, Contaminated Solid) start->assess_waste spill Spill or Exposure Occurs start->spill contain_waste Contain in a Labeled, Leak-Proof Hazardous Waste Container assess_waste->contain_waste store_waste Store in a Secure Satellite Accumulation Area contain_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal end Disposal Complete disposal->end spill_response Follow Emergency Spill/Exposure Procedures spill->spill_response spill_response->contain_waste Collect Spill Debris as Hazardous Waste

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling OMDM-2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of OMDM-2, a cannabinoid transporter inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The compound is harmful if swallowed or inhaled. Processing may release vapors or fumes that can cause eye, skin, and respiratory tract irritation.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection GlovesImpervious gloves should be worn. Avoid natural rubber gloves.[1]
Eye Protection Safety GlassesUse appropriate eye protection to avoid contact with processing fumes or vapors.[1]
Skin and Body Lab CoatA standard lab coat is recommended to prevent skin contact.
Respiratory Fume HoodUse only in a well-ventilated area, preferably within a chemical fume hood.

General Hygiene and Handling Practices:

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid breathing dust.

  • Change contaminated clothing and wash hands after working with the substance.

Quantitative Toxicity Data
Route of ExposureAcute Toxicity EstimateSpecies
OralLD50 = 500.5 mg/kgRat
DermalLD50 > 5,000 mg/kgRabbit
Storage and Disposal Plan

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. Keep away from heat, sparks, open flames, and hot surfaces.

Disposal: Dispose of contents and container to an approved waste disposal plant. Do not let the product enter drains. All disposal practices must be in accordance with local, state, and federal regulations.

Experimental Protocols

Standard Protocol for In-Vitro Assay Using a Cannabinoid Receptor Modulator

This protocol outlines a general procedure for evaluating the effect of a cannabinoid receptor modulator like this compound on cultured cells expressing cannabinoid receptors.

1. Cell Culture and Plating:

  • Culture cells (e.g., HEK293 cells stably expressing CB1 receptors) in appropriate media and conditions.
  • Plate cells in a multi-well plate at a suitable density and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Make serial dilutions of the this compound stock solution in culture media to achieve the desired final concentrations.

3. Cell Treatment:

  • Remove the old media from the plated cells.
  • Add the media containing the different concentrations of this compound to the respective wells.
  • Include appropriate controls (e.g., vehicle-only control).
  • Incubate the cells for the desired time period.

4. Assay and Data Analysis:

  • Perform the desired functional assay (e.g., cAMP measurement, receptor binding assay).
  • Read the output on a suitable instrument (e.g., plate reader).
  • Analyze the data to determine the effect of this compound on receptor activity.

Visualized Workflow

OMDM2_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_weigh Weigh this compound in Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_treat Treat Cells/Tissues prep_dissolve->exp_treat Use in Experiment exp_incubate Incubate exp_treat->exp_incubate exp_analyze Analyze Results exp_incubate->exp_analyze disp_liquid Collect Liquid Waste (Solvent + this compound) exp_analyze->disp_liquid disp_solid Collect Solid Waste (Contaminated Tips, Tubes) exp_analyze->disp_solid disp_label Label Waste Containers disp_liquid->disp_label disp_solid->disp_label disp_store Store in Designated Waste Area disp_label->disp_store disp_pickup Arrange for Chemical Waste Pickup disp_store->disp_pickup end_exp End of Experiment disp_pickup->end_exp start Start start->prep_ppe

Caption: Safe handling workflow for this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OMDM-2
Reactant of Route 2
Reactant of Route 2
OMDM-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.